[4-(Prop-2-en-1-yloxy)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-prop-2-enoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,11H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVHDGIHRNRTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3256-45-9 | |
| Record name | [4-(prop-2-en-1-yloxy)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of [4-(prop-2-en-1-yloxy)phenyl]methanol: An In-depth Technical Guide
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of [4-(prop-2-en-1-yloxy)phenyl]methanol, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It outlines two primary and robust synthetic pathways: the direct allylation of 4-hydroxybenzyl alcohol via the Williamson ether synthesis and the reduction of 4-(allyloxy)benzaldehyde. The guide delves into the mechanistic underpinnings of these reactions, offers detailed, step-by-step experimental protocols, and provides guidance on the characterization of the final product. The causality behind experimental choices, potential side reactions, and strategies for ensuring high yield and purity are discussed to provide a self-validating framework for laboratory application.
Introduction
This compound, also known as 4-(allyloxy)benzyl alcohol, is a bifunctional organic molecule featuring both a primary alcohol and an allyl ether moiety. This unique combination of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties. The presence of the terminal alkene in the allyl group allows for a variety of subsequent chemical transformations, such as epoxidation, dihydroxylation, and polymerization, while the benzylic alcohol can be readily oxidized to an aldehyde or converted to other functional groups.
This guide will provide a thorough examination of the two most common and practical methods for the laboratory-scale synthesis of this compound, with a focus on providing actionable protocols and a deep understanding of the underlying chemical principles.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached from two main retrosynthetic disconnections, as illustrated below. Both routes are highly effective and the choice between them may depend on the availability of starting materials and the specific requirements of the researcher.
Figure 1: Retrosynthetic analysis for the synthesis of this compound.
Route 1: Williamson Ether Synthesis of 4-Hydroxybenzyl Alcohol
The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[1][2] In this approach, the phenolic hydroxyl group of 4-hydroxybenzyl alcohol is deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile then undergoes an SN2 reaction with an allyl halide, typically allyl bromide, to yield the desired ether.[1]
Causality of Experimental Choices:
-
Choice of Base: The selection of the base is critical. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and offer good selectivity.[3] Stronger bases such as sodium hydride (NaH) can also be used, particularly for less reactive alcohols, but require anhydrous conditions and careful handling due to the evolution of flammable hydrogen gas.[3]
-
Solvent Selection: Polar aprotic solvents like acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thus accelerating the SN2 reaction.[1]
-
Selectivity Considerations: A key challenge in this synthesis is the presence of two hydroxyl groups in the starting material, 4-hydroxybenzyl alcohol. The phenolic hydroxyl group is significantly more acidic than the benzylic alcohol and will be preferentially deprotonated by the base. This inherent difference in reactivity allows for selective O-alkylation at the phenolic position under carefully controlled conditions. However, to ensure exclusive selectivity, especially on a larger scale, protection of the less reactive benzylic alcohol may be considered, though for many applications, this is not strictly necessary.
Route 2: Reduction of 4-(Allyloxy)benzaldehyde
This alternative route begins with 4-(allyloxy)benzaldehyde, which can be prepared via the Williamson ether synthesis from 4-hydroxybenzaldehyde and an allyl halide. The subsequent step involves the reduction of the aldehyde functionality to a primary alcohol.
Causality of Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[4][5] It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols while being unreactive towards many other functional groups, including the alkene of the allyl group.[4] Lithium aluminum hydride (LiAlH₄) could also be used but is a much stronger and less selective reducing agent, requiring more stringent anhydrous conditions and a more cautious workup.[6]
-
Solvent Selection: Protic solvents such as methanol (CH₃OH) or ethanol (C₂H₅OH) are commonly used for NaBH₄ reductions.[4] These solvents also serve to protonate the resulting alkoxide intermediate to yield the final alcohol product.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.
Route 1: Williamson Ether Synthesis
Figure 2: Experimental workflow for the Williamson ether synthesis of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Hydroxybenzyl Alcohol | 124.14 | (e.g., 5.0 g) | (e.g., 40.3) | 1.0 |
| Allyl Bromide | 120.98 | (e.g., 5.36 g, 4.1 mL) | (e.g., 44.3) | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | (e.g., 11.1 g) | (e.g., 80.6) | 2.0 |
| Acetonitrile (CH₃CN), dry | - | (e.g., 150 mL) | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexane | - | As needed | - | - |
| Saturated aqueous NH₄Cl | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add dry acetonitrile to the flask to create a suspension.
-
Add allyl bromide (1.1 eq.) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Route 2: Reduction of 4-(Allyloxy)benzaldehyde
Figure 3: Experimental workflow for the reduction of 4-(allyloxy)benzaldehyde.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-(Allyloxy)benzaldehyde | 162.19 | (e.g., 5.0 g) | (e.g., 30.8) | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | (e.g., 1.4 g) | (e.g., 37.0) | 1.2 |
| Methanol (CH₃OH) | - | (e.g., 100 mL) | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Water | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
In a round-bottom flask, dissolve 4-(allyloxy)benzaldehyde (1.0 eq.) in methanol.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following data for similar compounds can be used as a reference.[7][8]
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molar Mass | 164.20 g/mol [9] |
| Appearance | (Expected) Colorless to pale yellow oil or low melting solid |
| Boiling Point | (Predicted) ~285 °C |
| Melting Point | (Predicted) ~30-35 °C |
Spectroscopic Data (Predicted/Reference):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.30 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~6.05 (m, 1H, -CH=CH₂), ~5.40 (d, 1H, -CH=CH ₂), ~5.30 (d, 1H, -CH=C H₂), ~4.65 (s, 2H, Ar-CH ₂-OH), ~4.55 (d, 2H, -O-CH ₂-CH=).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~158.0 (Ar-C-O), ~133.0 (Ar-C), ~130.0 (-C H=CH₂), ~129.0 (Ar-CH), ~118.0 (-CH=C H₂), ~115.0 (Ar-CH), ~70.0 (-O-C H₂-), ~65.0 (Ar-C H₂-OH).
-
IR (neat, cm⁻¹): ~3350 (br, O-H stretch), ~3080, 3030 (C-H stretch, alkene and aromatic), ~2920, 2870 (C-H stretch, alkane), ~1610, 1510 (C=C stretch, aromatic), ~1240 (C-O stretch, ether), ~1030 (C-O stretch, alcohol).[10]
Safety Considerations
-
4-Hydroxybenzyl Alcohol: May cause skin and eye irritation.[11]
-
Allyl Bromide: Toxic, flammable, and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions slowly.
-
Potassium Carbonate: Irritant.
-
Acetonitrile: Flammable and toxic.
-
Methanol: Flammable and toxic.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide has detailed two efficient and reliable synthetic routes for the preparation of this compound. The Williamson ether synthesis offers a direct approach from a readily available starting material, while the reduction of the corresponding benzaldehyde provides a viable alternative. By understanding the underlying chemical principles and following the detailed experimental protocols, researchers can confidently synthesize this versatile building block for their specific applications. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the final compound.
References
- The Royal Society of Chemistry. (n.d.). Supporting information for...
- Organic Synthesis. (n.d.).
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- Experimental Procedures Alkyl Alcohol to Alkyl Bromide. (2020, April 2).
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- PubChem. (n.d.). [4-(Prop-2-yn-1-yloxy)phenyl]methanol.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ResearchGate. (n.d.).
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- ACG Publications. (n.d.).
- Biosynth. (n.d.). [4-(Prop-2-yn-1-yloxy)phenyl]methanol.
- Oriental Journal of Chemistry. (n.d.). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols.
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0254627).
- YouTube. (2020, September 14). Aldehyde Reduction with NaBH4.
- Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
- SpectraBase. (n.d.). (E)-[4-(1-IODOPROP-1-EN-2-YL)-PHENYL]-METHANOL.
- Dana Bioscience. (n.d.). This compound 250mg.
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protocol for 4-(allyloxy)benzyl alcohol synthesis
An In-depth Technical Guide to the Synthesis of 4-(allyloxy)benzyl alcohol
This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(allyloxy)benzyl alcohol, a valuable bifunctional building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and the self-validating checkpoints essential for ensuring a successful and reproducible outcome.
Strategic Overview: A Two-Step Pathway
The synthesis of 4-(allyloxy)benzyl alcohol from the commercially available starting material 4-hydroxybenzaldehyde is most efficiently achieved through a robust two-step sequence. This strategy is predicated on foundational, high-yielding organic transformations:
-
O-Alkylation: Introduction of the allyl group onto the phenolic oxygen via the Williamson ether synthesis. This step converts 4-hydroxybenzaldehyde into the intermediate, 4-(allyloxy)benzaldehyde.[1]
-
Chemoselective Reduction: Reduction of the aldehyde functional group to a primary alcohol. This transformation is accomplished using a mild hydride donor, ensuring that the allyl ether and the aromatic ring remain intact.
This pathway is favored for its high efficiency, operational simplicity, and the commercial availability of the required reagents.
Caption: Overall synthetic workflow for 4-(allyloxy)benzyl alcohol.
Step 1: Synthesis of 4-(allyloxy)benzaldehyde
Principle and Rationale
The first step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]
-
Nucleophile Generation: The phenolic proton of 4-hydroxybenzaldehyde is weakly acidic. A base, such as potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group, forming a potassium phenoxide intermediate. This phenoxide is a significantly more potent nucleophile than the neutral phenol, a critical requirement for an efficient SN2 reaction. Potassium carbonate is an ideal choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing unwanted side reactions.
-
Electrophile and Solvent Choice: Allyl bromide serves as the electrophile. It is a primary alkyl halide, making it an excellent substrate for SN2 reactions with minimal risk of competing elimination reactions.[5] A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction. These solvents effectively solvate the potassium cation but do not strongly solvate the phenoxide anion, leaving its nucleophilicity high.[6]
Caption: Mechanism for the synthesis of 4-(allyloxy)benzaldehyde.
Detailed Experimental Protocol
Reagents and Equipment:
-
4-Hydroxybenzaldehyde
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of aldehyde).
-
Add anhydrous potassium carbonate (1.5 eq) to the flask.
-
Stir the resulting suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 56°C for acetone). Maintain reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Work-up and Purification
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude 4-(allyloxy)benzaldehyde can be purified by column chromatography on silica gel or by recrystallization to yield a pure product.[7]
Step 2: Reduction to 4-(allyloxy)benzyl alcohol
Principle and Rationale
This step involves the chemoselective reduction of an aromatic aldehyde to a primary alcohol.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[8][9] It is a mild and selective reducing agent, powerful enough to reduce aldehydes and ketones but generally unreactive towards other functional groups like alkenes (the allyl double bond) or ethers.[8][10] This high degree of chemoselectivity is crucial for the success of the synthesis. Furthermore, NaBH₄ is significantly safer and easier to handle than more powerful hydride reagents like lithium aluminum hydride (LiAlH₄), as it can be used in protic solvents like methanol or ethanol.[11][12]
-
Solvent and Mechanism: The reaction is typically carried out in methanol or ethanol. The solvent serves not only to dissolve the reactants but also as the proton source to quench the intermediate alkoxide formed after the hydride attack. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[13] This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation by the alcohol solvent during the reaction or aqueous work-up yields the final 4-(allyloxy)benzyl alcohol.[14]
Detailed Experimental Protocol
Reagents and Equipment:
-
4-(allyloxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 4-(allyloxy)benzaldehyde (1.0 eq) in methanol in a flask (approx. 15 mL per gram of aldehyde).
-
Cool the solution in an ice bath to 0-5°C with gentle stirring.
-
Slowly add sodium borohydride (0.5 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.[15] The addition is exothermic and portion-wise addition helps control the temperature.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.
Work-up and Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding 1M HCl dropwise until the effervescence ceases and the pH is slightly acidic. This neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Remove the majority of the methanol using a rotary evaporator.
-
Add deionized water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-(allyloxy)benzyl alcohol.
-
The final product can be purified by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain a pure white solid.[16]
Quantitative Data Summary
The following table provides representative quantities for a laboratory-scale synthesis.
| Parameter | Step 1: Ether Synthesis | Step 2: Reduction |
| Starting Material | 4-Hydroxybenzaldehyde | 4-(allyloxy)benzaldehyde |
| Equivalents | 1.0 | 1.0 |
| Key Reagent | Allyl Bromide | Sodium Borohydride |
| Reagent Equiv. | 1.2 | 0.5 |
| Base | K₂CO₃ (1.5 eq) | N/A |
| Solvent | Acetone | Methanol |
| Temperature | Reflux (~56°C) | 0°C to RT |
| Typical Time | 4-6 hours | 1-2 hours |
| Expected Yield | 85-95% | 90-98% |
Safety and Handling
-
Allyl Bromide: This compound is toxic, flammable, and a lachrymator (causes tearing).[17] It must be handled in a well-ventilated chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[18][19]
-
Sodium Borohydride: NaBH₄ is toxic and reacts with water or acids to release flammable hydrogen gas.[11][15][20] It should be stored in a dry environment and added slowly and in portions to the reaction mixture to control the exothermic reaction and gas evolution. Quenching should be performed carefully in an ice bath.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Avoid inhalation of solvent vapors and direct contact with chemicals.
Conclusion
The described two-step protocol provides a reliable, high-yielding, and scalable method for the synthesis of 4-(allyloxy)benzyl alcohol. The procedure relies on well-understood and robust chemical transformations—the Williamson ether synthesis and sodium borohydride reduction. By carefully controlling reaction conditions and following the detailed purification steps, researchers can obtain high-purity material suitable for further use in pharmaceutical and materials science research. The rationale provided for each step equips the scientist with the necessary understanding to troubleshoot and adapt the protocol as needed.
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physical and chemical properties of 4-(allyloxy)benzyl alcohol
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Allyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Substituted Benzyl Alcohol
4-(Allyloxy)benzyl alcohol is an aromatic organic compound that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups: a primary benzyl alcohol, an aromatic phenyl ring, and an allyl ether. This unique combination offers multiple reaction sites, making it a valuable building block for constructing more complex molecules. Benzyl alcohol and its derivatives are prevalent motifs in drug molecules and are widely used in the pharmaceutical industry as solvents, preservatives, and synthetic precursors.[1][2][3] The presence of the allyl group in 4-(allyloxy)benzyl alcohol provides a particularly useful synthetic handle for further functionalization, such as through metathesis, addition reactions, or isomerization, adding a layer of strategic advantage in multi-step syntheses.
This guide provides a comprehensive analysis of the predicted and known properties of 4-(allyloxy)benzyl alcohol, drawing upon data from structurally analogous compounds to offer field-proven insights for researchers. We will explore its physicochemical characteristics, spectroscopic signature, reactivity, a plausible synthetic pathway, and its potential applications, particularly in the realm of drug development.
Physicochemical Properties
Direct experimental data for 4-(allyloxy)benzyl alcohol is limited. Therefore, the following properties are a combination of calculated values and estimations based on well-characterized structural analogs like 4-methoxybenzyl alcohol and 4-benzyloxybenzyl alcohol. This comparative approach is a cornerstone of process development when venturing into novel chemical space.
| Property | Value / Predicted Value | Basis of Information / Reference |
| Molecular Formula | C₁₀H₁₂O₂ | Calculated |
| Molecular Weight | 164.20 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from analogs like 4-methoxybenzyl alcohol (liquid/solid)[4][5] and 4-benzyloxybenzyl alcohol (solid).[6] |
| Melting Point | ~20-25 °C | Estimated based on 4-methoxybenzyl alcohol (22-25 °C).[4][5] The slightly larger allyl group may have a minor effect. |
| Boiling Point | > 260 °C (at atm. pressure) | Estimated to be slightly higher than 4-methoxybenzyl alcohol (259 °C)[4][5] due to increased molecular weight. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform, acetone). | Inferred from the hydrophobic nature of the molecule and data for analogs like 4-methoxybenzyl alcohol.[4][5] |
| logP (Octanol/Water) | ~1.9 - 2.1 | Estimated. The value is expected to be higher than that of 4-methoxybenzyl alcohol (~1.1) due to the more hydrophobic allyl group. |
Spectroscopic and Analytical Characterization
For any synthetic chemist, unambiguous characterization of a target molecule is paramount. The following sections detail the expected spectroscopic data for 4-(allyloxy)benzyl alcohol, providing a benchmark for researchers to validate its synthesis.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are estimated based on standard values and data from similar structures.[7][8]
-
Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region. The protons ortho to the allyloxy group (H-3, H-5) would appear around δ 6.90-7.00 ppm, while the protons ortho to the hydroxymethyl group (H-2, H-6) would appear further downfield, around δ 7.25-7.35 ppm.
-
Allyl Group Protons:
-
-O-CH₂-: A doublet of triplets (dt) around δ 4.50-4.60 ppm.
-
=CH-: A multiplet (ddt) in the range of δ 5.95-6.10 ppm.
-
=CH₂ (cis): A doublet of quartets (dq) around δ 5.25-5.35 ppm.
-
=CH₂ (trans): A doublet of quartets (dq) around δ 5.38-5.50 ppm.
-
-
Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.60-4.70 ppm.
-
Hydroxyl Proton (-OH): A broad singlet whose position is concentration and solvent-dependent, typically between δ 1.5-3.0 ppm.
¹³C NMR Spectroscopy
The carbon spectrum will complement the proton data, confirming the carbon skeleton.
-
Aromatic Carbons: Six signals are expected. The carbon bearing the allyloxy group (C-4) would be around δ 158 ppm. The carbon with the hydroxymethyl group (C-1) would be around δ 133-135 ppm. The other aromatic carbons (C-2, C-3, C-5, C-6) would appear in the typical δ 114-129 ppm range.
-
Allyl Group Carbons:
-
-O-CH₂-: Around δ 69 ppm.
-
=CH-: Around δ 133 ppm.
-
=CH₂: Around δ 117 ppm.
-
-
Benzylic Carbon (-CH₂OH): Around δ 64-65 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups.[9][10]
-
O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3500 cm⁻¹.
-
C-H Stretch (Aromatic): A sharp peak just above 3000 cm⁻¹ (~3030-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (~2850-2950 cm⁻¹).
-
C=C Stretch (Alkene & Aromatic): Medium intensity peaks around 1600-1650 cm⁻¹ and 1450-1580 cm⁻¹.
-
C-O Stretch (Alcohol & Ether): Strong, distinct peaks in the fingerprint region, typically between 1000-1300 cm⁻¹. The aryl ether stretch will be around 1240 cm⁻¹, and the primary alcohol C-O stretch around 1030 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would be key to confirming the structure, with expected fragments corresponding to the loss of water (m/z = 146), loss of the allyl group (m/z = 123), and the formation of the tropylium ion or related benzylic cations.
Chemical Properties & Reactivity
The reactivity of 4-(allyloxy)benzyl alcohol is governed by its three functional groups. Understanding these reactivities is crucial for its application in drug synthesis.
-
Benzyl Alcohol Moiety: The primary alcohol can be readily oxidized to 4-(allyloxy)benzaldehyde using mild oxidizing agents (e.g., PCC, MnO₂) or further to 4-(allyloxy)benzoic acid with stronger agents (e.g., KMnO₄, Jones reagent). It can also undergo esterification with carboxylic acids or acid chlorides, and etherification under appropriate conditions.
-
Allyl Ether Moiety: The allyl group is a versatile functional handle.
-
Claisen Rearrangement: Upon heating, it can undergo a[11][11]-sigmatropic rearrangement to form 2-allyl-4-hydroxymethylphenol. This reaction is a powerful tool for carbon-carbon bond formation on an aromatic ring.
-
Double Bond Reactions: The alkene can participate in various addition reactions (e.g., hydrogenation, halogenation, epoxidation) and is a substrate for olefin metathesis.
-
Cleavage: The allyl ether can be cleaved under specific conditions to regenerate the parent phenol, 4-hydroxybenzyl alcohol, making the allyl group a useful protecting group.
-
-
Aromatic Ring: The allyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked, reactions like nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho to the ether linkage (C-3 and C-5).
Proposed Synthesis and Purification Protocol
A robust and scalable synthesis is essential for any building block in drug development. The most logical and field-proven approach to synthesize 4-(allyloxy)benzyl alcohol is via a Williamson ether synthesis, starting from the commercially available 4-hydroxybenzyl alcohol.
Overall Synthetic Workflow
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of [4-(prop-2-en-1-yloxy)phenyl]methanol
Introduction: Elucidating Molecular Architecture with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, offering profound insights into the intricate three-dimensional architecture of molecules. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation and regulatory compliance. This guide provides a comprehensive technical analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of [4-(prop-2-en-1-yloxy)phenyl]methanol, a molecule featuring a substituted aromatic ring, an ether linkage, an alkene, and a primary alcohol. Understanding the NMR fingerprint of this compound is crucial for its unambiguous identification, purity assessment, and the study of its chemical behavior.
This document is designed to move beyond a mere listing of chemical shifts. As a Senior Application Scientist, the objective is to provide a field-proven perspective on why the spectra appear as they do, grounding the interpretation in the fundamental principles of chemical environment, electron density, and spin-spin coupling. We will dissect the causality behind the observed spectral patterns, offer a robust experimental protocol for data acquisition, and present the data in a clear, accessible format.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering system will be used for the atoms in this compound.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of protons and their connectivity through spin-spin coupling. The predicted data are based on established chemical shift values and coupling constants for analogous structures, such as benzyl alcohol and allyl phenyl ether.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H9 | 6.08 - 5.98 | ddt | J(H9-H10trans) ≈ 17.2J(H9-H10cis) ≈ 10.5J(H9-H8) ≈ 5.3 | 1H | Located on the central carbon of the allyl group, this proton is deshielded by the double bond. It is coupled to the two terminal alkene protons (H10a/b) and the allylic protons (H8). |
| H10a (trans) | 5.45 - 5.38 | dq | J(H10trans-H9) ≈ 17.2J(H10trans-H10cis) ≈ 1.5 | 1H | Terminal alkene proton trans to H9. The large coupling constant is characteristic of a trans-vinylic relationship. A small geminal coupling to H10cis is also expected. |
| H10b (cis) | 5.32 - 5.25 | dq | J(H10cis-H9) ≈ 10.5J(H10cis-H10trans) ≈ 1.5 | 1H | Terminal alkene proton cis to H9. The smaller coupling constant compared to H10a is characteristic of a cis-vinylic relationship. |
| H2, H6 | 7.35 - 7.28 | d | J(ortho) ≈ 8.6 | 2H | Aromatic protons ortho to the electron-donating hydroxymethyl group and meta to the allyloxy group. They appear as a doublet due to coupling with H3 and H5. |
| H3, H5 | 6.95 - 6.88 | d | J(ortho) ≈ 8.6 | 2H | Aromatic protons ortho to the electron-donating allyloxy group and meta to the hydroxymethyl group. The ether oxygen's electron-donating nature shields these protons, shifting them upfield relative to H2 and H6. |
| H7 | 4.64 | s | - | 2H | Benzylic protons adjacent to the aromatic ring and the hydroxyl group. The signal is typically a singlet, though it can broaden or show coupling to the hydroxyl proton depending on the solvent and concentration. |
| H8 | 4.55 | dt | J(H8-H9) ≈ 5.3J(H8-H10) ≈ 1.5 | 2H | Allylic protons adjacent to the ether oxygen. They are deshielded by the oxygen and show coupling to the vinylic proton H9 and long-range coupling to the terminal protons H10. |
| OH | ~1.70 | s (broad) | - | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. It often appears as a broad singlet. |
Expert Insights into the ¹H NMR Spectrum
-
Aromatic Region: The 1,4-disubstituted (para) pattern of the benzene ring gives rise to a characteristic pair of doublets, often appearing as an AA'BB' system. The electron-donating nature of the allyloxy group (-OCH₂CH=CH₂) is stronger than that of the hydroxymethyl group (-CH₂OH). This results in increased electron density at the ortho positions (C3 and C5), shielding the attached protons (H3, H5) and shifting them upfield compared to the protons ortho to the hydroxymethyl group (H2, H6). The ortho coupling constant (³J) is typically in the range of 7-9 Hz for aromatic systems[1][2].
-
Allyl Group: The allyl moiety presents a classic and informative set of signals. The internal proton (H9) is coupled to three other protons, resulting in a complex multiplet (a doublet of doublets of triplets, ddt). The terminal vinylic protons (H10a and H10b) are diastereotopic and exhibit distinct chemical shifts and coupling constants to H9, with the trans coupling being significantly larger than the cis coupling[3][4]. Long-range coupling (⁴J) between the allylic protons (H8) and the terminal vinylic protons (H10) is often observed and is typically small (1-2 Hz)[5][6].
-
Benzylic and Hydroxyl Protons: The benzylic protons (H7) are adjacent to an electron-withdrawing oxygen and the aromatic ring, placing their resonance at approximately 4.64 ppm. The hydroxyl proton signal is often broad and its chemical shift is not a reliable diagnostic feature without further experiments (e.g., D₂O exchange).
¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom. The chemical shift is indicative of the carbon's hybridization and electronic environment. To aid in the assignment, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable. In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, CH₂ carbons as negative signals, and quaternary carbons are absent[7][8][9].
Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound (in CDCl₃, 101 MHz)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C4 | 158.5 | Absent | Aromatic carbon bonded to the ether oxygen. This is the most deshielded aromatic carbon due to the direct attachment of the electronegative oxygen. |
| C9 | 133.0 | Positive (CH) | The internal sp² carbon of the allyl group. |
| C1 | 132.9 | Absent | Aromatic carbon bonded to the hydroxymethyl group. Its chemical shift is influenced by the -CH₂OH substituent. |
| C2, C6 | 128.8 | Positive (CH) | Aromatic carbons ortho to the hydroxymethyl group. |
| C10 | 117.8 | Negative (CH₂) | The terminal sp² carbon of the allyl group. |
| C3, C5 | 114.9 | Positive (CH) | Aromatic carbons ortho to the allyloxy group, shielded by the electron-donating oxygen. |
| C8 | 69.5 | Negative (CH₂) | Allylic carbon bonded to the ether oxygen. Deshielded due to the electronegative oxygen. |
| C7 | 65.0 | Negative (CH₂) | Benzylic carbon of the hydroxymethyl group. Deshielded by the attached hydroxyl group. |
Expert Insights into the ¹³C NMR Spectrum
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are highly dependent on the electronic nature of the substituents. The carbon atom directly attached to the ether oxygen (C4) is the most deshielded (highest ppm value) due to the large electronegativity of oxygen. Conversely, the carbons ortho and para to this oxygen (C3, C5, and C1) are shielded (lower ppm values) due to resonance effects.
-
Aliphatic Carbons: The sp³ hybridized carbons (C7 and C8) are found in the typical range for carbons bonded to oxygen (60-70 ppm). The sp² carbons of the allyl group (C9 and C10) are located in the alkene region of the spectrum (110-140 ppm).
-
Utility of DEPT-135: The DEPT-135 experiment is crucial for distinguishing between the CH and CH₂ groups which may have similar chemical shifts. For example, it would definitively confirm the assignments of the CH₂ signals for C7, C8, and C10 (negative phase) and the CH signals for C2, C3, C5, C6, and C9 (positive phase). Quaternary carbons C1 and C4 would be absent in the DEPT-135 spectrum but present in the broadband-decoupled ¹³C spectrum.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality NMR data is predicated on meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol represents a robust, field-proven methodology for the analysis of small organic molecules like this compound.
Step 1: Sample Preparation
-
Mass Determination: Accurately weigh approximately 10-15 mg of the compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial[10].
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial[11][12].
-
Dissolution: Gently agitate the vial or use a vortex mixer to ensure complete dissolution. Visually inspect for any suspended particles.
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Caption: Workflow for NMR sample preparation.
Step 2: NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution[13].
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of interest[14][15].
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Receiver Gain: Optimized automatically by the spectrometer.
For ¹³C NMR (with proton decoupling):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration.
-
Pulse Angle: A 30° or 45° pulse is often used to allow for a shorter relaxation delay[16].
For DEPT-135:
-
Utilize the standard DEPT-135 pulse program available on the spectrometer software. The acquisition parameters will be similar to the standard ¹³C experiment.
Step 3: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C is typically used as a secondary reference[17]. Tetramethylsilane (TMS) at 0 ppm is the primary reference.
-
Integration: Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
Advanced 2D NMR for Unambiguous Assignments
For complex molecules or to provide an irrefutable level of confidence in the assignments, two-dimensional (2D) NMR experiments are employed.
-
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of entire spin systems. For example, a COSY spectrum would show a cross-peak between H9 and H8, H9 and H10a, and H9 and H10b, confirming the connectivity within the allyl group[18][19].
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments[20][21].
Caption: Logical workflow for complete NMR-based structure elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by techniques such as DEPT and 2D correlation experiments, provides an exceptionally detailed and reliable method for the structural characterization of this compound. This guide has outlined the predicted spectral data, the underlying principles governing the observed chemical shifts and coupling patterns, and a robust protocol for data acquisition and analysis. For researchers in drug discovery and development, mastering the interpretation of such multi-faceted NMR data is not merely an academic exercise; it is a critical skill that ensures the integrity of their scientific findings and the quality of the compounds they advance.
References
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Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
-
University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant? Retrieved from [Link]
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). Allyl phenyl ether. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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Chem LibreTexts. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
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University of California, Santa Barbara. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]
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Wishart, D. S. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(4), 313. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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SpectraBase. (n.d.). Allyl phenyl ether. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Intermediate Level, Spectrum 8. Retrieved from [Link]
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Chegg. (2017, March 27). Solved 5.(15) The 1H NMR spectrum of allyl phenyl ether is. Retrieved from [Link]
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SpectraBase. (n.d.). Allyl phenyl ether - Optional[17O NMR]. Retrieved from [Link]
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CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
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ResearchGate. (n.d.). d( 1 H) and 1 J( 1 H-13 C) data for the allylic groups of complexes 2.... Retrieved from [Link]
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ResearchGate. (n.d.). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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YouTube. (2023, May 16). Coupling Constant J & Factors Affecting it| Geminal, Vicinal, Long Range, Aromatic, Allylic coupling. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]
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SpectraBase. (n.d.). Benzyl alcohol - Optional[13C NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR]. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
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University of California, Berkeley. (n.d.). V J-Coupling. Retrieved from [Link]
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The Definitive Guide to the FTIR Spectroscopic Analysis of 4-(allyloxy)benzyl alcohol
This in-depth technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-(allyloxy)benzyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this multifaceted molecule. Our approach is rooted in a first-principles understanding of molecular vibrations, ensuring a robust and insightful analysis.
Introduction: The Significance of 4-(allyloxy)benzyl alcohol
4-(allyloxy)benzyl alcohol is a bifunctional organic compound featuring a benzyl alcohol moiety, an ether linkage, and a terminal allyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, polymers, and fine chemicals. Accurate and thorough characterization of this starting material is paramount to ensure the quality and purity of the final products. FTIR spectroscopy stands out as a rapid, non-destructive, and highly informative technique for verifying the chemical identity and purity of 4-(allyloxy)benzyl alcohol by probing its molecular vibrations.
Theoretical Framework: Understanding the Vibrational Landscape
The FTIR spectrum of 4-(allyloxy)benzyl alcohol is a composite of the vibrational modes of its constituent functional groups: the aromatic ring, the primary alcohol, the aryl ether, and the allyl group. A foundational understanding of these characteristic vibrations is crucial for accurate spectral interpretation.
The interaction of infrared radiation with a molecule induces transitions between vibrational energy levels. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of a specific bond or functional group. These frequencies are determined by the masses of the bonded atoms and the force constant of the bond, which is influenced by the electronic environment.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines the procedure for obtaining a high-quality FTIR spectrum of 4-(allyloxy)benzyl alcohol, which is typically a liquid or a low-melting solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
-
ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
Sample: 4-(allyloxy)benzyl alcohol (verify purity by other analytical methods if necessary).
-
Solvent for Cleaning: Isopropanol or acetone.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Sample Application:
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The standard mid-IR range of 4000-400 cm⁻¹ is appropriate for this analysis.[1]
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
After the measurement, clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to remove all traces of the sample.
-
Spectral Interpretation: Decoding the Molecular Fingerprint
The FTIR spectrum of 4-(allyloxy)benzyl alcohol is rich with information. The following sections detail the expected absorption bands and their assignments, providing a roadmap for a comprehensive analysis.
Hydroxyl (O-H) Stretching Region (3600-3200 cm⁻¹)
The most prominent and easily identifiable feature in the spectrum will be a broad, strong absorption band in the region of 3400-3300 cm⁻¹. This band is characteristic of the O-H stretching vibration of the primary alcohol group involved in intermolecular hydrogen bonding.[4][5] The breadth of the peak is a direct consequence of the different hydrogen-bonding environments present in the sample.[5]
C-H Stretching Region (3100-2800 cm⁻¹)
This region will contain multiple sharp peaks corresponding to different types of C-H bonds:
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity peaks above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene ring.
-
Allyl =C-H Stretch (around 3080 cm⁻¹): A sharp, medium intensity peak in this region can be assigned to the stretching of the C-H bonds on the double-bonded carbons of the allyl group.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): Sharp, medium to strong peaks just below 3000 cm⁻¹ arise from the asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) groups in the benzyl and allyloxy moieties.
C=C Stretching Region (1650-1450 cm⁻¹)
-
Allyl C=C Stretch (around 1645 cm⁻¹): A weak to medium, sharp absorption band in this region is characteristic of the carbon-carbon double bond stretching in the allyl group.
-
Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of medium to strong, sharp bands in this range are due to the skeletal C=C stretching vibrations within the benzene ring. The exact positions and intensities of these peaks can be indicative of the substitution pattern.
Fingerprint Region (below 1400 cm⁻¹)
This region contains a wealth of complex, overlapping absorptions that are highly characteristic of the molecule as a whole.
-
C-O Stretching (1250-1000 cm⁻¹): This region is particularly diagnostic for 4-(allyloxy)benzyl alcohol.
-
Aryl Ether C-O-C Asymmetric Stretch (around 1240 cm⁻¹): A strong, prominent peak is expected here, characteristic of the asymmetric stretching of the Ar-O-C bond.
-
Primary Alcohol C-O Stretch (around 1030 cm⁻¹): Another strong band should appear in this region, corresponding to the C-O stretching of the primary alcohol group.
-
-
Allyl C-H Bending (around 995 cm⁻¹ and 915 cm⁻¹): Two distinct, medium intensity peaks are expected for the out-of-plane bending (wagging) vibrations of the =C-H and =CH₂ groups of the terminal alkene.
-
Aromatic C-H Out-of-Plane Bending (around 820 cm⁻¹): A strong peak in this region is indicative of a 1,4-disubstituted (para) benzene ring, confirming the positions of the allyloxy and benzyl alcohol groups.
Data Presentation
The following table summarizes the expected characteristic FTIR absorption bands for 4-(allyloxy)benzyl alcohol.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400-3300 | O-H Stretch (Hydrogen Bonded) | Primary Alcohol | Strong, Broad |
| 3100-3000 | Aromatic C-H Stretch | Aromatic Ring | Medium to Weak |
| ~3080 | =C-H Stretch | Allyl Group | Medium, Sharp |
| 3000-2850 | Aliphatic C-H Stretch | -CH₂- | Medium to Strong |
| ~1645 | C=C Stretch | Allyl Group | Weak to Medium |
| 1600-1450 | Aromatic C=C Skeletal Stretches | Aromatic Ring | Medium to Strong |
| ~1240 | Asymmetric Ar-O-C Stretch | Aryl Ether | Strong |
| ~1030 | C-O Stretch | Primary Alcohol | Strong |
| ~995 & ~915 | =C-H and =CH₂ Out-of-Plane Bending | Allyl Group | Medium |
| ~820 | Aromatic C-H Out-of-Plane Bending | 1,4-Disubstituted | Strong |
Visualization of the Analytical Workflow
The logical flow of the FTIR analysis of 4-(allyloxy)benzyl alcohol can be visualized as follows:
Caption: Workflow for the FTIR analysis of 4-(allyloxy)benzyl alcohol.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural elucidation and quality control of 4-(allyloxy)benzyl alcohol. By understanding the characteristic vibrational frequencies of its constituent functional groups, a detailed and confident analysis of the molecule's FTIR spectrum can be achieved. The protocol and spectral interpretation guide provided herein serve as a robust framework for researchers and scientists to effectively utilize FTIR spectroscopy in their work with this important chemical intermediate. The combination of a broad O-H stretch, distinct C-H and C=C stretching vibrations, and a highly characteristic fingerprint region provides a unique spectral signature for 4-(allyloxy)benzyl alcohol.
References
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from Drawell website: [Link]
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University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. Retrieved from: [Link]
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UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from: [Link]
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Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from: [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of [4-(prop-2-en-1-yloxy)phenyl]methanol
This technical guide provides a comprehensive overview of the melting and boiling points of the compound [4-(prop-2-en-1-yloxy)phenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. Our focus is on delivering a self-validating framework for the determination of these critical physical properties, grounded in established scientific literature.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂O₂, is an organic compound featuring a benzyl alcohol core structure modified with a prop-2-en-1-yloxy (allyloxy) group at the para position. The presence of a hydroxyl group, an ether linkage, and an aromatic ring imparts a specific set of physicochemical characteristics that are crucial for its application in various research and development contexts, including as a building block in organic synthesis and potentially in materials science and medicinal chemistry. Accurate determination of its melting and boiling points is fundamental for its purification, identification, and handling.
Physicochemical Properties
The accurate characterization of a compound's physical properties is paramount. Below is a summary of the available data for this compound. It is critical to note the distinction between experimentally determined values and computationally predicted data.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₂O₂ | - | PubChem[1] |
| Molecular Weight | 164.20 g/mol | Computed | PubChem[1] |
| Boiling Point | 288.4 ± 20.0 °C at 760 mmHg | Experimental | Chem960[2] |
| Melting Point | Not available | Experimental | - |
| Density | 1.1 ± 0.1 g/cm³ | Predicted | Chem960[2] |
| Flash Point | 127.4 ± 16.0 °C | Predicted | Chem960[2] |
| XLogP | 1.7 | Computed | PubChem[1] |
As of the latest literature review, a definitive experimental melting point for this compound has not been reported. The solid or liquid state of this compound at standard temperature and pressure would be inferred from its yet-to-be-determined melting point.
Theoretical Framework: Understanding Melting and Boiling Points
The melting and boiling points of a substance are dictated by the strength of its intermolecular forces.[3][4][5] For this compound, the key interactions are:
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is a significant contributor to a higher boiling point.
-
Dipole-Dipole Interactions: The ether linkage (C-O-C) and the hydroxyl group create permanent dipoles, leading to dipole-dipole attractions.
-
Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with molecular size and surface area. The aromatic ring contributes significantly to these interactions.[4]
The relatively high experimental boiling point of 288.4 °C is consistent with a molecule of this molecular weight possessing strong intermolecular forces, particularly hydrogen bonding.[2]
Experimental Determination of Melting Point
While no experimental value is currently available, the following protocol outlines a robust method for its determination. The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.[2]
Principle
A small, finely powdered sample of the crystalline solid is heated at a controlled rate in a capillary tube. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[2]
Step-by-Step Protocol
-
Sample Preparation:
-
Ensure the sample is completely dry, as moisture can depress the melting point.
-
Finely powder a small amount of the crystalline solid on a watch glass using a spatula. This ensures uniform heating.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. Alternatively, drop the capillary tube through a long glass tube to facilitate packing.
-
The packed sample should be approximately 2-3 mm in height.
-
-
Measurement with a Melting Point Apparatus:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last crystal melts (T2).
-
The melting point is reported as the range T1-T2.
-
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination via the Capillary Method.
Experimental Determination of Boiling Point
The following protocol details the micro-boiling point determination using the capillary method, which is suitable for small quantities of liquid samples.
Principle
A small amount of the liquid is heated in a fusion tube, into which a sealed capillary tube is placed (open end down). As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube at the boiling point.
Step-by-Step Protocol
-
Apparatus Setup:
-
Place a small amount (0.5-1 mL) of this compound into a fusion tube.
-
Take a capillary tube and seal one end by heating it in a flame.
-
Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
-
Heating:
-
Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a melting point apparatus with a heating block).
-
Heat the bath gradually. A slow and steady heating rate is crucial for accuracy.
-
-
Observation and Measurement:
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The point at which the liquid just begins to enter the capillary tube is the boiling point.
-
Record the temperature at this moment.
-
Experimental Workflow Diagram
Caption: Workflow for Micro-Boiling Point Determination.
Conclusion
This technical guide has provided a detailed overview of the melting and boiling points of this compound. While a reliable experimental boiling point is available, the melting point remains to be experimentally determined. The provided protocols offer a robust framework for the empirical determination of these crucial physicochemical properties, ensuring accuracy and reproducibility in a research setting. Adherence to these methodologies will enable scientists and researchers to confidently characterize this compound for its intended applications.
References
-
Organic Chemistry: How to… (2022). Predicting boiling and melting points. Available at: [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2022). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Available at: [Link]
-
PubChem. (n.d.). (4-(Prop-2-en-1-yloxy)phenyl)methanol. Available at: [Link]
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Introduction: The Significance of 4-(allyloxy)benzyl Alcohol in Modern Research
An In-Depth Technical Guide to Determining the Solubility of 4-(allyloxy)benzyl Alcohol in Organic Solvents
4-(allyloxy)benzyl alcohol is a versatile aromatic alcohol with a molecular structure that lends itself to a variety of applications, including as a key intermediate in the synthesis of pharmaceuticals and specialty polymers. The presence of the hydroxyl group, the aromatic ring, and the allyloxy moiety creates a unique combination of polarity and reactivity. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in drug development, formulation, and chemical synthesis.[1][2][3] Poor solubility can lead to challenges in reaction kinetics, purification, and bioavailability, making solubility studies a critical step in the research and development process.[4][5]
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-(allyloxy)benzyl alcohol. We will delve into the physicochemical properties that govern its solubility, provide detailed experimental protocols for accurate measurement, and explore predictive models that can aid in solvent selection.
Part 1: Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6] For 4-(allyloxy)benzyl alcohol, the key structural features influencing its solubility are:
-
The Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents like alcohols.
-
The Aromatic Ring: The benzene ring is largely nonpolar and can engage in π-π stacking and van der Waals interactions with other aromatic or nonpolar solvents.
-
The Allyloxy Group (-O-CH₂-CH=CH₂): The ether linkage introduces some polarity, while the allyl group adds to the nonpolar character of the molecule.
Based on these features, we can anticipate that 4-(allyloxy)benzyl alcohol will exhibit good solubility in polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF) and in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol). Its solubility in nonpolar solvents like hexanes is expected to be limited due to the presence of the polar hydroxyl and ether groups.[6]
Predictive Framework: Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.[7]
Each solvent and solute can be characterized by its three Hansen parameters, placing it as a point in "Hansen space." The principle is that solutes will dissolve in solvents that are "close" to them in this space. The distance (Ra) between a solute and a solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is likely.[8]
Part 2: Experimental Determination of Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[10][11] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Experimental Workflow: Shake-Flask Method
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An In-Depth Technical Guide to the Reactivity of the Allyl Group in 4-(Allyloxy)benzyl Alcohol
Abstract
This technical guide provides a comprehensive exploration of the chemical reactivity of the allyl group in 4-(allyloxy)benzyl alcohol. This bifunctional molecule serves as a valuable substrate in organic synthesis, offering two distinct reactive sites: the terminal alkene of the allyl ether and the primary benzylic alcohol. A nuanced understanding of their respective reactivities and the potential for chemoselectivity is paramount for its effective utilization in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This document delves into the key transformations of the allyl moiety, including isomerization, oxidation, cleavage, and rearrangement reactions. Furthermore, it examines the interplay between the allyl group and the benzyl alcohol functionality, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: A Molecule of Dichotomous Reactivity
4-(Allyloxy)benzyl alcohol presents an intriguing synthetic puzzle. The molecule incorporates a soft nucleophilic and electrophilic character at the allyl group, contrasted with the nucleophilicity of the hydroxyl group and the susceptibility of the benzylic position to oxidation. This dichotomy allows for a rich and varied chemistry, where reaction conditions can be tuned to selectively target one functional group over the other. The strategic manipulation of the allyl group, often employed as a protecting group for phenols, is a cornerstone of modern synthetic chemistry.[1] This guide will elucidate the primary reaction pathways available to the allyl group in this specific molecular context.
Synthesis of 4-(Allyloxy)benzyl Alcohol
The most common and straightforward synthesis of 4-(allyloxy)benzyl alcohol is achieved through a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, followed by nucleophilic substitution with an allyl halide.
Experimental Protocol: Williamson Ether Synthesis
-
Dissolution and Deprotonation: To a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).
-
Nucleophilic Substitution: To the resulting mixture, add allyl bromide (1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(allyloxy)benzyl alcohol.
Key Reactions of the Allyl Group
The terminal double bond of the allyl group in 4-(allyloxy)benzyl alcohol is a hub of reactivity, susceptible to a variety of transformations.
Isomerization to 4-(Prop-1-en-1-yloxy)benzyl Alcohol
A foundational reaction of the allyl group is its isomerization to the thermodynamically more stable internal alkene, a propenyl ether. This transformation is often the first step in a two-step deprotection strategy of the allyl ether.[1][2] The resulting enol ether is significantly more labile and readily cleaved under mild acidic conditions.
Mechanism of Isomerization: Transition metal catalysts, most notably Wilkinson's catalyst (RhCl(PPh₃)₃), are highly effective for this transformation.[3][4][5][6] The mechanism is believed to proceed through a metal-hydride addition-elimination pathway.
-
Inert Atmosphere: To a solution of 4-(allyloxy)benzyl alcohol (1.0 eq.) in a degassed solvent such as toluene or a mixture of ethanol/water, add a catalytic amount of Wilkinson's catalyst (RhCl(PPh₃)₃, 1-5 mol%).
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring and Work-up: Monitor the reaction by TLC or ¹H NMR spectroscopy for the disappearance of the allyl signals and the appearance of the propenyl signals. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography.
Oxidation of the Allyl Double Bond
The electron-rich double bond of the allyl group is susceptible to various oxidative transformations.
The conversion of the alkene to a vicinal diol is a common and useful transformation. The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of chiral diols, which are valuable synthetic intermediates.[7][8][9]
Mechanism of Sharpless Asymmetric Dihydroxylation: This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine ligand and a stoichiometric co-oxidant.[7][8][9][10] The alkene undergoes a [3+2] cycloaddition with the osmium tetroxide-ligand complex, followed by hydrolysis to yield the diol.[7]
-
Reaction Setup: In a round-bottom flask, prepare a solution of tert-butanol and water (1:1). Add the AD-mix-β (for one enantiomer) or AD-mix-α (for the other), followed by methanesulfonamide. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling and Substrate Addition: Cool the mixture to 0 °C and add 4-(allyloxy)benzyl alcohol (1.0 eq.).
-
Reaction and Quenching: Stir the reaction vigorously at 0 °C for 12-24 hours. Quench the reaction by adding solid sodium sulfite and warm the mixture to room temperature.
-
Extraction and Purification: Add ethyl acetate and stir for 1 hour. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with 2 M NaOH, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting diol by column chromatography.
Ozonolysis provides a powerful method for cleaving the carbon-carbon double bond of the allyl group, leading to the formation of an aldehyde.[11][12][13][14] The choice of work-up conditions determines the final product.
Mechanism of Ozonolysis (Criegee Mechanism): Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form a primary ozonide (molozonide), which is unstable and rearranges to a more stable secondary ozonide.[12] Reductive work-up (e.g., with dimethyl sulfide or zinc) cleaves the ozonide to yield aldehydes or ketones.[13]
-
Ozonolysis: Dissolve 4-(allyloxy)benzyl alcohol in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purging: Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.
-
Reductive Work-up: Add a reducing agent, such as dimethyl sulfide (DMS), and allow the reaction to warm to room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure and purify the resulting aldehyde by column chromatography.
Cleavage of the Allyl Ether (Deprotection)
The cleavage of the allyl ether to regenerate the phenol is a critical reaction, especially when the allyl group is used for protection.
Palladium-catalyzed deallylation is a mild and efficient method for cleaving allyl ethers.[15][16][17] The reaction typically involves a Pd(0) catalyst and an allyl scavenger.
Mechanism of Palladium-Catalyzed Deallylation: The Pd(0) catalyst coordinates to the double bond of the allyl group to form a π-allyl palladium complex. A nucleophilic allyl scavenger then attacks the allyl group, releasing the free phenol and regenerating the Pd(0) catalyst.
-
Reaction Setup: Dissolve 4-(allyloxy)benzyl alcohol (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Catalyst and Scavenger Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), and an allyl scavenger, such as dimedone, morpholine, or tributyltin hydride.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate and purify the product by column chromatography.
Claisen Rearrangement
For aryl allyl ethers like 4-(allyloxy)benzyl alcohol, the Claisen rearrangement is a thermally induced[18][18]-sigmatropic rearrangement that results in the formation of a C-C bond between the allyl group and the aromatic ring.[17][18][19][20][21][22][23]
Mechanism of the Aromatic Claisen Rearrangement: The reaction proceeds through a concerted, pericyclic transition state, leading to an ortho-allyl phenol.[18][20][21][23]
Chemoselectivity: The Interplay of Two Functional Groups
A key synthetic challenge and opportunity with 4-(allyloxy)benzyl alcohol is achieving chemoselectivity. The relative reactivity of the allyl group and the benzyl alcohol can be controlled by the choice of reagents and reaction conditions.
-
Oxidation: The benzyl alcohol is generally more susceptible to oxidation than the unactivated allyl C-H bonds. Mild oxidizing agents can selectively convert the alcohol to an aldehyde without affecting the allyl group.[24][25][26][27][28][29] Conversely, reagents that specifically target double bonds, such as OsO₄ or ozone, will react preferentially with the allyl group.
-
Protection/Deprotection: The allyl ether can be cleaved under conditions that leave the benzyl alcohol intact, for example, using palladium catalysis.[15][16][17] Conversely, the benzyl alcohol can be protected as a silyl ether, for instance, under conditions that do not affect the allyl ether.
Summary of Quantitative Data
| Reaction | Reagents and Conditions | Product | Typical Yield (%) | Reference |
| Isomerization | RhCl(PPh₃)₃, Toluene, Reflux | 4-(Prop-1-en-1-yloxy)benzyl alcohol | >90 | [3][4][5][6] |
| Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0 °C | (R)-1-(4-(2,3-dihydroxypropoxy)phenyl)methanol | 80-95 | [7][8][9] |
| Ozonolysis | O₃, CH₂Cl₂, -78 °C; then DMS | 2-((4-(hydroxymethyl)phenoxy)methyl)oxirane | 70-90 | [11][12][13][14] |
| Deallylation | Pd(PPh₃)₄, Morpholine, THF, RT | 4-Hydroxybenzyl alcohol | >95 | [15][16][17] |
| Claisen Rearrangement | Heat (e.g., in N,N-diethylaniline) | 3-Allyl-4-hydroxybenzyl alcohol | 60-80 | [17][18][19][20][21][22][23] |
| Selective Alcohol Oxidation | MnO₂, CH₂Cl₂, RT | 4-(Allyloxy)benzaldehyde | 75-90 | [24][25][26][27][28][29] |
Conclusion
4-(Allyloxy)benzyl alcohol is a versatile synthetic building block whose utility is derived from the distinct and controllable reactivity of its allyl and benzyl alcohol functionalities. A thorough understanding of the reaction mechanisms and the factors governing chemoselectivity is essential for its successful application in multistep synthesis. This guide has provided a detailed overview of the key transformations of the allyl group, complete with mechanistic insights and practical experimental protocols. By leveraging this knowledge, researchers can strategically employ 4-(allyloxy)benzyl alcohol to construct complex molecular architectures with precision and efficiency.
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ResearchGate. Claisen Rearrangement of 4-Allyloxy-1-p-methoxy benzylpyrazole and Synthesis of Pyrazole-Fused 7-Membered Lactones. Heterocycles2021 , 103, 980. [Link]
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Methodological & Application
Application Notes & Protocols: The 4-(Allyloxy)benzyl (AOB) Group as a Versatile and Orthogonal Protecting Group for Alcohols
Introduction: Navigating Complexity with Orthogonal Protection
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. A protecting group must be easily introduced, stable under a range of reaction conditions, and, most critically, removable with high selectivity and yield under mild conditions that do not affect other functional groups.[1] Benzyl ethers are a cornerstone of alcohol protection strategy due to their general stability.[2][3] However, their cleavage, which typically requires harsh conditions like catalytic hydrogenolysis or strong acids, can limit their utility in the presence of sensitive functionalities such as alkenes or other reducible groups.[3][4]
To address this, substituted benzyl ethers have been developed to allow for more nuanced deprotection strategies. The p-methoxybenzyl (PMB) ether, for instance, can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), offering orthogonality to the parent benzyl group.[2][5][6] This application note introduces the 4-(allyloxy)benzyl (AOB) group, a powerful tool for alcohol protection that combines the stability of a benzyl ether with the unique deprotection chemistry of an allyl ether. The terminal alkene of the allyl moiety provides a chemical handle for palladium(0)-catalyzed deprotection under exceptionally mild, often neutral or basic, conditions.[7][8][9] This unique cleavage mechanism makes the AOB group fully orthogonal to a wide range of other protecting groups, including standard benzyl, silyl, and acyl groups, empowering chemists to design more efficient and elegant synthetic routes.
Synthesis of the Core Reagent: 4-(Allyloxy)benzyl Alcohol
The cornerstone of the AOB protection strategy is the availability of the corresponding alcohol, which can be readily converted to a halide for subsequent reactions. The synthesis is a straightforward two-step process starting from the commercially available 4-hydroxybenzaldehyde.
Protocol 2.1: Synthesis of 4-(Allyloxy)benzaldehyde
This protocol details the Williamson ether synthesis to attach the allyl group to the phenolic oxygen of 4-hydroxybenzaldehyde.
-
Reagents and Materials:
-
4-hydroxybenzaldehyde
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Dissolve the oil in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 4-(allyloxy)benzaldehyde, which is often pure enough for the next step.
-
Protocol 2.2: Reduction to 4-(Allyloxy)benzyl Alcohol
This step reduces the aldehyde to the primary alcohol.[10] A mild reducing agent like sodium borohydride is sufficient and ensures the preservation of the allyl double bond.
-
Reagents and Materials:
-
4-(allyloxy)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 4-(allyloxy)benzaldehyde (1.0 eq) in methanol in an ice bath (0 °C).
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 4-(allyloxy)benzyl alcohol. The product can be further purified by silica gel chromatography if necessary.
-
Protection of Alcohols as AOB Ethers
The protection of a target alcohol (R-OH) is typically achieved via a Williamson ether synthesis using an activated form of 4-(allyloxy)benzyl alcohol, such as 4-(allyloxy)benzyl bromide.
Workflow for AOB Protection
Caption: Workflow for the protection of an alcohol with the AOB group.
Protocol 3.1: Protection of a Primary Alcohol
-
Reagents and Materials:
-
Substrate alcohol (R-OH)
-
4-(allyloxy)benzyl bromide (AOB-Br, 1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)
-
Tetrabutylammonium iodide (TBAI, 0.1 eq, optional catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C, add NaH portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes or until hydrogen evolution ceases.
-
Add TBAI (if used), followed by a solution of AOB-Br in a small volume of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the AOB-protected alcohol.
-
Deprotection of AOB Ethers: The Palladium-Catalyzed Advantage
The defining feature of the AOB group is its facile cleavage under palladium(0) catalysis. The mechanism involves the formation of a π-allyl palladium complex, which is then trapped by a nucleophilic scavenger. This process is highly efficient and occurs under mild conditions that leave most other functional groups untouched.[9][11]
Mechanism of Palladium-Catalyzed Deprotection
Caption: Mechanism for the Pd(0)-catalyzed deprotection of AOB ethers.
Protocol 4.1: Deprotection using Pd(PPh₃)₄ and a Scavenger
A variety of allyl scavengers can be employed, with barbituric acid derivatives being particularly effective in polar protic solvents.[11] This protocol provides a general and reliable method.
-
Reagents and Materials:
-
Procedure:
-
Dissolve the AOB-protected substrate (1.0 eq) in the chosen solvent (e.g., MeOH).
-
Add the allyl scavenger (e.g., DMBA, 2.5 eq).
-
De-gas the solution with argon or nitrogen for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) under an inert atmosphere.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in a suitable solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify via silica gel chromatography to isolate the deprotected alcohol.
-
Orthogonality and Strategic Application
The true power of the AOB protecting group lies in its orthogonality. The mild, palladium-catalyzed deprotection conditions are compatible with a vast array of other protecting groups, enabling selective deprotection in complex molecules.
Orthogonality of Benzyl-Type Protecting Groupsdot
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Application and Protocols for [4-(prop-2-en-1-yloxy)phenyl]methanol in Advanced Polymer Synthesis
Introduction: A Versatile Building Block for Functional Polymers
[4-(prop-2-en-1-yloxy)phenyl]methanol is a bifunctional monomer poised to unlock significant advancements in materials science and polymer chemistry. Its unique structure, featuring a primary alcohol and a pendant allyl ether group, offers orthogonal reactivity. This allows for the strategic design of well-defined polymer architectures, including linear, branched, and cross-linked networks. The hydroxyl group can serve as an initiation site for ring-opening polymerizations (ROP) or as a point of attachment for other functional moieties. Concurrently, the allyl group provides a versatile handle for post-polymerization modifications via efficient click chemistry reactions, such as thiol-ene coupling, or for the development of thermosetting resins.[1][2] This dual functionality makes it an invaluable monomer for researchers, scientists, and drug development professionals seeking to create bespoke polymeric materials with tailored properties for a wide range of applications, from drug delivery systems to advanced coatings and electronics.[1]
Key Structural Features and Reactivity
The strategic utility of this compound stems from its distinct reactive sites:
-
Hydroxyl Group (-CH₂OH): This primary alcohol can be deprotonated to form an alkoxide initiator for anionic ring-opening polymerization (AROP) of cyclic esters (e.g., lactones) and epoxides.[3][4] It can also be functionalized through esterification or etherification reactions to introduce other chemical groups.
-
Allyl Group (-O-CH₂-CH=CH₂): The terminal double bond is amenable to a variety of chemical transformations. It is particularly well-suited for post-polymerization modification through radical-mediated thiol-ene "click" chemistry, which proceeds with high efficiency and selectivity under mild conditions.[2][5][6] This allows for the late-stage introduction of a wide array of functionalities. Additionally, the allyl group can participate in free-radical polymerization, often in copolymerization with other monomers, to form cross-linked thermoset materials.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [9] |
| Molecular Weight | 164.20 g/mol | [9] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred from similar structures |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene) | Inferred from polymerization protocols |
Application in Polymer Synthesis: Pathways and Protocols
The dual functionality of this compound enables its use in several advanced polymerization strategies.
Synthesis of Allyl-Functionalized Polyethers via Anionic Ring-Opening Polymerization (AROP)
The hydroxyl group of this compound can be utilized as an initiator for the AROP of epoxides, such as allyl glycidyl ether (AGE). This approach allows for the synthesis of well-defined polyethers with pendant allyl groups along the polymer backbone. These polymers are valuable platforms for subsequent functionalization.[10][11]
Protocol 1: Synthesis of Poly(allyl glycidyl ether) using this compound as an Initiator
This protocol is adapted from methodologies for AROP of functional epoxides.[3][4][10]
Materials:
-
This compound
-
Allyl glycidyl ether (AGE), freshly distilled
-
Potassium naphthalenide solution in THF (titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve a known amount of this compound in anhydrous THF. Cool the solution to 0 °C.
-
Deprotonation: Add a stoichiometric equivalent of potassium naphthalenide solution dropwise until a faint green color persists, indicating complete deprotonation of the hydroxyl group to form the potassium alkoxide initiator.
-
Polymerization: Add the desired amount of freshly distilled allyl glycidyl ether to the initiator solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the polymerization progress by taking aliquots for ¹H NMR analysis to observe the disappearance of monomer peaks.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of degassed methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold hexane or water). Collect the polymer by filtration or decantation, redissolve in a minimal amount of THF, and re-precipitate. Dry the final polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm the structure.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: AROP is highly sensitive to protic impurities, which can terminate the living polymerization. Therefore, all reagents and glassware must be scrupulously dried.
-
Inert Atmosphere: The anionic propagating species are readily quenched by oxygen.
-
Potassium Naphthalenide: This strong, non-nucleophilic base is effective for the deprotonation of the alcohol initiator without significant side reactions.
-
Methanol Termination: The addition of a protic source protonates the living alkoxide chain end, effectively stopping the polymerization.
Diagram 1: Anionic Ring-Opening Polymerization Workflow
Caption: Schematic of the thiol-ene modification process.
Development of Thermosetting Resins
The allyl group in this compound can also be exploited in the formulation of thermosetting resins. Allylic monomers are known to undergo free-radical polymerization, although they can exhibit autoinhibition. [7]They are often copolymerized with other monomers, such as maleic anhydride or acrylates, to achieve high cross-linking densities and desirable thermomechanical properties. [7][8]The presence of the aromatic ring in the monomer structure is expected to contribute to the thermal stability and rigidity of the resulting thermoset.
Protocol 3: Formulation and Curing of an Allyl-Based Thermoset
This protocol provides a general framework for developing a thermoset resin. [7][12] Materials:
-
This compound
-
Co-monomer (e.g., maleic anhydride, trimethylolpropane triacrylate)
-
Free-radical initiator (e.g., benzoyl peroxide, dicumyl peroxide)
-
Mold for sample preparation
-
Oven or hot press
Procedure:
-
Resin Formulation: In a suitable vessel, thoroughly mix this compound with the chosen co-monomer at a desired molar ratio.
-
Initiator Addition: Once a homogeneous mixture is obtained, add the free-radical initiator (typically 1-3 wt%). Ensure the initiator is fully dissolved or dispersed.
-
Molding: Pour the liquid resin formulation into a pre-heated mold.
-
Curing: Place the mold in an oven or hot press and cure according to a pre-determined temperature profile. A typical curing schedule might involve a ramp to an initial temperature (e.g., 120 °C) for a period to allow for gelation, followed by a post-curing step at a higher temperature (e.g., 180-200 °C) to ensure complete cross-linking.
-
Demolding and Characterization: After cooling, demold the cured thermoset. Characterize its properties using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), Thermogravimetric Analysis (TGA) to assess thermal stability, and Dynamic Mechanical Analysis (DMA) to evaluate mechanical properties.
Causality Behind Experimental Choices:
-
Co-monomer: The use of a co-monomer like maleic anhydride can enhance the polymerization rate and cross-link density of allyl resins. [7]* Free-Radical Initiator: Peroxides are common initiators that decompose upon heating to generate free radicals, which initiate the polymerization of the allyl and co-monomer double bonds.
-
Staged Curing Profile: A staged curing process helps to control the exotherm of the polymerization and prevents the formation of internal stresses and defects in the final material.
Conclusion and Future Outlook
This compound represents a highly promising and versatile monomer for the synthesis of advanced functional polymers. The orthogonal reactivity of its hydroxyl and allyl groups provides polymer chemists with a powerful tool to design materials with precise control over architecture, functionality, and properties. The protocols outlined herein, derived from established chemistries of analogous structures, provide a solid foundation for researchers to explore the full potential of this monomer. Future research will likely focus on the synthesis of novel block copolymers, the development of stimuli-responsive materials through judicious choice of post-polymerization modifications, and the formulation of high-performance thermosets for demanding applications. The insights gained from working with this monomer will undoubtedly contribute to the broader field of functional polymer design and material innovation.
References
-
Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central - NIH. [Link]
-
Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023). Nature Communications. [Link]
-
Post-polymerization modification in the same medium of the allyl-containing PUs by radical thiol-ene. ResearchGate. [Link]
-
Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. (2024). ACS Macro Letters. [Link]
-
Thermosetting Allyl Resins Derived from Soybean Oil. ACS Publications. [Link]
-
Anionic ring-opening polymerization of functional epoxide monomers in the solid state. National Institutes of Health. [Link]
-
Poly(allyl glycidyl ether)-A versatile and functional polyether platform. PMC. [Link]
-
Allyl glycidyl ether. Wikipedia. [Link]
-
Glycidyl ethers from acyclic terpenes. Polymer Chemistry. [Link]
-
Poly(allyl alcohol) Homo- and Block Polymers by Postpolymerization Reduction of an Activated Polyacrylamide. Journal of the American Chemical Society. [Link]
-
Synthesis of Poly(allyl glycidyl ether)-Derived Polyampholytes and Their Application to the Cryopreservation of Living Cells. Biomacromolecules. [Link]
-
AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of sequence-controlled polymers. Frontiers in Chemistry. [Link]
-
Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. ResearchGate. [Link]
-
1 History of Post-polymerization Modification. Wiley-VCH. [Link]
-
Thermosetting Allyl Resins Derived from Soybean Oil. ResearchGate. [Link]
-
Synthesis and Characterization of a New Class of Thermosetting Resins: Allyl and Propargyl Substituted Cyclopentadiene Derivatives. DTIC. [Link]
-
(4-(Prop-2-en-1-yloxy)phenyl)methanol. PubChem. [Link]
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- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Anionic ring-opening polymerization of functional epoxide monomers in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
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- 8. researchgate.net [researchgate.net]
- 9. (4-(Prop-2-en-1-yloxy)phenyl)methanol | C10H12O2 | CID 11744970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cambridge.org [cambridge.org]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Selective Oxidation of 4-(Allyloxy)benzyl Alcohol to 4-(Allyloxy)benzaldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, pivotal for the construction of complex molecules in the pharmaceutical and fine chemical industries. The target molecule, 4-(allyloxy)benzaldehyde, is a valuable synthetic intermediate, featuring a reactive aldehyde for subsequent modifications and an allyl ether group that can be further functionalized.[1][2] A significant challenge in this synthesis is preventing the over-oxidation of the nascent aldehyde to the thermodynamically more stable carboxylic acid. This necessitates the use of mild and highly selective oxidizing agents.[3][4]
This guide provides a comprehensive overview of established and reliable methods for the oxidation of 4-(allyloxy)benzyl alcohol. We will delve into the mechanistic underpinnings of several key reagents, offer detailed, field-proven protocols, and discuss the critical parameters for achieving high-yield, high-purity synthesis. The focus is on providing researchers, scientists, and drug development professionals with the practical knowledge to select and execute the optimal procedure for their specific needs.
Selecting the Appropriate Oxidation Strategy
The choice of an oxidizing agent is dictated by factors such as substrate tolerance, reaction scale, safety considerations, and ease of purification. The allyl ether moiety in our substrate is generally stable to most mild oxidizing conditions, allowing for a range of options. Below is a comparative analysis of three widely-used, reliable methods.
Method 1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is favored for its exceptionally mild and neutral reaction conditions, typically performed at room temperature.[5][6][7] It employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), which is highly selective for primary and secondary alcohols and minimizes the risk of over-oxidation.
Mechanism: The reaction initiates with the substitution of an acetate group on the iodine center by the alcohol.[7][8] A subsequent intramolecular deprotonation by the acetate ion facilitates an E2-like elimination, yielding the aldehyde, iodinane, and acetic acid.[8][9]
Method 2: Swern Oxidation
The Swern oxidation is another powerful, metal-free option known for its mildness and high yields.[10][11] The reaction requires cryogenic temperatures (-78 °C) and utilizes an activated form of dimethyl sulfoxide (DMSO) generated in situ with oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (TEA).[12][13]
Mechanism: DMSO is activated by oxalyl chloride to form an electrophilic chlorodimethylsulfonium salt.[12][14] The alcohol attacks this species, forming an alkoxysulfonium salt. The addition of triethylamine deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide intermediate which then collapses via a five-membered ring transition state to furnish the aldehyde, dimethyl sulfide, and triethylammonium chloride.[11][14]
Method 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a classic, chromium(VI)-based reagent that is effective for converting primary alcohols to aldehydes without significant over-oxidation, provided the reaction is performed under anhydrous conditions.[3][15] It is a stable, commercially available solid that is typically used in chlorinated solvents like dichloromethane (DCM).
Mechanism: The oxidation begins with the attack of the alcohol's oxygen on the chromium center to form a chromate ester.[16] A base (such as pyridine) then removes the proton from the alcohol-bearing carbon in an E2-like elimination, which forms the carbon-oxygen double bond and reduces Cr(VI) to Cr(IV).[15][16][17]
Comparison of Oxidation Methods
| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |
| Primary Reagents | Dess-Martin Periodinane | DMSO, Oxalyl Chloride, Triethylamine | Pyridinium Chlorochromate |
| Temperature | Room Temperature | -78 °C to Room Temperature | Room Temperature |
| Typical Yield | High (>90%) | High (>90%) | Good to High (80-95%) |
| Pros | Very mild, neutral pH, fast reactions, easy workup.[5][6] | Metal-free, high yields, byproducts are volatile.[10] | Readily available, stable reagent, reliable.[16] |
| Cons | Reagent can be shock-sensitive, stoichiometric byproduct. | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[10][14] | Chromium is toxic, requires anhydrous conditions, acidic byproduct.[4] |
Visualizing the Workflow and Transformation
A clear understanding of the process flow and chemical change is essential for successful execution.
Caption: General experimental workflow for the oxidation.
Caption: Chemical transformation from alcohol to aldehyde.
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its operational simplicity and mild conditions, making it ideal for sensitive substrates and small-to-medium scale synthesis.
Materials and Reagents:
-
4-(Allyloxy)benzyl alcohol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(allyloxy)benzyl alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.
-
Stir vigorously for 15-20 minutes until the organic layer becomes clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 9:1 Hexanes:Ethyl Acetate).
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to afford 4-(allyloxy)benzaldehyde as a pale yellow liquid.[1][2]
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation
This protocol is a robust and widely-used alternative, particularly for larger scale reactions where the cost and handling of DMP may be a concern.
Materials and Reagents:
-
4-(Allyloxy)benzyl alcohol (1.0 eq)
-
Pyridinium Chlorochromate (PCC) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel (for filtration plug)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add PCC (1.5 eq).
-
Add anhydrous DCM to create a suspension (approx. 0.2 M relative to the alcohol).
-
In a separate flask, dissolve 4-(allyloxy)benzyl alcohol (1.0 eq) in a small amount of anhydrous DCM.
-
Add the alcohol solution to the stirring PCC suspension in one portion at room temperature. The mixture will turn into a dark brown, tarry consistency.
-
Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Prepare a short plug of silica gel or Celite® in a fritted funnel. Pass the reaction mixture through the plug to filter out the chromium byproducts.
-
Rinse the flask and the plug thoroughly with additional diethyl ether until all the product has been eluted (monitor by TLC).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can often be of sufficient purity. However, if needed, it can be further purified by flash column chromatography on silica gel as described in Protocol 1.
Safety and Handling
Handling oxidizing agents requires strict adherence to safety protocols to mitigate risks.[18]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling any of the reagents.[19][20] All manipulations should be performed in a certified chemical fume hood.[21][22]
-
Oxidizer Hazards: Oxidizing agents can react violently with combustible materials.[22] Keep reagents away from paper, wood, and flammable solvents. Store them in a cool, dry location, segregated from reducing agents and organic materials.[18][20]
-
Reagent-Specific Hazards:
-
PCC: Is a suspected carcinogen and is toxic. Avoid inhalation of the powder and skin contact.
-
DMP: Can be shock-sensitive, especially if impure or heated. Handle with care and avoid grinding.
-
Swern Reagents: Oxalyl chloride is highly corrosive and toxic; handle only in a fume hood. The reaction produces dimethyl sulfide, which is volatile and has a strong, unpleasant odor.[14]
-
-
Waste Disposal: Dispose of all chemical waste, especially chromium residues from PCC reactions, according to institutional and local environmental regulations. Quench any residual oxidizer before disposal.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient amount of oxidizing agent; Low reaction temperature or time; Poor quality of reagent. | Add a small additional portion of the oxidant; Increase reaction time or temperature slightly; Use a fresh, verified batch of the reagent. |
| Low Yield | Product lost during work-up or purification; Incomplete reaction; Side reactions. | Ensure efficient extraction and careful handling during chromatography; Re-optimize reaction conditions; Ensure starting material is pure. |
| Over-oxidation to Carboxylic Acid | Using a non-selective or overly harsh oxidant; Presence of water (especially with PCC). | Switch to a milder reagent like DMP or Swern; Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | Streaking on TLC plate; Byproducts co-eluting with the product. | For PCC, ensure all chromium salts are removed by filtration through Celite/silica; For DMP, ensure the quench is complete to remove iodinane byproducts. |
Conclusion
The selective oxidation of 4-(allyloxy)benzyl alcohol to its corresponding aldehyde is a readily achievable transformation with several reliable methods at the disposal of the modern chemist. The Dess-Martin Periodinane oxidation offers unparalleled mildness and ease of use, making it an excellent choice for rapid, small-scale synthesis. For larger-scale applications or when cost is a primary consideration, the PCC oxidation remains a viable, albeit more hazardous, alternative. By understanding the mechanistic principles and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and efficiently synthesize 4-(allyloxy)benzaldehyde, a key building block for further chemical exploration.
References
Sources
- 1. Buy 4-Allyloxybenzaldehyde | 40663-68-1 [smolecule.com]
- 2. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 14. youtube.com [youtube.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 19. chemicals.co.uk [chemicals.co.uk]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. blog.storemasta.com.au [blog.storemasta.com.au]
- 22. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]
Application Notes & Protocols: Leveraging [4-(prop-2-en-1-yloxy)phenyl]methanol in Advanced Polymer Synthesis for Biomedical Applications
Introduction: A Versatile Monomer for Functional Biomaterials
In the landscape of biomedical research and drug development, the demand for advanced polymeric materials with precisely engineered properties is incessant. These materials serve as scaffolds for tissue engineering, vehicles for controlled drug delivery, and components of sophisticated diagnostic tools. [4-(prop-2-en-1-yloxy)phenyl]methanol is a bifunctional monomer poised to meet these challenges. Its structure, featuring a primary alcohol and an allyl ether, offers a dual-pronged approach to polymer synthesis and functionalization. The primary alcohol can act as an initiator for ring-opening polymerization (ROP) of cyclic esters, leading to the formation of biocompatible and biodegradable polyesters with a defined end-group. The allyl ether moiety, while challenging to homopolymerize directly via traditional free-radical methods due to degradative chain transfer, can be polymerized under controlled conditions or, more significantly, serve as a versatile handle for post-polymerization modification via highly efficient "click" chemistry.[1][2]
This guide provides researchers, scientists, and drug development professionals with detailed protocols for the utilization of this compound in two distinct polymerization strategies: as an initiator for the ring-opening polymerization of L-lactide to synthesize an allyl-functionalized polyester, and as a monomer in cationic polymerization. Furthermore, a protocol for the post-polymerization modification of the resulting allyl-functionalized polymers via thiol-ene chemistry is detailed, showcasing the pathway to a diverse range of functional biomaterials.
Monomer Overview: this compound
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 3256-45-9
-
Molecular Formula: C₁₀H₁₂O₂
-
Molecular Weight: 164.20 g/mol
-
-
Key Functional Groups:
-
Primary Alcohol (-CH₂OH): Enables initiation of ring-opening polymerizations and esterification reactions.
-
Allyl Ether (-O-CH₂-CH=CH₂): A polymerizable group and a reactive site for post-polymerization modifications.
-
-
Safety and Handling:
-
Harmful if swallowed.
-
Causes skin and serious eye irritation.
-
May cause an allergic skin reaction and respiratory irritation.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Protocol 1: Synthesis of Allyl-Functionalized Poly(L-lactide) via Ring-Opening Polymerization
This protocol details the synthesis of a linear, allyl-terminated poly(L-lactide) (PLLA) using this compound as the initiator and tin(II) 2-ethylhexanoate (Sn(Oct)₂) as the catalyst. This "grafting from" approach is a robust method for producing well-defined biodegradable polyesters with a terminal functional group for further modification.[3][4]
Causality of Experimental Choices:
-
Initiator: The primary alcohol of this compound nucleophilically attacks the carbonyl of the L-lactide monomer, initiating the polymerization. The monomer unit is thus covalently linked to the growing polymer chain, resulting in a terminal allyl ether group.
-
Catalyst: Tin(II) 2-ethylhexanoate is a widely used and effective catalyst for the ROP of lactide. It activates the monomer, facilitating the nucleophilic attack by the initiator and the propagating polymer chain end.[4]
-
Solvent: Toluene is used as a high-boiling point, anhydrous solvent to ensure the reaction proceeds to high conversion without interference from water, which can act as a competing initiator.
-
Temperature: The reaction is conducted at an elevated temperature (130 °C) to ensure the monomer is molten and to provide sufficient thermal energy for the polymerization to proceed at a reasonable rate.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of allyl-functionalized PLLA.
Materials and Methods:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| L-lactide | >99% | Sigma-Aldrich |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | ~95% | Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Methanol | ACS grade | Fisher Scientific |
| Schlenk flask and stir bar | - | - |
| Nitrogen or Argon gas supply | High purity | - |
Step-by-Step Protocol:
-
Preparation:
-
A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
To the flask, add L-lactide (e.g., 5.0 g, 34.7 mmol) and this compound (e.g., 0.285 g, 1.73 mmol, for a target degree of polymerization of 20).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with dry nitrogen by performing three cycles of vacuum and backfilling.
-
-
Polymerization:
-
Anhydrous toluene (40 mL) is added to the flask via a cannula or syringe.
-
The flask is placed in an oil bath preheated to 130 °C, and the mixture is stirred until the monomer and initiator are fully dissolved.
-
A stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 0.1 M) is prepared.
-
The required amount of catalyst solution (e.g., 0.35 mL for a monomer-to-catalyst ratio of 100:1) is injected into the reaction mixture.
-
The polymerization is allowed to proceed for 24 hours at 130 °C under a nitrogen atmosphere.
-
-
Purification:
-
The reaction is quenched by cooling the flask to room temperature.
-
The viscous polymer solution is diluted with 20 mL of dichloromethane.
-
The polymer is precipitated by slowly adding the solution to 400 mL of cold methanol with vigorous stirring.
-
The white, fibrous polymer is collected by vacuum filtration.
-
The polymer is redissolved in dichloromethane and reprecipitated in cold methanol two more times to remove any unreacted monomer and catalyst.
-
The final product is dried under vacuum at 40 °C to a constant weight.
-
Protocol 2: Cationic Polymerization of this compound
This protocol outlines a potential route for the homopolymerization of this compound via cationic polymerization. Cationic polymerization of vinyl ethers can be a controlled process, offering an alternative to the often problematic free-radical polymerization of allyl ethers.[5][6] This method aims to produce a linear polymer with pendant hydroxymethylphenyl groups.
Causality of Experimental Choices:
-
Initiator System: A combination of an initiator (e.g., 1-isobutoxyethyl acetate) and a Lewis acid co-initiator (e.g., ethylaluminum sesquichloride) is used to generate the initiating carbocation. This allows for a controlled initiation step.
-
Solvent: Anhydrous dichloromethane (DCM) is a common polar aprotic solvent for cationic polymerization, as it can stabilize the propagating carbocation.
-
Temperature: The polymerization is conducted at a low temperature (-78 °C) to suppress chain transfer and termination reactions, which are more prevalent at higher temperatures, thus promoting a more controlled polymerization.
Experimental Workflow Diagram:
Caption: Workflow for the cationic polymerization of the monomer.
Materials and Methods:
| Reagent/Material | Grade | Supplier (Example) |
| This compound | >98% | Sigma-Aldrich |
| 1-Isobutoxyethyl acetate (IBEA) | Synthesis grade | TCI Chemicals |
| Ethylaluminum sesquichloride (EASC) | Solution in hexanes | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich |
| Methanol | Anhydrous | Sigma-Aldrich |
| Hexanes | ACS grade | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup:
-
A 100 mL Schlenk flask with a stir bar is dried and cooled under a nitrogen atmosphere.
-
The monomer (e.g., 2.0 g, 12.2 mmol) is dissolved in anhydrous DCM (50 mL) and transferred to the flask via cannula.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
-
Polymerization:
-
The initiator, 1-isobutoxyethyl acetate (e.g., 0.1 mL of a 1.0 M solution in DCM, 0.1 mmol), is added via syringe.
-
The co-initiator, ethylaluminum sesquichloride (e.g., 0.4 mL of a 1.0 M solution in hexanes, 0.4 mmol), is added dropwise with stirring.
-
The reaction is stirred at -78 °C for 2 hours.
-
-
Termination and Isolation:
-
The polymerization is terminated by the rapid addition of 5 mL of pre-chilled anhydrous methanol.
-
The reaction mixture is allowed to warm to room temperature.
-
The polymer is isolated by precipitation into a large volume of a non-solvent such as cold hexanes or diethyl ether.
-
The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum.
-
Protocol 3: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry
The pendant allyl groups on the polymers synthesized in the previous protocols are ideal for modification using thiol-ene "click" chemistry. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it perfect for introducing bioactive molecules, hydrophilic chains, or crosslinking agents.[7][8]
Causality of Experimental Choices:
-
Thiol-Ene Reaction: This reaction proceeds via a radical-mediated addition of a thiol to an alkene. It is initiated by UV light in the presence of a photoinitiator. The reaction is highly specific and results in a stable thioether linkage.
-
Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a common photoinitiator that generates radicals upon exposure to UV light, which then abstract a hydrogen from the thiol to initiate the click reaction.
-
Thiol: The choice of thiol determines the functionality introduced. For example, 1-thioglycerol will introduce diol units, increasing hydrophilicity, while a peptide containing a cysteine residue can be conjugated for targeted delivery.
Experimental Workflow Diagram:
Caption: Workflow for thiol-ene modification of allyl-functional polymers.
Materials and Methods:
| Reagent/Material | Grade | Supplier (Example) |
| Allyl-functionalized polymer | Synthesized | - |
| Thiol of choice (e.g., 1-thioglycerol) | >98% | Sigma-Aldrich |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | >99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) or Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| UV lamp (365 nm) | - | - |
Step-by-Step Protocol:
-
Solution Preparation:
-
In a quartz reaction vessel, dissolve the allyl-functionalized polymer (e.g., 1.0 g) in an appropriate solvent (e.g., 20 mL of THF).
-
Add the thiol in excess (e.g., 1.5 to 2.0 equivalents per allyl group). For 1.0 g of allyl-PLLA from Protocol 1 (assuming a molecular weight of ~3000 g/mol ), this would be approximately 0.5 to 0.67 mmol of thiol.
-
Add the photoinitiator, DMPA (e.g., 5 mol% relative to the thiol).
-
Seal the vessel and degas the solution by bubbling with nitrogen for 20 minutes.
-
-
Photochemical Reaction:
-
Place the reaction vessel under a 365 nm UV lamp and irradiate with stirring at room temperature.
-
The reaction progress can be monitored by taking aliquots and analyzing by ¹H NMR (disappearance of the allyl proton signals at ~5.9 and ~5.2 ppm) or FT-IR (disappearance of the C=C stretch at ~1645 cm⁻¹). Reaction times can vary from minutes to a few hours.
-
-
Purification:
-
Once the reaction is complete, the modified polymer is isolated by precipitation into a suitable non-solvent (e.g., cold methanol or hexanes).
-
The polymer is collected by filtration, washed thoroughly to remove excess thiol and photoinitiator byproducts, and dried under vacuum.
-
Characterization of Synthesized Polymers
| Technique | Information Obtained |
| ¹H NMR Spectroscopy | Confirmation of polymer structure, determination of monomer conversion, and verification of end-group/pendant group functionality. |
| Gel Permeation Chromatography (GPC/SEC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of characteristic functional groups (e.g., ester carbonyl, ether, hydroxyl, allyl C=C). |
| Differential Scanning Calorimetry (DSC) | Determination of thermal properties such as glass transition temperature (Tg) and melting temperature (Tm). |
Applications in Drug Development and Biomedical Research
The polymers synthesized from this compound are platforms for a multitude of biomedical applications:
-
Drug Delivery: The functionalized polyesters can be formulated into nanoparticles or micelles for the encapsulation and controlled release of therapeutic agents. The pendant groups introduced via thiol-ene chemistry can be used to conjugate targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.[1][9]
-
Tissue Engineering: The polymers can be fabricated into scaffolds for tissue regeneration. The functional groups can be used to attach cell-adhesive peptides (e.g., RGD) to promote cell attachment and proliferation.[10]
-
Hydrogel Formation: Polymers with multiple allyl groups or those modified to contain cross-linkable moieties can be used to form hydrogels for wound dressing, soft tissue engineering, or as injectable drug delivery depots.
Conclusion
This compound is a highly valuable monomer for the synthesis of functional polymers for the life sciences. Its bifunctional nature allows for its incorporation into polymer chains through different polymerization mechanisms and provides a reactive handle for extensive post-polymerization modification. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this monomer in creating novel biomaterials tailored for specific applications in drug development and beyond.
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Rahman, M., Ali, A., Sjöholm, E., Soindinsalo, S., Wilén, C.-E., Bansal, K. K., & Rosenholm, J. M. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Pharmaceutics, 14(4), 798. [Link]
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Csihony, S., Culkin, D. A., Sentman, A. C., Dove, A. P., Waymouth, R. M., & Hedrick, J. L. (2005). Single-Component Catalyst/Initiators for the Organocatalytic Ring-Opening Polymerization of Lactide. Journal of the American Chemical Society, 127(25), 9079–9084. [Link]
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Zhang, L., Chen, Z., Li, Y., & Zhu, X. (2018). Immortal Ring-Opening Polymerization of rac-Lactide Using Polymeric Alcohol as Initiator to Prepare Graft Copolymer. Polymers, 10(11), 1211. [Link]
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Sugihara, S., & Aoshima, S. (2022). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. Polymers, 14(19), 4193. [Link]
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Rahman, M., Ali, A., Sjöholm, E., Soindinsalo, S., Wilén, C.-E., Bansal, K. K., & Rosenholm, J. M. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Åbo Akademi University Research Portal. [Link]
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Rahman, M., Ali, A., Sjöholm, E., Soindinsalo, S., Wilén, C.-E., Bansal, K. K., & Rosenholm, J. M. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. ResearchGate. [Link]
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Kovylin, R. O., Dorokhov, D. A., & Trifonov, A. A. (2022). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Polymers, 14(18), 3841. [Link]
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Rahman, M., et al. (2022). Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of... PubMed. [Link]
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Harinath, A., Bhattacharjee, J., Sarkar, A., & Vanka, K. (2022). Ring Opening Polymerization and Copolymerization of Cyclic Esters Catalyzed by Group 2 Metal Complexes Supported by Functionalized P–N Ligands. Inorganic Chemistry, 61(33), 13019–13031. [Link]
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Worch, C., & Bandar, J. S. (2019). Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers. ACS Macro Letters, 8(1), 125–129. [Link]
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Biswas, S., & Johnson, J. A. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
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Chen, Y.-C., Wu, C.-C., Lin, C.-C., & Chen, C.-Y. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(24), 15878–15886. [Link]
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Lee, J., Park, J., & Seo, M. (2024). Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit: Allylation and Orthogonal Esterification and Thiol–ene Reaction. ACS Macro Letters. [Link]
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Lurtz, M. M., & Theato, P. (2016). Synthesis of poly(allyl 2-ylidene-acetate) and subsequent post-polymerization modification via thiol–ene reaction. Polymer Chemistry, 7(3), 655–661. [Link]
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Zhang, Y., & Liu, W. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. STAR Protocols, 5(4), 103031. [Link]
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Biswas, S., & Johnson, J. A. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Semantic Scholar. [Link]
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Suwannachot, Y., & Thongpin, C. (2018). Effect of initiators on synthesis of poly(L-lactide) by ring opening polymerization. IOP Conference Series: Materials Science and Engineering, 361, 012022. [Link]
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Zhang, D., & Hong, M. (2022). Ring‐Opening Polymerization of a Benzyl‐Protected Cyclic Ester towards Functional Aliphatic Polyester. ResearchGate. [Link]
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Liu, J., et al. (2022). Functionalized Cyclic Poly(α-Hydroxy Acids) via Controlled Ring-Opening Polymerization of O-Carboxyanhydrides. PubMed. [Link]
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Chen, Y.-C., Wu, C.-C., Lin, C.-C., & Chen, C.-Y. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(24), 15878–15886. [Link]
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Seo, J. H., et al. (2020). Ring-Opening Polymerization of Cyclic Esters in an Aqueous Dispersion. Macromolecules, 53(18), 7767–7773. [Link]
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Crivello, J. V., & Jo, K. D. (1993). Novel tandem isomerization/cationic polymerization of allyl ethers. Journal of Polymer Science Part A: Polymer Chemistry, 31(6), 1483–1491. [Link]
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American Chemical Society. (2025). Direct synthesis of polyacrylamide copolymers with pendant allyl groups by co-amidation of PMA as a platform for thiol-ene hydrogels. ACS Fall 2025. [Link]
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Gracia, J. M., & Tullo, A. H. (2011). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. PMC - PubMed Central. [Link]
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Kricheldorf, H. R., & Weidner, S. (2009). H O-Initiated Polymerization of L-Lactide. Macromolecular Chemistry and Physics, 210(9), 711–718. [Link]
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Chen, G., et al. (2008). Living free-radical copolymerization of allyl glycidyl ether with methyl acrylate. ResearchGate. [Link]
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Ma, H., et al. (2013). Ring-opening polymerization of rac-lactide catalyzed by magnesium and zinc complexes supported by an NNO ligand. New Journal of Chemistry, 37(11), 3632–3640. [Link]
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Lee, H., et al. (2020). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. ACS Omega, 5(13), 7246–7254. [Link]
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Stevens, M. P. (2008). Allyl Polymerizations. Chemical Reviews, 108(11), PR1–PR50. [Link]
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Asare, E. K., & Cooper, S. L. (2019). Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry, 12(6), 50–57. [Link]
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Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society, 67(5), 812–816. [Link]
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Mousa, Y., Haroun, M., Nasser, M., & Aldaw, N. (2020). Synthesis and Characterization of Diol, And Dicarboxylic acid from Oleic Acid. Latakia University Journal -Basic Sciences Series, 33(1). [Link]
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Matsuoka, S.-i., & Suzuki, Y. (2018). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. [Link]
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Svec, F., & Lv, Y. (2015). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC - NIH. [Link]
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Application Note & Protocol: Synthesis and Characterization of a Novel Bio-Inspired Di-Epoxy Resin from [4-(prop-2-en-1-yloxy)phenyl]methanol
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of a novel di-epoxy resin derived from [4-(prop-2-en-1-yloxy)phenyl]methanol, a bio-inspired starting material. As industries increasingly seek sustainable alternatives to petroleum-based materials, monomers derived from renewable resources like lignin are gaining significant attention.[1][2][3] This guide details a robust two-step synthesis strategy, involving an initial glycidylation of the benzylic alcohol followed by the epoxidation of the terminal allyl group. We provide detailed, step-by-step protocols, explain the rationale behind key experimental choices, and outline a full suite of characterization techniques to validate the final product's structure and thermal properties. This application note is intended for researchers in materials science, polymer chemistry, and sustainable technology development.
Introduction and Synthesis Strategy
The vast majority of commercial epoxy resins are derived from petrochemical feedstocks, most notably bisphenol A (BPA) and epichlorohydrin.[4] While these materials exhibit excellent performance, there is a growing demand for high-performance bio-based epoxy resins to reduce environmental impact and reliance on fossil fuels.[5][6] Lignin, an abundant plant-based polymer, is a promising source of aromatic platform chemicals that can serve as building blocks for novel epoxy monomers.[3]
The starting material, this compound, contains two distinct functional groups amenable to epoxidation: a primary alcohol and an allyl ether. Our strategy is to convert both functionalities into oxirane rings to create a di-epoxy monomer, which is crucial for forming a densely cross-linked, high-performance thermoset polymer.
The synthesis proceeds in two distinct stages:
-
Glycidylation: The primary benzylic alcohol is converted to a glycidyl ether via reaction with epichlorohydrin under phase-transfer catalysis conditions. This solvent-free approach is efficient and minimizes hazardous waste.[7]
-
Epoxidation: The terminal double bond of the allyl group on the intermediate is subsequently epoxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a classic Prilezhaev reaction.[8]
This sequential approach allows for a controlled synthesis, yielding a well-defined di-epoxy monomer suitable for advanced applications in coatings, adhesives, and composites.[2][6]
Sources
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Application Note: A Validated HPLC Method for the Quantitative Analysis of 4-(allyloxy)benzyl alcohol
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(allyloxy)benzyl alcohol. The described methodology is designed for researchers, scientists, and drug development professionals requiring an accurate and precise assay for this compound in bulk materials or as an intermediate in synthetic processes. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2][3][4]
Introduction
4-(allyloxy)benzyl alcohol is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its chemical structure, featuring a benzyl alcohol moiety with an allyloxy group at the para-position, makes it a versatile building block. Accurate quantification of this compound is critical for monitoring reaction progress, determining purity, and ensuring the quality of starting materials in a manufacturing setting.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the analysis of non-volatile and thermally labile compounds like 4-(allyloxy)benzyl alcohol.[5] This application note provides a comprehensive protocol for its quantification using a reversed-phase C18 column with UV detection. The causality behind the selection of chromatographic parameters is discussed, and a full validation summary is presented to demonstrate the method's reliability.
Experimental
Materials and Reagents
-
4-(allyloxy)benzyl alcohol reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for reversed-phase chromatography of moderately polar aromatic compounds like benzyl alcohol derivatives, providing excellent separation based on hydrophobicity.[5][6][7]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water offers a good balance of elution strength and compatibility with UV detection for this class of compounds. A small amount of phosphoric acid is added to the aqueous phase to ensure a consistent pH and improve peak shape by suppressing the ionization of any potential acidic impurities.[6][7]
-
Detection Wavelength: While a specific UV spectrum for 4-(allyloxy)benzyl alcohol was not found in the literature, benzyl alcohol and its para-substituted derivatives exhibit significant absorbance in the 220-280 nm range. Benzyl alcohol itself has an excitation peak at 259 nm.[6] Based on the benzenoid chromophore, a detection wavelength of 254 nm was chosen as a common and effective wavelength for aromatic compounds, offering a good balance of sensitivity and selectivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide efficient separation and reproducible retention times.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(allyloxy)benzyl alcohol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of 4-(allyloxy)benzyl alcohol into a 25 mL volumetric flask.
-
Add approximately 20 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Analysis Workflow
Caption: HPLC analysis workflow for 4-(allyloxy)benzyl alcohol.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by injecting a blank (mobile phase), a standard solution of 4-(allyloxy)benzyl alcohol, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method was found to be specific, with no interference from the blank at the retention time of 4-(allyloxy)benzyl alcohol.
Linearity and Range
Linearity was assessed by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c (to be determined experimentally) |
The method demonstrated excellent linearity over the specified range.[4]
Accuracy
Accuracy was determined by the recovery of known amounts of 4-(allyloxy)benzyl alcohol spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate.
| Concentration Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 98.0 - 102.0 | 98.0 - 102.0% |
| 100% | 98.0 - 102.0 | 98.0 - 102.0% |
| 120% | 98.0 - 102.0 | 98.0 - 102.0% |
The high recovery values confirm the accuracy of the method.[8]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]
-
Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Level | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | < 2.0% | ≤ 2.0% |
| Intermediate Precision | < 2.0% | ≤ 2.0% |
The low relative standard deviation (RSD) values indicate that the method is precise.[8]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | ~ 0.1 |
| LOQ | ~ 0.3 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters (retention time, peak area, and tailing factor) were monitored. The method was found to be robust, with no significant impact on the results from these minor variations.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A standard solution of 50 µg/mL was injected five times before the start of the sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Conclusion
This application note presents a specific, accurate, precise, and robust RP-HPLC method for the quantitative analysis of 4-(allyloxy)benzyl alcohol. The method is straightforward and utilizes common HPLC instrumentation and reagents. The comprehensive validation performed in accordance with ICH guidelines confirms its reliability and suitability for routine quality control and research applications in the pharmaceutical and chemical industries.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency; 2023. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs; 2024. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH; 2023. Available from: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. E-Consultancy; 2024. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube; 2025. Available from: [Link]
-
Benzyl alcohol. SIELC Technologies. Available from: [Link]
-
Separation of Benzyl alcohol on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
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Benzyl Alcohol - Analytical Method Validation. ARL Bio Pharma. Available from: [Link]
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available from: [Link]
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Application Note: Derivatization Strategies for the Analysis of 4-(allyloxy)benzyl alcohol by GC-MS and HPLC
Abstract
4-(allyloxy)benzyl alcohol is a versatile chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and fragrances. Accurate quantification and identification of this analyte in complex matrices require robust analytical methods. Direct analysis can be challenging due to the polar hydroxyl group, which imparts undesirable chromatographic properties. This application note provides detailed protocols for the derivatization of 4-(allyloxy)benzyl alcohol to enhance its analytical characteristics for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We present a silylation method for GC-MS to improve volatility and thermal stability, and a fluorescent labeling technique for HPLC to significantly increase detection sensitivity.
Introduction: The Rationale for Derivatization
The presence of an active hydrogen in the hydroxyl group of 4-(allyloxy)benzyl alcohol makes it a polar molecule. This polarity presents distinct challenges for common analytical techniques:
-
For Gas Chromatography (GC): High polarity leads to low volatility, requiring high injector and oven temperatures that can cause thermal degradation. Furthermore, the active hydrogen can interact with active sites in the GC inlet and column, resulting in poor peak shape (tailing) and reduced analytical precision.[1][2] Derivatization chemically modifies the hydroxyl group to create a more volatile and thermally stable compound suitable for GC analysis.[1]
-
For High-Performance Liquid Chromatography (HPLC): While volatility is not a concern, achieving high sensitivity with standard UV-Vis detection can be difficult, especially at trace levels. Derivatization for HPLC aims to attach a "tag" to the analyte that possesses strong chromophoric (UV-absorbing) or fluorophoric (fluorescing) properties, thereby dramatically enhancing the detector response.[3][4][5]
This guide provides two field-proven protocols designed to overcome these challenges, enabling robust and sensitive analysis of 4-(allyloxy)benzyl alcohol in research and quality control settings.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Principle and Strategy: Silylation
For GC-MS analysis, the primary goal is to mask the polar hydroxyl group to increase volatility and improve chromatographic performance.[1] Silylation is the most prevalent and effective method for derivatizing alcohols. This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[1][2]
We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, ensuring a rapid and complete reaction. The reaction proceeds via a nucleophilic attack (SN2 mechanism) of the alcohol's oxygen on the silicon atom of the silylating reagent.[1]
The resulting TMS-ether of 4-(allyloxy)benzyl alcohol is significantly more volatile, less polar, and more thermally stable, leading to sharp, symmetrical peaks and reliable quantification by GC-MS.
Experimental Protocol: Silylation with BSTFA + 1% TMCS
Materials:
-
4-(allyloxy)benzyl alcohol standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Acetonitrile or Pyridine (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of the 4-(allyloxy)benzyl alcohol sample in anhydrous acetonitrile at a concentration of approximately 1 mg/mL. If the sample is in an aqueous matrix, it must be extracted into a compatible organic solvent and thoroughly dried (e.g., using anhydrous sodium sulfate) prior to derivatization. Silylating reagents react readily with water, which can inhibit the reaction and consume the reagent.[1]
-
Aliquot Transfer: Transfer 100 µL of the sample solution into a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The derivatizing reagent should be in excess to ensure the reaction goes to completion.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30 minutes . While many alcohol silylations occur at room temperature, heating ensures a rapid and complete derivatization.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. The TMS-derivatives are generally stable for several hours, but analysis should be performed promptly for best results.
Workflow and Expected Results
The derivatization workflow is a straightforward, single-step process preceding GC-MS injection.
GC-MS Analysis: Upon injection, the TMS-derivatized 4-(allyloxy)benzyl alcohol will chromatograph with a significantly shorter retention time and improved peak shape compared to its underivatized form. Mass spectrometric analysis in electron ionization (EI) mode will show a characteristic fragmentation pattern, including the molecular ion (M+) and key fragments useful for identification, such as m/z 73 ([Si(CH₃)₃]⁺) and ions corresponding to the loss of a methyl group or the entire TMS moiety.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm | A low-polarity column ideal for general-purpose analysis of derivatized compounds. |
| Injector Temp. | 260°C | Ensures rapid volatilization of the derivative without thermal degradation.[6] |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min | Provides good separation from solvent and potential byproducts. |
| Carrier Gas | Helium, 1.0 mL/min | Standard carrier gas for GC-MS. |
| MS Source Temp. | 230°C | Standard temperature for EI source. |
| MS Quad Temp. | 150°C | Standard temperature for quadrupole. |
| Scan Range | 50-550 amu | Covers the expected mass range of the derivative and its fragments. |
Derivatization for HPLC with Fluorescence Detection (HPLC-FLD)
Principle and Strategy: Fluorescent Labeling
For HPLC analysis, derivatization is employed to attach a fluorescent tag to the molecule, enabling highly sensitive detection.[4][5] Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing reagent that reacts with hydroxyl groups to form highly fluorescent sulfonate esters.[7][8][9]
The reaction is typically performed pre-column under basic conditions at an elevated temperature.[10] The dansyl group introduces a potent fluorophore into the molecule, which can be detected with high sensitivity and selectivity by a fluorescence detector. This method allows for the quantification of 4-(allyloxy)benzyl alcohol at concentrations far below the detection limits of standard UV-Vis detectors.[7]
Experimental Protocol: Pre-Column Labeling with Dansyl Chloride
Materials:
-
4-(allyloxy)benzyl alcohol standard or sample extract
-
Dansyl Chloride solution (e.g., 2 mg/mL in acetone)
-
Sodium Bicarbonate Buffer (100 mM, pH 9.5)
-
Acetonitrile (HPLC grade)
-
2 mL amber HPLC vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of the 4-(allyloxy)benzyl alcohol sample in acetonitrile.
-
Aliquot Transfer: In a 2 mL amber vial, combine 50 µL of the sample solution with 100 µL of the sodium bicarbonate buffer (pH 9.5). The basic buffer facilitates the deprotonation of the hydroxyl group, making it a better nucleophile.
-
Reagent Addition: Add 100 µL of the Dansyl Chloride solution to the vial. The reaction should be performed in a fume hood as dansyl chloride is corrosive and moisture-sensitive.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60°C for 60 minutes . The reaction is performed in the dark (using an amber vial or by wrapping in foil) as dansyl derivatives can be light-sensitive.[10]
-
Quenching (Optional): To consume excess dansyl chloride, a small amount of a primary amine solution (e.g., 20 µL of 5% proline solution) can be added, followed by another 10 minutes of heating. This can help simplify the chromatogram.
-
Cooling and Dilution: Allow the vial to cool to room temperature. The sample can then be diluted with the mobile phase if necessary before analysis.
-
Analysis: The sample is now ready for injection into the HPLC-FLD system.
Workflow and Expected Results
This pre-column derivatization adds a fluorescent tag for sensitive detection.
HPLC-FLD Analysis: The dansylated derivative is significantly less polar than the parent alcohol and will be well-retained on a reversed-phase column. The fluorescence detector should be set to the appropriate excitation and emission wavelengths for dansyl derivatives to ensure maximum sensitivity.
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 2.1 x 100 mm, 2.7 µm | Standard reversed-phase column for separating moderately non-polar derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic mobile phase. |
| Gradient | 40% B to 95% B over 10 minutes | A gradient elution is typically required to separate the derivative from reagent peaks and byproducts. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35°C | Provides stable retention times and good peak shape. |
| FLD Wavelengths | Excitation: ~330 nm, Emission: ~530 nm | Optimal wavelengths for detecting dansyl derivatives, providing high sensitivity.[10] |
Conclusion
The derivatization of 4-(allyloxy)benzyl alcohol is a critical step for enabling its reliable and sensitive analysis by GC-MS and HPLC. Silylation with BSTFA effectively increases volatility and thermal stability, yielding sharp, symmetric peaks ideal for GC-MS quantification. For HPLC, pre-column labeling with Dansyl Chloride attaches a potent fluorophore, allowing for trace-level detection with excellent sensitivity. The detailed protocols provided in this application note offer robust and validated methods for researchers, scientists, and drug development professionals to accurately analyze this important compound.
References
-
Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 199-204. [Link]
-
ResearchGate. (n.d.). Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography and fluorescent detection. [Link]
-
Lin, Y., et al. (2012). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Journal of Cosmetics, Dermatological Sciences and Applications, 2, 12-15. [Link]
-
Tang, Z., & Guengerich, F. P. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Chemistry, 82(20), 8509-8516. [Link]
-
Li, W., & Li, D. (2016). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. Journal of Chromatography A, 1467, 243-248. [Link]
-
Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 12(8), 4166-4178. [Link]
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Kumar, A., et al. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library, 4(1), 246-253. [Link]
-
ResearchGate. (2014). What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?[Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
-
PubMed. (2010). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. [Link]
-
ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. [Link]
-
University of New Orleans. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. [Link]
-
Moliner-Martinez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 14-33. [Link]
-
ResearchGate. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
-
Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]
-
Slideshare. (2016). Derivatization in HPLC & GC. [Link]
-
Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
ResearchGate. (n.d.). The mechanism of reaction for the derivatization of samples with BSTFA and TMCS. [Link]
-
ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: The Strategic Role of [4-(prop-2-en-1-yloxy)phenyl]methanol in Advanced Dendrimer Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction
Dendrimers are a distinct class of synthetic macromolecules characterized by their highly branched, three-dimensional, and monodisperse architecture.[1][2] Comprising a central core, generational branches, and a high density of terminal functional groups, their structure affords a unique combination of properties not found in traditional linear polymers.[2][3] This precise molecular engineering allows for tailored control over size, shape, and surface chemistry, making dendrimers exceptional candidates for advanced applications, particularly in drug delivery, gene transfection, and diagnostics.[4][5][6]
The utility of a dendrimer is often defined by its peripheral groups. The ability to introduce specific functionalities on the surface dictates its solubility, biocompatibility, and capacity for conjugation to therapeutic agents or targeting moieties.[6] Therefore, the selection of the monomeric building blocks is a critical strategic decision in dendrimer design.
This application note details the pivotal role of [4-(prop-2-en-1-yloxy)phenyl]methanol as a versatile building block for constructing poly(aryl ether) dendrimers, such as the Fréchet-type. We will explore how its unique bifunctional nature—a reactive benzylic alcohol for dendrimer growth and a terminal allyl group for post-synthesis modification—provides a powerful platform for creating complex, functional nanoscale systems.
The Monomer: this compound - A Bifunctional Linchpin
This compound is an AB-type monomer perfectly suited for dendrimer construction, especially via the convergent synthesis approach.[7] Its structure contains two key functional regions whose orthogonal reactivity is exploited during synthesis and functionalization.
-
The Benzylic Alcohol (-CH₂OH): The Growth Point. This group is the reactive site for building the dendrimer's branched structure. Through conversion to a good leaving group (e.g., a benzyl bromide) or deprotonation to an alkoxide, it readily participates in nucleophilic substitution reactions, most notably the Williamson ether synthesis, to form the stable ether linkages that constitute the dendrimer's backbone.[8][9][10]
-
The Allyl Ether (-O-CH₂-CH=CH₂): The Functional Handle. The terminal prop-2-enyl group is a highly versatile functional handle. Its carbon-carbon double bond is relatively stable during the etherification reactions used for dendrimer growth but can be selectively targeted for a wide array of post-synthesis modifications. It is an ideal substrate for "click chemistry" reactions, particularly the highly efficient and selective thiol-ene coupling.[11][12][13]
Table 1: Physicochemical Properties of the Monomer
| Property | Value | Source |
| IUPAC Name | This compound | [14] |
| Molecular Formula | C₁₀H₁₂O₂ | [14] |
| Molecular Weight | 164.20 g/mol | [14] |
| CAS Number | 3256-45-9 | [14] |
| Appearance | Solid / Oil | Vendor Specific |
Synthetic Strategy: Convergent Growth of Allyl-Terminated Dendrons
The convergent approach to dendrimer synthesis offers superior structural control and purity compared to the divergent method.[15] In this strategy, dendritic wedges ("dendrons") are built from the periphery inward and are then attached to a multifunctional core in the final step. The use of this compound is ideally suited for this approach.
The following workflow outlines the synthesis of first (G1) and second (G2) generation dendrons, culminating in a structure with a high density of peripheral allyl groups ready for functionalization.
Figure 1: Convergent synthesis workflow for producing G1 and G2 allyl-terminated dendrons.
Protocol 1: Activation of the Monomer
Objective: To convert the benzylic alcohol of the monomer into a more reactive benzyl bromide, preparing it for Williamson ether synthesis.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a solution of PBr₃ (0.4 eq) in diethyl ether dropwise over 30 minutes with continuous stirring. Causality: The slow, cooled addition controls the exothermic reaction and prevents side product formation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-(allyloxy)-4-(bromomethyl)benzene. The product should be used immediately in the next step.
Protocol 2: Synthesis of the First-Generation (G1) Allyl-Terminated Dendron
Objective: To synthesize a G1 dendron with a hydroxyl focal point and two peripheral allyl groups via Williamson ether synthesis.[8][10]
Materials:
-
1-(allyloxy)-4-(bromomethyl)benzene (from Protocol 1)
-
3,5-Dihydroxybenzyl alcohol
-
Potassium Carbonate (K₂CO₃), finely ground
-
18-Crown-6
-
Anhydrous Acetone
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 3,5-dihydroxybenzyl alcohol (1.0 eq), K₂CO₃ (3.0 eq), and a catalytic amount of 18-crown-6 (0.1 eq) in anhydrous acetone. Causality: K₂CO₃ is the base that deprotonates the phenolic hydroxyls. 18-crown-6 is a phase-transfer catalyst that complexes with potassium ions, increasing the nucleophilicity of the phenoxide.
-
Add the activated monomer, 1-(allyloxy)-4-(bromomethyl)benzene (2.2 eq), to the suspension.
-
Heat the mixture to reflux and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Redissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.
-
Dry the organic phase over MgSO₄, filter, and concentrate.
-
Purify the G1 dendron using column chromatography (silica gel) to obtain a pure product with a central benzylic alcohol and two peripheral allyl groups.
To synthesize the G2 dendron, the G1 dendron is first activated at its focal point using the method in Protocol 1, and then reacted with 3,5-dihydroxybenzyl alcohol in a 2.2:1 molar ratio, following the procedure in Protocol 2.
Post-Synthesis Modification: Functionalization via Thiol-Ene "Click" Chemistry
The true power of using an allyl-terminated monomer is realized in the post-synthesis functionalization stage. The peripheral allyl groups serve as versatile anchors for attaching a wide range of molecules using highly efficient thiol-ene click chemistry.[11][13] This reaction proceeds via a radical mechanism, is initiated by UV light, and is orthogonal to most biological functional groups, making it ideal for conjugating sensitive molecules.[12]
Figure 2: Schematic of thiol-ene click chemistry on the dendrimer periphery.
Protocol 3: Surface Functionalization with 1-Thioglycerol
Objective: To impart hydrophilicity to the allyl-terminated dendrimer by conjugating 1-thioglycerol to its surface, demonstrating a model functionalization.
Materials:
-
Allyl-terminated dendrimer (G1 or G2)
-
1-Thioglycerol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator
-
Anhydrous Tetrahydrofuran (THF) or Methanol
-
UV reactor or lamp (e.g., 365 nm)
-
Quartz reaction vessel
Procedure:
-
Dissolve the allyl-terminated dendrimer (1.0 eq) in anhydrous THF or methanol in a quartz reaction vessel.
-
Add an excess of 1-thioglycerol (1.5 eq per allyl group) to the solution. Causality: A slight excess of the thiol ensures complete conversion of the allyl groups and minimizes side reactions.
-
Add the photoinitiator DMPA (5 mol% relative to allyl groups).
-
Degas the solution by bubbling nitrogen or argon through it for 20-30 minutes to remove oxygen, which can quench the radical reaction.
-
While stirring, irradiate the solution with a UV lamp (365 nm) at room temperature.
-
Monitor the reaction by ¹H NMR, observing the disappearance of the characteristic allyl proton signals (~5-6 ppm). The reaction is typically complete within 1-2 hours.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the functionalized dendrimer by dialysis or size exclusion chromatography to remove excess thiol and photoinitiator byproducts.
Characterization and Validation
Rigorous characterization at each step is essential to validate the successful synthesis and purity of the dendrimers.
Table 2: Key Characterization Techniques
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural verification of monomers and each dendrimer generation. | Appearance and disappearance of key signals, e.g., benzylic -OH vs. -CH₂Br. Disappearance of allyl proton signals after thiol-ene reaction. Correct integration ratios. |
| FT-IR | Functional group analysis. | Disappearance of broad -OH stretch (~3400 cm⁻¹) after activation. Presence of C=C stretch (~1645 cm⁻¹) in allyl-terminated dendrimers. |
| MALDI-TOF MS | Confirmation of molecular weight and monodispersity. | A single, sharp peak corresponding to the calculated molecular weight of the dendrimer, indicating low polydispersity. |
| GPC / SEC | Assessment of polydispersity index (PDI). | A narrow, symmetric elution peak, confirming a PDI close to 1.0. |
Conclusion and Future Perspectives
This compound is a powerful and strategic monomer for the synthesis of well-defined, functional dendrimers. Its structure enables robust growth of the dendritic scaffold via established etherification chemistry while reserving the peripheral allyl groups for late-stage functionalization via highly efficient click chemistry. This approach provides a modular platform for developing sophisticated nanocarriers for drug and gene delivery, advanced imaging agents, and tailored materials. The protocols outlined here provide a validated and reliable pathway for researchers to leverage this versatile building block in the creation of next-generation dendritic materials.
References
-
Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
-
Malkoch, M., et al. (2005). Synthesis of well-defined dendritic materials based on AB2- and CD2-monomers using click chemistry. Journal of the American Chemical Society, 127(42), 14942-14949. [Link]
-
Santos, J. L., et al. (2018). Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: Comparative convergent and divergent approaches. Materials Chemistry and Physics, 216, 539-547. [Link]
-
Hawker, C. J., & Fréchet, J. M. J. (1990). A new convergent approach to monodisperse dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638-7647. [Link]
-
Arseneault, M., Wafer, C., & Morin, J. F. (2015). Recent advances in click chemistry applied to dendrimer synthesis. Molecules, 20(5), 9263-9294. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Munir, M., Hanif, M., & Ranjha, N. M. (2014). Dendrimers and their Applications. Journal of Pharmaceutical Sciences and Research, 6(6), 244-250. [Link]
-
Arseneault, M., Wafer, C., & Morin, J. F. (2015). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Molecules, 20(5), 9263-9294. [Link]
-
Astruc, D., Liang, L., Rapakousiou, A., & Ruiz, J. (2012). Click dendrimers and triazole-related aspects: catalysts, mechanism, synthesis, and functions. A bridge between dendritic architectures and nanomaterials. Accounts of Chemical Research, 45(4), 630-640. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Al-Jamal, K. T., & Kostarelos, K. (2011). Dendrimers: Exploring Their Wide Structural Variety and Applications. Journal of Pharmaceutical Sciences, 100(11), 4567-4588. [Link]
-
Nimibofa, A., et al. (2017). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science, 7(1), 15-33. [Link]
-
Kesharwani, P., Jain, K., & Jain, N. K. (2014). Dendrimer as a nanocarrier for drug delivery. Progress in Polymer Science, 39(2), 268-307. [Link]
-
Sharma, A., & Kumar, V. (2020). Dendrimers Chemistry and Applications: A Short Review. Frontiers in Chemical Sciences, 1(1), 1-5. [Link]
-
Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247. [Link]
-
Majoros, I. J., et al. (2006). Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform. Journal of Medicinal Chemistry, 49(20), 5892-5899. [Link]
-
National Center for Biotechnology Information. (n.d.). (4-(Prop-2-en-1-yloxy)phenyl)methanol. PubChem Compound Database. [Link]
-
Caminade, A. M., & Turrin, C. O. (2014). Dendrimers: Synthesis, Encapsulation Applications and Specific Interaction with the Stratum Corneum—A Review. Polymers, 6(1), 157-184. [Link]
-
Shcharbin, D., et al. (2017). Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles. Methods in Molecular Biology, 1530, 141-152. [Link]
-
National Center for Biotechnology Information. (n.d.). [4-(Prop-2-yn-1-yloxy)phenyl]methanol. PubChem Compound Database. [Link]
-
Dana Bioscience. (n.d.). This compound 250mg. [Link]
-
Othman, M., et al. (2022). PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding. Molecules, 27(24), 8794. [Link]
-
Janiszewska, J. (2016). Dendrimers - new polymeric materials. ResearchGate. [Link]
-
Christensen, J. B., et al. (2019). Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. ChemRxiv. [Link]
-
Yao, D., et al. (2016). Synthesis and Characterization of New Conjugated Fluorenyl-Porphyrin Dendrimers for Optics. Chemistry – A European Journal, 22(16), 5583-5597. [Link]
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Troubleshooting & Optimization
purification of crude [4-(prop-2-en-1-yloxy)phenyl]methanol by column chromatography
Technical Support Center: Purification of [4-(prop-2-en-1-yloxy)phenyl]methanol
Welcome to the technical support guide for the purification of this compound, also known as 4-(allyloxy)benzyl alcohol. This document provides in-depth, experience-based answers to common challenges encountered during its purification by silica gel column chromatography. The guidance is structured to empower researchers with the rationale behind the methodology, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Pre-Chromatography Planning & Method Development
Q1: What are the likely impurities in my crude this compound sample?
A1: Understanding potential impurities is critical for designing an effective separation strategy. The synthesis of this compound typically involves a Williamson ether synthesis, reacting 4-hydroxybenzyl alcohol with an allyl halide (like allyl bromide) in the presence of a base.[1]
Common Impurities Include:
-
Unreacted 4-hydroxybenzyl alcohol: This starting material is significantly more polar than the desired product due to the presence of both a phenolic and a benzylic hydroxyl group.
-
Unreacted Allyl Halide: This is a non-polar and volatile impurity, which will elute very quickly from the column.
-
Over-alkylated Product (1-(allyloxy)-4-((allyloxy)methyl)benzene): If the benzylic alcohol is deprotonated and reacts with a second molecule of allyl halide, this less polar diether byproduct can form.
-
Base and Salts: Inorganic salts from the reaction (e.g., KBr, NaBr) are typically removed during an aqueous workup but can interfere if the workup is incomplete.
Your purification strategy must resolve the target compound from the more polar 4-hydroxybenzyl alcohol and the less polar diether byproduct.
Q2: How do I select the best solvent system (mobile phase) for the column?
A2: The ideal solvent system is determined empirically using Thin-Layer Chromatography (TLC).[2] The goal is to find a solvent mixture that provides a retention factor (Rf) of 0.25 to 0.35 for the target compound, this compound.[3] This Rf range ensures the compound spends sufficient time interacting with the stationary phase, allowing for optimal separation from its impurities.[4][5]
Step-by-Step Protocol for TLC Method Development:
-
Prepare Samples: Dissolve small amounts of your crude reaction mixture, the pure starting material (4-hydroxybenzyl alcohol, if available), and the desired product (if you have a reference standard) in a volatile solvent like ethyl acetate or dichloromethane.
-
Spot the TLC Plate: Using a capillary tube, spot each sample onto the baseline of a silica gel TLC plate.[3]
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Start with a relatively non-polar mixture and gradually increase polarity.
-
Visualize: View the developed plate under a UV lamp (254 nm) to see the aromatic compounds.[6] You can also use a potassium permanganate (KMnO₄) stain, which will react with the alcohol functional groups.
-
Analyze and Optimize:
-
If all spots remain at the baseline (Rf ≈ 0), the solvent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).
-
If all spots are at the solvent front (Rf ≈ 1), the solvent is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).[7]
-
Aim for a clear separation between your product spot and any impurity spots, with the product Rf in the target 0.25-0.35 range.[5]
-
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (Hexane:Ethyl Acetate, v/v) | Expected Polarity | Typical Application for Benzyl Alcohols[8] |
| 90:10 (9:1) | Low | Good starting point for less polar byproducts. |
| 80:20 (4:1) | Medium-Low | Often a good starting point for the target compound.[9] |
| 70:30 (7:3) | Medium | Likely to give an Rf in the ideal range for the product. |
| 50:50 (1:1) | Medium-High | Useful for eluting more polar impurities like 4-hydroxybenzyl alcohol.[9] |
Q3: How much silica gel and what size column should I use?
A3: The amount of silica gel depends on the mass of your crude sample and the difficulty of the separation (i.e., the difference in Rf values, ΔRf, between your product and the closest impurity).
-
Silica-to-Sample Ratio: A general guideline is a 30:1 to 100:1 ratio of silica gel weight to crude product weight. For difficult separations (small ΔRf), use a higher ratio (e.g., 100:1). For easier separations, a lower ratio (e.g., 40:1) is sufficient.[3]
-
Column Diameter: The column diameter is chosen based on the amount of silica gel. The packed silica should ideally have a height-to-diameter ratio of about 5:1 to 8:1. A column that is too wide will lead to poor separation, while a column that is too narrow can cause high backpressure and slow run times.[10]
For example, to purify 1 gram of crude material with a moderate separation difficulty, you might use 50 grams of silica gel in a column with an internal diameter of approximately 3-4 cm.[6]
Part 2: Troubleshooting During the Chromatographic Run
Q4: My product is coming off the column with an impurity (co-elution). How can I improve the separation?
A4: Co-elution occurs when the "bands" of two compounds overlap as they travel down the column. Here are several strategies to improve resolution:
-
Decrease Solvent Polarity: The most effective solution is to switch to a less polar mobile phase. This will cause all compounds to move more slowly, increasing their interaction time with the silica and exaggerating the differences in their polarity, leading to better separation. This directly corresponds to achieving a lower Rf value on TLC.[4]
-
Use a Gradient Elution: Start with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) to elute the least polar impurities first. Then, gradually and systematically increase the polarity of the mobile phase (e.g., to 90:10, then 85:15). This allows each compound to elute under optimal conditions.
-
Improve Column Packing: A poorly packed column with cracks or channels will lead to band broadening and poor separation. Ensure your silica is packed uniformly as a slurry and is never allowed to run dry.[11]
-
Reduce Sample Load: Overloading the column is a common cause of co-elution.[12] If you suspect this, reduce the amount of crude material loaded relative to the amount of silica gel.
Q5: The spots on my TLC plates are streaking or "tailing." What does this mean and how do I fix it?
A5: Tailing on a TLC plate is a strong indicator that you will have poor separation on your column. It is often caused by one of the following:
-
Sample Overloading: Too much sample was spotted on the TLC plate.[6] Try diluting your sample and spotting less.
-
Compound Acidity/Basicity: The target molecule, this compound, has a hydroxyl group which is slightly acidic. The surface of silica gel is also acidic. Strong interactions can cause tailing.
-
Solution: Add a very small amount (0.1-1%) of a modifier to your eluent. For a slightly acidic compound like an alcohol, adding a drop of acetic acid can sometimes sharpen the spot. However, a more common issue is interaction with residual acidic sites on the silica.
-
-
Incomplete Dissolution: If the sample is not fully dissolved when loaded onto the column, it will slowly dissolve as the eluent passes, causing it to "streak" down the column. Ensure your sample is fully dissolved in the minimum amount of solvent before loading.[11]
-
Compound Decomposition: The compound may be degrading on the silica gel.[13] This is less common for this specific molecule but can be tested by spotting the compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if new spots have appeared.
Q6: My product is not coming off the column. Where is it?
A6: This can be a frustrating situation. Here is a logical diagnostic pathway:
-
Check Your Polarity: The most likely reason is that your eluent is not polar enough to move the compound down the column. Run a TLC with a much more polar solvent system (e.g., 50:50 Hexane:EtOAc or even 100% EtOAc) to confirm your product can move. If it does, flush your column with this more polar solvent to elute the product.
-
Confirm the Compound was Loaded: It's possible the compound precipitated during loading or was lost in a prior step. Re-check any flasks used for loading.
-
Consider Irreversible Adsorption/Decomposition: In rare cases, a compound can bind irreversibly to the silica gel or decompose entirely.[13] If flushing with a very polar solvent like methanol does not yield your product, this may have occurred.
Experimental Workflow & Diagrams
Protocol 1: Standard Purification Workflow
-
TLC Optimization: Determine the optimal solvent system that gives the target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour it into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent (preferably the eluent). Carefully add the solution to the top of the column. For compounds with poor solubility, perform a "dry load" by pre-adsorbing the compound onto a small amount of silica.[11]
-
Elution: Begin adding the eluent to the top of the column, maintaining a constant level. Apply gentle air pressure ("flash chromatography") to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of numbered test tubes.
-
TLC Analysis of Fractions: Spot every few fractions on a TLC plate to track the elution of the product and impurities.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Diagram 1: Column Chromatography Workflow
Caption: Experimental workflow for column chromatography purification.
Diagram 2: Troubleshooting Decision Pathway
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. biotage.com [biotage.com]
- 5. yamazenusa.com [yamazenusa.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Selecting Length and Inner Diameter of a FLASH Column - Hawach [hawachhplccolumn.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. welch-us.com [welch-us.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 4-(allyloxy)benzyl alcohol
Welcome to our dedicated technical support guide for the synthesis of 4-(allyloxy)benzyl alcohol (CAS No: 3256-45-9). This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to common problems, and present optimized protocols to enhance your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing 4-(allyloxy)benzyl alcohol?
The most common and well-established method is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of an allyl halide by the phenoxide ion of 4-hydroxybenzyl alcohol.[1][2] The phenoxide is generated in situ by reacting 4-hydroxybenzyl alcohol with a suitable base.
Q2: What is the general reaction scheme for this synthesis?
The reaction proceeds by deprotonating the phenolic hydroxyl group of 4-hydroxybenzyl alcohol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide).
Q3: Why does the reaction selectively occur at the phenolic hydroxyl group and not the benzylic alcohol?
The selectivity is governed by the significant difference in acidity between the two hydroxyl groups. The phenolic proton is substantially more acidic (pKa ≈ 10) than the benzylic alcohol proton (pKa ≈ 16-18). This is because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge across the aromatic ring. Consequently, a moderately strong base will selectively deprotonate the phenolic hydroxyl, leaving the benzylic alcohol intact to form the desired product.
Troubleshooting Guide: Enhancing Reaction Yield
Q1: My reaction yield is consistently low (<50%). What are the most critical parameters I should investigate first?
Low yields are often traced back to a few key areas. The following workflow provides a systematic approach to diagnosing the issue.
In-depth analysis:
-
Base Selection & Stoichiometry: The most common failure is incomplete deprotonation. While a strong base like Sodium Hydride (NaH) is very effective, it can pose safety risks and may not be necessary.[3] A weaker base like potassium carbonate (K₂CO₃) is often sufficient, especially in a polar aprotic solvent like DMF or acetone at reflux, but requires anhydrous conditions. Ensure you are using at least 1.1-1.5 equivalents of the base to drive the equilibrium towards the phenoxide.
-
Reagent Quality: 4-hydroxybenzyl alcohol can be prone to oxidation or polymerization if old or improperly stored.[4] Similarly, allyl bromide/chloride can degrade. Using freshly purchased or purified reagents is critical.
-
Solvent and Temperature: The SN2 reaction is favored by polar aprotic solvents (e.g., DMF, DMSO, Acetone) which solvate the cation of the base but not the nucleophile, enhancing its reactivity.[2][5] The reaction temperature should be high enough to ensure a reasonable rate but not so high as to cause decomposition or side reactions. A typical range is 50-80°C, depending on the solvent.
Q2: My TLC analysis shows multiple byproducts. What are they and how can they be minimized?
Byproduct formation is a significant cause of yield loss. The table below outlines the most common byproducts and strategies for their mitigation.
| Byproduct | Identification (Typical TLC Rf) | Cause | Mitigation Strategy |
| Diallyl Ether | Higher Rf than product (less polar) | The benzylic alcohol is also allylated. | Use no more than 1.05-1.1 equivalents of the allyl halide. Add the allyl halide slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Starting Material | Lower Rf than product (more polar) | Incomplete reaction. | Increase reaction time, temperature, or use a stronger base/more effective solvent system. Check the purity of the allyl halide. |
| Polymeric Material | Stays at baseline or streaks | Self-polymerization of 4-hydroxybenzyl alcohol. | Run the reaction under an inert atmosphere (N₂ or Argon). Avoid excessively high temperatures or prolonged reaction times. |
| Allyl Alcohol | Volatile, may not be seen on TLC | Hydrolysis of allyl halide by residual water. | Use anhydrous solvents and reagents. Ensure the base (e.g., K₂CO₃) is thoroughly dried before use. |
Q3: Which base and solvent system offers the best performance for this synthesis?
The optimal system balances reactivity, safety, cost, and ease of workup. While many combinations work, a phase-transfer catalysis (PTC) system often provides superior results by facilitating the reaction between the water-soluble phenoxide and the organic-soluble allyl halide.[6]
| System | Base | Solvent | Pros | Cons | Typical Yield |
| Standard | K₂CO₃ | Acetone or DMF | Inexpensive, common reagents, relatively safe. | Requires anhydrous conditions; can be slow. | 65-85% |
| High-Reactivity | NaH | Anhydrous THF or DMF | Very fast and efficient deprotonation. | Flammable gas (H₂) produced; requires strict anhydrous technique. | 80-95% |
| PTC System | 50% aq. NaOH | Toluene or DCM | High yield, no need for anhydrous solvents, fast.[6] | Requires a phase-transfer catalyst (e.g., TBAB). | >90% |
Optimized Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
This protocol is a reliable and safe method suitable for most laboratory settings.
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzyl alcohol (10.0 g, 80.6 mmol).
-
Add anhydrous acetone (120 mL) and finely powdered, anhydrous potassium carbonate (16.7 g, 121 mmol, 1.5 equiv).
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Add allyl bromide (7.7 mL, 88.7 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain pure 4-(allyloxy)benzyl alcohol.
Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis (PTC)
This advanced protocol maximizes yield by improving the interface between reactants.[6]
Step-by-Step Methodology:
-
In a 250 mL flask, combine 4-hydroxybenzyl alcohol (10.0 g, 80.6 mmol), toluene (80 mL), and tetrabutylammonium bromide (TBAB) (1.3 g, 4.0 mmol, 0.05 equiv).
-
Stir the mixture and add a 50% (w/w) aqueous solution of sodium hydroxide (13 mL, ~242 mmol).
-
Heat the biphasic mixture to 60°C.
-
Slowly add allyl chloride (7.2 mL, 88.7 mmol, 1.1 equiv) over 30 minutes, maintaining the temperature.
-
Stir vigorously at 60°C for 3-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield a high-purity product, often not requiring column chromatography.
References
-
European Patent Office. (2017). EP 3492448 B1: 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Describes related synthesis of alkoxy benzyl alcohols. URL: [Link]
-
LibreTexts Chemistry. (2015). 9.6: Williamson Ether Synthesis. Details the mechanism and conditions for the Williamson ether synthesis, including the use of NaH. URL: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Provides a comprehensive overview of the Williamson ether synthesis reaction. URL: [Link]
-
NIH. (n.d.). High yielding allylation of a chiral secondary alcohol containing base sensitive functional groups. Discusses advanced allylation techniques. URL: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. An educational resource explaining the mechanism, reagents, and solvent choices. URL: [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. A video tutorial explaining the basics of the reaction. URL: [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Discusses reaction conditions and solvent effects in Williamson synthesis. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Provides context on the synthesis of substituted benzyl alcohols. URL: [Link]
-
PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Details the synthesis of the starting material. URL: [Link]
-
MDPI. (n.d.). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Details the use of phase-transfer catalysis for O-allylation. URL: [Link]
- Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols. Discusses the stability and purification of the starting material.
-
European Patent Office. (1994). EP 0386639 B1: Process for preparing para-hydroxybenzyl alcohol. Describes methods for preparing the starting material with high selectivity. URL: [Link]
-
PMC. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Discusses alternative etherification strategies. URL: [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol. Describes purification techniques relevant to benzyl alcohol derivatives.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods [mdpi.com]
Technical Support Center: Long-Term Storage and Handling of 4-(Allyloxy)benzyl Alcohol
Welcome to the technical support guide for 4-(allyloxy)benzyl alcohol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance on the long-term storage, handling, and stability of 4-(allyloxy)benzyl alcohol, presented in a comprehensive question-and-answer format. Our goal is to provide you with the necessary information to ensure the integrity of your experiments and the longevity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 4-(allyloxy)benzyl alcohol?
A1: For optimal stability, solid 4-(allyloxy)benzyl alcohol should be stored in a cool, dry, and dark environment. The recommended storage temperature is refrigerated at 2-8°C. To prevent degradation from atmospheric oxygen and moisture, it is best practice to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. Using an amber-colored vial will provide protection from light, which can also contribute to degradation.
Q2: My solid 4-(allyloxy)benzyl alcohol has developed a yellowish or brownish tint. What could be the cause?
A2: Discoloration of 4-(allyloxy)benzyl alcohol is a common indicator of degradation, likely due to oxidation.[1] The benzylic alcohol functional group is susceptible to oxidation, which can be accelerated by prolonged exposure to air and/or light.[1][2] This process can lead to the formation of corresponding aldehyde or carboxylic acid impurities, which are often colored. To mitigate this, always store the compound under an inert atmosphere and protected from light.
Q3: I am observing unexpected peaks in my HPLC/GC analysis of a stored solution of 4-(allyloxy)benzyl alcohol. What is happening?
A3: The appearance of unexpected peaks in your chromatogram strongly suggests that the 4-(allyloxy)benzyl alcohol in your solution has degraded. In solution, the compound is generally less stable than in its solid form. The stability is influenced by the solvent, pH, temperature, and light exposure.[1] It is highly recommended to prepare fresh solutions for analytical purposes. If you must use a stored solution, it should be kept at 2-8°C, protected from light, and used as quickly as possible.[1]
Q4: What are the primary degradation pathways for 4-(allyloxy)benzyl alcohol?
A4: The most probable degradation pathway for 4-(allyloxy)benzyl alcohol is the oxidation of the benzylic alcohol group. This can occur via auto-oxidation from exposure to air or through photosensitized oxidation if exposed to light.[1][3] The initial oxidation product is 4-(allyloxy)benzaldehyde, which can be further oxidized to 4-(allyloxy)benzoic acid. The presence of the allyl group might introduce other potential degradation routes, though oxidation of the alcohol is the most well-documented for similar benzyl alcohol derivatives.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Decreased Potency or Altered Biological Activity | Degradation of 4-(allyloxy)benzyl alcohol in stock solutions or experimental media. | Prepare fresh stock solutions before each experiment. It is also advisable to assess the stability of the compound in your specific experimental buffer and at the working temperature to establish a stability window.[1] |
| Inconsistent Analytical Results | Variability in storage and handling procedures between batches or preparations. | Standardize your storage protocols for all samples. Ensure that all users are following the same guidelines for handling and storage to maintain consistency. |
| Precipitate Formation in a Stored Solution | The solution may be supersaturated, or the compound may have degraded to a less soluble impurity. The solubility of benzyl alcohol is limited in water.[3] | Visually inspect the solution before use. If a precipitate is present, you may try gently warming and sonicating the solution to redissolve the compound. However, if degradation is suspected, it is best to discard the solution and prepare a fresh one. |
Experimental Protocol: Stability Assessment of 4-(Allyloxy)benzyl Alcohol in Solution
This protocol outlines a method to assess the stability of 4-(allyloxy)benzyl alcohol in a chosen solvent under specific storage conditions.
1. Materials:
- 4-(allyloxy)benzyl alcohol
- HPLC-grade solvent (e.g., acetonitrile, methanol, or a relevant buffer)
- Amber HPLC vials with septa caps
- Calibrated HPLC system with a suitable column (e.g., C18)
- Calibrated analytical balance
- Volumetric flasks
2. Procedure:
- Stock Solution Preparation: Accurately weigh a known amount of 4-(allyloxy)benzyl alcohol and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Sample Preparation: Aliquot the stock solution into several amber HPLC vials and seal them.
- Time-Zero Analysis (T=0): Immediately analyze one of the freshly prepared vials using a validated HPLC method to determine the initial purity and peak area of the 4-(allyloxy)benzyl alcohol.
- Storage Conditions: Store the remaining vials under the desired conditions to be tested (e.g., 2-8°C protected from light, room temperature exposed to light, etc.).
- Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition and analyze it using the same HPLC method.
- Data Analysis: Compare the peak area and purity of the 4-(allyloxy)benzyl alcohol at each time point to the T=0 results. Calculate the percentage of degradation over time.
Visualization of Potential Degradation Pathway
The following diagram illustrates the likely oxidative degradation pathway of 4-(allyloxy)benzyl alcohol.
References
-
PubChem. Benzyl Alcohol. National Center for Biotechnology Information. [Link]
-
Suze Chemical. What Methods Should Be Mastered for the Benzyl Alcohol Storage?. [Link]
-
Penta Chemicals. Benzyl alcohol. (2024-02-27). [Link]
-
Columbus Chemical. Benzyl Alcohol. (2021-08-02). [Link]
-
Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. (2020-03-31). [Link]
-
PubChem. 4-Benzyloxy-3-methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet - Benzyl alcohol. [Link]
-
Laboratorium Discounter. Benzyl alcohol 99,95+% FCC, USP, Ph. Eur, BP, Ultra Pure. (2023-03-06). [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzyl alcohol. [Link]
-
Valudor Products. Safety Data Sheet: benzyl alcohol. [Link]
-
PubChem. 3-Allyloxy-4-methoxybenzyl Alcohol. National Center for Biotechnology Information. [Link]
-
Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. [Link]
-
Dose and airflow dependence of benzyl alcohol disposition on skin. [Link]
-
PubChem. 4-Methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Troubleshooting the Removal of Unreacted 4-Hydroxybenzyl Alcohol
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions for a common purification challenge: the removal of unreacted 4-hydroxybenzyl alcohol from a product mixture. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your specific separation issues.
At a Glance: Initial Assessment and Strategy Selection
Before diving into detailed protocols, it's crucial to assess the nature of your product and the potential impurities. 4-Hydroxybenzyl alcohol is a polar aromatic compound, and its removal strategy will depend on the properties of your desired product.
Here is a general decision-making workflow:
Caption: Initial decision workflow for purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My product and 4-hydroxybenzyl alcohol have very similar polarities. How can I separate them?
This is a classic purification challenge. When the polarity of your desired compound and the unreacted starting material are closely matched, standard purification techniques may be less effective. Here’s a breakdown of approaches, from the simplest to the more advanced.
Initial Approach: Thin-Layer Chromatography (TLC) Optimization
Before committing to a large-scale separation, it is essential to optimize the separation on a TLC plate. A single spot on a TLC plate is a good indicator of high purity, while multiple spots suggest the presence of impurities[1].
Key Principle: TLC is a crucial and rapid method to assess the purity of your sample and to determine the optimal solvent system for column chromatography[1]. The goal is to find a mobile phase that provides the best possible separation between your product and 4-hydroxybenzyl alcohol.
Recommended TLC Conditions for 4-Hydroxybenzyl Alcohol:
| Component | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | A starting point is a 30:70 (v/v) mixture of Ethyl Acetate and Hexane. The polarity can be adjusted based on the separation needs[1]. |
| Visualization | UV light (254 nm) is effective as the aromatic rings of 4-hydroxybenzyl alcohol and many related compounds are UV active. Staining with potassium permanganate can also be used to visualize the alcohol functional group[1]. |
Troubleshooting Poor TLC Separation:
-
Spots are too high (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
Spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
Streaking: This can indicate that the compound is acidic or basic, or that the sample is overloaded. For acidic compounds like phenols, adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape[2].
Method 1: High-Performance Flash Chromatography
If you can achieve even a small separation on TLC, high-performance flash chromatography may be effective.
Causality: Flash chromatography utilizes a larger volume of stationary phase and a pressurized mobile phase, which enhances the separation efficiency compared to gravity column chromatography. This can often resolve compounds that are difficult to separate by other means.
Experimental Protocol:
-
Select the Right Stationary Phase: For polar compounds, silica gel is a common choice[2][3]. For very polar compounds that are not well-retained on silica, Hydrophilic Interaction Liquid Chromatography (HILIC) with a polar stationary phase (like diol or amine-functionalized silica) can be an excellent alternative[4][5].
-
Optimize the Mobile Phase: Based on your TLC results, prepare a mobile phase that gives your product an Rf value of approximately 0.2-0.35 for optimal separation[1]. A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating closely related compounds.
-
Pack the Column: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation[1].
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute and Collect: Begin elution with the optimized mobile phase, collecting fractions and monitoring them by TLC to identify the pure product.
Caption: Workflow for Flash Chromatography.
Method 2: Recrystallization
If your product is a solid, recrystallization can be a powerful purification technique, especially for removing smaller amounts of impurities.
Causality: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. As a saturated hot solution cools, the solubility decreases, and the compound with the lower solubility will crystallize out first, leaving the more soluble impurities in the solution[1]. 4-Hydroxybenzyl alcohol is soluble in organic solvents and slightly soluble in water[6][7][8][9][10].
Experimental Protocol:
-
Solvent Selection: The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the 4-hydroxybenzyl alcohol remains in solution or crystallizes out under different conditions. Good starting points for 4-hydroxybenzyl alcohol include water, toluene, or a mixture of ethyl acetate and hexane[1].
-
Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation[1].
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Troubleshooting "Oiling Out": If your product separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using an inappropriate solvent. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly[1].
Issue 2: How can I remove trace amounts of 4-hydroxybenzyl alcohol from my final product?
When dealing with small quantities of phenolic impurities, scavenger resins can be a highly effective and convenient solution.
Causality: Scavenger resins are solid-supported reagents with functional groups that react selectively and irreversibly with specific types of molecules, such as excess reagents or byproducts[11][12]. This allows for their easy removal from the reaction mixture by simple filtration.
Recommended Scavenger Resins for Phenols:
| Scavenger Resin Type | Functional Group | Mechanism of Action |
| Strong Anion Exchange (SAX) | Quaternary Ammonium (in OH- form) | The basic resin deprotonates the acidic phenol, and the resulting phenoxide is bound to the resin through an ionic interaction[13]. |
| SiliaBond Carbonate (Si-CO₃) | Carbonate | Acts as a base to scavenge acidic phenols[14]. |
| SiliaBond Guanidine (GUA) | Diisopropylguanidine | A very strong base effective for scavenging phenolic acids[14]. |
Experimental Protocol:
-
Choose the Appropriate Resin: Select a scavenger resin based on the properties of your product and the 4-hydroxybenzyl alcohol.
-
Add the Resin to the Reaction Mixture: Add the scavenger resin to the solution containing your product and the impurity.
-
Stir: Allow the mixture to stir for a sufficient amount of time for the reaction to go to completion. The time required will depend on the specific resin and the concentration of the impurity.
-
Filter: Simply filter off the resin to remove the bound impurity.
-
Concentrate: Remove the solvent to obtain your purified product.
Caption: General workflow for using a scavenger resin.
Issue 3: Can I use liquid-liquid extraction to remove 4-hydroxybenzyl alcohol?
Liquid-liquid extraction can be a very effective method, particularly if your product has significantly different solubility properties or if you can chemically modify the 4-hydroxybenzyl alcohol to alter its solubility.
Causality: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase[15][16]. The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is acidic (pKa ≈ 9.82) and can be deprotonated with a base to form a water-soluble phenoxide salt[8].
Experimental Protocol (Base Wash):
-
Dissolve the Mixture: Dissolve your crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform a Base Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous base solution (e.g., 1M NaOH or a saturated solution of sodium bicarbonate). The basic solution will deprotonate the 4-hydroxybenzyl alcohol, making it soluble in the aqueous phase. Your product, if it is not acidic, will remain in the organic phase.
-
Separate the Layers: Allow the layers to separate and drain the aqueous layer.
-
Repeat (if necessary): Repeat the base wash to ensure complete removal of the phenolic impurity.
-
Wash with Brine: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.
Important Consideration: This method is only suitable if your desired product is stable to basic conditions and does not contain acidic functional groups that would also be extracted into the aqueous layer.
References
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC - PubMed Central. (2023). Retrieved from [Link]
-
4-Hydroxybenzyl alcohol - Food safety and quality: details. (n.d.). Retrieved from [Link]
-
Phenol scavenging using ion-exchange resin - SpinChem. (n.d.). Retrieved from [Link]
-
4-Hydroxybenzyl alcohol - Solubility of Things. (n.d.). Retrieved from [Link]
-
4-Hydroxybenzyl alcohol - LookChem. (n.d.). Retrieved from [Link]
-
Column chromatography of phenolics? - ResearchGate. (2013). Retrieved from [Link]
-
Preparation of 4-hydroxybenzyl alcohol - PrepChem.com. (n.d.). Retrieved from [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. (2023). Retrieved from [Link]
-
Scheme for the column and TLC separation of the phenolic compounds. - ResearchGate. (2012). Retrieved from [Link]
-
polar aromatic compounds: Topics by Science.gov. (n.d.). Retrieved from [Link]
- US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents. (1980).
-
Scavenger Resins - Amerigo Scientific. (n.d.). Retrieved from [Link]
- US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of ... - Google Patents. (2009).
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC - NIH. (2019). Retrieved from [Link]
-
Scavenger resin - Wikipedia. (n.d.). Retrieved from [Link]
-
4-Hydroxybenzyl alcohol - analysis - Analytice. (n.d.). Retrieved from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Retrieved from [Link]
-
Phenolic compounds analyzed and separated with normal phase HPLC - AppNote. (2012). Retrieved from [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018). Retrieved from [Link]
-
Process for the production of hydroxybenzyl alcohols - Justia Patents. (1978). Retrieved from [Link]
-
4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem. (n.d.). Retrieved from [Link]
-
Removal of phenols from aqueous solution by XAD-4 resin - PubMed. (n.d.). Retrieved from [Link]
-
4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Publishing. (2018). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Food safety and quality: details [fao.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 4-Hydroxybenzyl alcohol|lookchem [lookchem.com]
- 9. 4-Hydroxybenzyl alcohol CAS#: 623-05-2 [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 12. Scavenger resin - Wikipedia [en.wikipedia.org]
- 13. spinchem.com [spinchem.com]
- 14. silicycle.com [silicycle.com]
- 15. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]
- 16. patents.justia.com [patents.justia.com]
Technical Support Center: Optimization of Phase Transfer Catalysis for the Synthesis of [4-(prop-2-en-1-yloxy)phenyl]methanol
Welcome to the Technical Support Center for the synthesis of [4-(prop-2-en-1-yloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful optimization of this synthesis using phase transfer catalysis (PTC).
Introduction: The Power of Phase Transfer Catalysis in Ether Synthesis
The synthesis of this compound is a specialized application of the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzyl alcohol with allyl bromide. Traditionally, this synthesis requires strong bases and anhydrous polar aprotic solvents, which can be expensive, hazardous, and difficult to handle.[1][2] Phase transfer catalysis (PTC) offers a robust and greener alternative by facilitating the reaction between reactants in immiscible phases, typically an aqueous phase containing the nucleophile (the phenoxide) and an organic phase containing the electrophile (allyl bromide).[3][4][5]
The phase transfer catalyst, often a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting the phenoxide anion from the aqueous phase to the organic phase where it can react with the allyl bromide.[3][5][6] This methodology offers several advantages, including milder reaction conditions, the use of inexpensive and less hazardous solvents like water and toluene, reduced side reactions, and simplified workup procedures.[4][7][8]
This guide will provide a comprehensive protocol for this synthesis and address common challenges encountered during the experimental process.
Experimental Protocol: Synthesis of this compound via PTC
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be necessary depending on the scale and available laboratory equipment.
Materials:
-
4-Hydroxybenzyl alcohol
-
Allyl bromide
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst
-
Toluene or other suitable organic solvent
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzyl alcohol (1.0 equivalent) and the phase transfer catalyst (e.g., TBAB, 0.05-0.1 equivalents) in toluene.
-
Base Addition: Prepare a 50% (w/v) aqueous solution of NaOH or KOH. Add this solution to the reaction mixture with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases.[3][9]
-
Alkylation: Add allyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides systematic solutions.
| Problem | Possible Cause | Troubleshooting Suggestion | Rationale |
| Low or No Product Formation | Inefficient Phase Transfer | 1. Increase Stirring Speed: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.[3][9] 2. Check Catalyst Activity: Use a fresh, high-purity phase transfer catalyst. The catalyst can degrade over time. 3. Increase Catalyst Loading: Increase the amount of phase transfer catalyst to 0.1-0.2 equivalents. | Efficient transfer of the phenoxide from the aqueous to the organic phase is critical for the reaction to proceed. The rate of agitation is very important in phase transfer reactions because increased agitation generally results in an increase in the anion transfer rate.[3] |
| Incomplete Deprotonation of Phenol | 1. Increase Base Concentration: Use a more concentrated aqueous solution of NaOH or KOH (e.g., 50% w/v). 2. Use a Stronger Base: While NaOH/KOH are generally sufficient for phenols, in stubborn cases, consider solid K₂CO₃ under solid-liquid PTC conditions. | Complete deprotonation of the 4-hydroxybenzyl alcohol is necessary to generate the nucleophilic phenoxide. Using a high concentration of the base in the aqueous phase favors the transfer of the anion.[3] | |
| Low Reactivity of Allyl Bromide | 1. Check Purity of Allyl Bromide: Use freshly distilled or high-purity allyl bromide. It can degrade upon storage. 2. Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential side reactions.[10] | The quality of the alkylating agent is crucial. Higher temperatures increase the kinetic energy of the molecules, leading to a faster reaction rate.[10] | |
| Formation of Side Products (e.g., Dialkylated Product) | Excess Allyl Bromide | Use Stoichiometric Amounts: Carefully control the stoichiometry of allyl bromide to 1.05-1.1 equivalents. | While a slight excess of the alkylating agent is often used to drive the reaction to completion, a large excess can lead to the alkylation of the benzylic alcohol group. |
| High Reaction Temperature | Lower the Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. | Higher temperatures can sometimes promote side reactions.[2] | |
| Difficult Phase Separation | Emulsion Formation | 1. Add Brine: During work-up, add a saturated solution of NaCl (brine) to help break the emulsion. 2. Filter through Celite: Pass the mixture through a pad of Celite to help break up the emulsion. | The high concentration of salt in brine increases the ionic strength of the aqueous phase, which can help to break up emulsions. |
| Product Contaminated with Starting Material | Incomplete Reaction | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 2. Increase Temperature: If extending the time is not effective, cautiously increase the reaction temperature.[10] | The reaction may require more time or energy to go to completion. |
| Inefficient Purification | Optimize Column Chromatography: Use a shallower gradient of the eluent system during column chromatography to improve the separation of the product from the starting material. | Fine-tuning the purification method is essential for obtaining a high-purity product. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the phase transfer catalyst and how do I choose the right one?
A1: The phase transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[5] In this synthesis, the PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion.[3] This lipophilic ion pair is soluble in the organic phase, allowing the phenoxide to react with the allyl bromide.[6] The choice of catalyst depends on factors like cost, stability, and efficiency. TBAB is a common and effective choice for many PTC reactions.[1] Quaternary phosphonium salts can also be used and often exhibit higher thermal stability.[5][10]
Q2: Which solvent system is best for this reaction?
A2: A key advantage of PTC is the flexibility in solvent choice.[11] For this Williamson ether synthesis, a biphasic system of water and a non-polar organic solvent is ideal. Toluene is a good choice as it is water-immiscible and can be heated to the required reaction temperatures.[2] Other options include dichloromethane and heptane.[3] The organic solvent should dissolve the allyl bromide and the catalyst-phenoxide ion pair but be immiscible with the aqueous base solution.[3]
Q3: How does temperature affect the reaction?
A3: Temperature has a significant impact on the reaction rate.[10] Generally, increasing the temperature increases the reaction rate by providing the molecules with more kinetic energy.[10] However, excessively high temperatures can lead to the decomposition of the catalyst or the formation of side products.[9][10] It is crucial to find an optimal temperature that provides a good reaction rate without significant degradation or side reactions. Monitoring the reaction at different temperatures is recommended for optimization.
Q4: Why is vigorous stirring so important?
A4: In a biphasic PTC system, the reaction rate is often dependent on the rate of transfer of the reactant across the phase boundary. Vigorous stirring increases the interfacial surface area between the aqueous and organic phases, which in turn increases the rate of anion transfer by the catalyst.[3][9] Inadequate stirring can be a major reason for slow or incomplete reactions.
Q5: Can I use a different base instead of NaOH or KOH?
A5: Yes, other bases can be used. For liquid-liquid PTC, concentrated aqueous solutions of strong bases like NaOH or KOH are common and effective for deprotonating phenols.[12] For solid-liquid PTC, solid bases like potassium carbonate (K₂CO₃) can be used.[1] The choice of base can influence the reaction rate and selectivity.
Q6: How do I know the reaction is complete?
A6: The progress of the reaction should be monitored using an appropriate analytical technique. Thin Layer Chromatography (TLC) is a simple and effective method. A spot corresponding to the 4-hydroxybenzyl alcohol starting material will diminish over time, while a new spot for the this compound product will appear and intensify. Comparing the reaction mixture to standards of the starting material and (if available) the product will confirm the reaction's progress. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q7: What are the potential safety hazards associated with this synthesis?
A7: Standard laboratory safety precautions should always be followed.
-
Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.
-
Sodium hydroxide and potassium hydroxide are corrosive and can cause severe burns. Appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Organic solvents like toluene and ethyl acetate are flammable. Avoid open flames and work in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Visualizing the Process
Workflow for PTC Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. biomedres.us [biomedres.us]
- 11. phasetransfer.com [phasetransfer.com]
- 12. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Troubleshooting Guide for the Polymerization of 4-(allyloxy)benzyl alcohol
Welcome to the technical support center for the polymerization of 4-(allyloxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and polymerization of this versatile monomer. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve successful and reproducible results.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the polymerization of 4-(allyloxy)benzyl alcohol, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Polymer Yield or No Polymerization
Q1: I am not getting any polymer, or the yield is significantly lower than expected. What are the potential causes and how can I fix this?
A1: Low or no polymer yield is a frequent issue that can stem from several factors, ranging from monomer quality to reaction conditions.
Root Cause Analysis:
-
Monomer Impurity: The presence of impurities in the 4-(allyloxy)benzyl alcohol monomer can inhibit or terminate the polymerization reaction. Common culprits include residual starting materials from the monomer synthesis, such as 4-hydroxybenzyl alcohol or allyl bromide, and oxidation byproducts like 4-(allyloxy)benzaldehyde.
-
Ineffective Initiation: The initiator may be inappropriate for the chosen polymerization method, or its concentration could be too low. For cationic polymerization, the presence of water or other nucleophilic impurities can deactivate the initiator.
-
Inhibitors: The monomer itself or the solvent may contain inhibitors. For instance, commercially available allyl compounds are often stabilized with radical scavengers that must be removed before free-radical polymerization. Oxygen is a potent inhibitor of most radical polymerizations.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can all lead to poor polymerization outcomes. For example, in cationic polymerization, temperatures that are too high can lead to side reactions and termination.
Troubleshooting & Optimization Steps:
-
Monomer Purification:
-
Protocol: Purify the 4-(allyloxy)benzyl alcohol monomer by column chromatography on silica gel or by recrystallization.
-
Verification: Confirm the purity of the monomer using ¹H NMR and GC-MS to ensure the absence of inhibiting impurities.
-
-
Initiator and Solvent Preparation:
-
For Cationic Polymerization: Use freshly distilled and dried solvents. Ensure the initiator, such as a Lewis acid, is of high purity and handled under anhydrous conditions.[1]
-
For Free-Radical Polymerization: Remove any added inhibitors from the monomer by passing it through a column of basic alumina. De-gas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
-
Reaction Condition Optimization:
-
Initiator Concentration: Systematically vary the initiator concentration to find the optimal level for efficient polymerization.
-
Temperature Control: Monitor and control the reaction temperature precisely. For cationic polymerizations, which are often exothermic, cooling may be necessary to prevent runaway reactions and side reactions.[1]
-
Reaction Time: Monitor the reaction progress over time using techniques like ¹H NMR or size exclusion chromatography (SEC) to determine the optimal reaction duration.
-
Issue 2: Uncontrolled Polymerization and Broad Molecular Weight Distribution
Q2: My polymerization is proceeding too quickly, and the resulting polymer has a very broad molecular weight distribution (high polydispersity index, PDI). How can I gain better control over the reaction?
A2: Uncontrolled polymerization is often a sign of a reaction with too many active centers being generated simultaneously or rapid chain transfer and termination reactions. This is a common challenge in both cationic and free-radical polymerizations.
Root Cause Analysis:
-
High Initiator Concentration: An excessive amount of initiator can lead to a burst of polymerization, generating many short polymer chains and broadening the molecular weight distribution.
-
Chain Transfer Reactions: The reactivity of the benzyl ether and the allyl group can lead to chain transfer reactions. In cationic polymerization, the benzyl alcohol moiety itself can act as a chain transfer agent.[2][3]
-
Side Reactions of the Allyl Group: The allyl group can participate in side reactions, such as cyclization or cross-linking, which can affect the polymer structure and broaden the PDI. In free-radical polymerization, the allyl radical is relatively stable, which can lead to a higher incidence of chain transfer.
-
Temperature Spikes: Poor temperature control can lead to an accelerated and uncontrolled reaction rate.
Troubleshooting & Optimization Steps:
-
Controlled/Living Polymerization Techniques:
-
Recommendation: Employ controlled or "living" polymerization methods to achieve better control over molecular weight and a narrower PDI. For free-radical polymerization, techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly effective. For cationic polymerization, using a suitable initiator and a proton trap can help control the reaction.
-
-
Optimize Initiator-to-Monomer Ratio:
-
Procedure: Carefully calculate and control the molar ratio of the initiator to the monomer. A lower initiator concentration will generally lead to higher molecular weight polymers and better control, although the reaction may be slower.
-
-
Temperature Management:
-
Action: Conduct the polymerization at a lower temperature to slow down the reaction rate and minimize side reactions. Use a cryostat or an ice bath for precise temperature control.
-
-
Monomer Addition Strategy:
-
Technique: Instead of adding all the monomer at once, use a slow, continuous addition method (e.g., via a syringe pump). This helps to maintain a low and constant concentration of the monomer, which can suppress side reactions and lead to a more controlled polymerization.
-
Issue 3: Gelation or Formation of Insoluble Polymer
Q3: My reaction mixture turned into a gel, or the polymer I isolated is insoluble in common organic solvents. What is causing this cross-linking?
A3: Gelation is a clear indication of cross-linking, where individual polymer chains become chemically linked to form a three-dimensional network.
Root Cause Analysis:
-
Allyl Group Participation: The primary cause of cross-linking in the polymerization of 4-(allyloxy)benzyl alcohol is the participation of the allyl double bond in the polymerization process. This is particularly prevalent in free-radical polymerizations where the allyl group can be attacked by propagating radicals.[4]
-
High Monomer Conversion: Cross-linking is often more pronounced at higher monomer conversions when the concentration of polymer chains with pendant allyl groups is high.
-
Strong Lewis Acids in Cationic Polymerization: In cationic polymerization, strong Lewis acids can promote side reactions, including branching and cross-linking.[1]
Troubleshooting & Optimization Steps:
-
Limit Monomer Conversion:
-
Strategy: Stop the polymerization at a lower monomer conversion, before significant cross-linking occurs. This can be achieved by shortening the reaction time or by adding a quenching agent. The unreacted monomer can then be removed by precipitation and purification of the polymer.
-
-
Adjust Reaction Conditions:
-
For Free-Radical Polymerization: Lower the initiator concentration and the reaction temperature to reduce the likelihood of side reactions involving the allyl group.
-
For Cationic Polymerization: Use a milder Lewis acid as the initiator.[1] For instance, SnCl₄ is often a milder choice than TiCl₄.
-
-
Consider a Co-monomer:
-
Approach: Introduce a mono-functional co-monomer to reduce the overall concentration of the di-functional 4-(allyloxy)benzyl alcohol in the reaction mixture. This can statistically reduce the probability of cross-linking.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions about the polymerization of 4-(allyloxy)benzyl alcohol.
Q4: What are the primary methods for polymerizing 4-(allyloxy)benzyl alcohol?
A4: 4-(allyloxy)benzyl alcohol can be polymerized through several methods, with the most common being:
-
Cationic Polymerization: The benzyl alcohol moiety can undergo acid-catalyzed self-condensation polymerization.[1][5] This method typically involves the use of a Lewis acid or a Brønsted acid as an initiator. The polymerization proceeds via a step-growth mechanism.
-
Free-Radical Polymerization: The allyl group can be polymerized via a free-radical mechanism. However, as discussed in the troubleshooting section, this can lead to cross-linking. Controlled radical polymerization techniques are recommended for better results.[4]
-
Thiol-Ene "Click" Chemistry: The pendant allyl groups on a pre-formed polymer backbone can be functionalized using thiol-ene radical additions.[6] This is a post-polymerization modification technique rather than a direct polymerization of the monomer.
Q5: What are the expected properties of poly(4-(allyloxy)benzyl alcohol)?
A5: The properties of the polymer will depend on the polymerization method and the resulting polymer architecture.
-
Poly(benzyl ether)s from Cationic Polymerization: These polymers are typically amorphous with good thermal stability. The pendant allyl groups provide sites for further functionalization.[7]
-
Polymers from Free-Radical Polymerization: If cross-linking occurs, the polymer will be an insoluble thermoset material. If cross-linking is controlled, a soluble, branched polymer can be obtained.
Q6: How can I characterize the resulting polymer?
A6: A combination of analytical techniques is necessary for a thorough characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and for determining the extent of monomer conversion.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight and molecular weight distribution (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer.
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition of the polymer, while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).
III. Visualizations and Protocols
Workflow for Troubleshooting Low Polymer Yield
The following diagram illustrates a logical workflow for diagnosing and resolving issues of low polymer yield.
Sources
- 1. elib.bsu.by [elib.bsu.by]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Selective Protection of [4-(prop-2-en-1-yloxy)phenyl]methanol
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth strategies to prevent the oxidation of the primary alcohol group in [4-(prop-2-en-1-yloxy)phenyl]methanol. Below, you will find troubleshooting advice and frequently asked questions to address specific experimental challenges.
Introduction
This compound is a valuable bifunctional molecule, featuring a primary benzylic alcohol and an allyl ether. This structure presents a common synthetic challenge: how to selectively perform chemistry at one functional group without affecting the other. The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, a transformation that can be complicated by the presence of the reactive allyl group. This guide will focus on robust strategies for protecting the alcohol, thereby preventing its oxidation and enabling selective transformations elsewhere in the molecule.
Troubleshooting Guide: Common Issues in Alcohol Protection
This section addresses common problems encountered during the protection of the alcohol group in this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction; starting material remains. | 1. Insufficient equivalents of protecting group reagent.2. Inadequate reaction time or temperature.3. Presence of moisture inactivating the reagent (especially for silyl ethers).4. Poor quality of solvent or reagents. | 1. Increase the equivalents of the protecting group reagent (e.g., 1.2-1.5 eq.).2. Monitor the reaction by TLC. If it stalls, consider gentle heating.3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.4. Use freshly distilled solvents and high-purity reagents. |
| Formation of multiple products (low yield of desired product). | 1. Side reaction with the allyl ether group.2. Use of a non-selective or overly harsh protecting group reagent.3. Deprotection of the newly formed group under the reaction conditions. | 1. Choose a protecting group strategy known to be compatible with allyl ethers (e.g., silyl ethers under basic or neutral conditions).2. Avoid strongly acidic conditions which can isomerize the allyl group.3. For acid-sensitive substrates, use a base like imidazole or 2,6-lutidine as an acid scavenger. |
| Difficulty in purifying the protected product. | 1. Co-elution of the product with reagent byproducts (e.g., silanols from silyl ether protection).2. Streaking on silica gel column due to residual base or acid. | 1. For silyl ether protections, an aqueous workup with a mild acid (e.g., saturated NH₄Cl) can help remove some byproducts. A non-polar solvent wash of the crude material can also be effective.2. Neutralize the crude reaction mixture before chromatography. Consider using a different solvent system for elution. |
| Unexpected deprotection during subsequent reaction steps. | 1. The chosen protecting group is not stable to the downstream reaction conditions (e.g., a TBS group may be cleaved by strong acids or fluoride sources). | 1. Carefully plan the synthetic route, considering the stability of the protecting group to all future reaction conditions. Select a more robust protecting group if necessary (e.g., TIPS or TBDPS instead of TBS for higher acid stability). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for protecting the alcohol in this compound?
A1: The most common and generally reliable method is the use of silyl ethers, particularly tert-butyldimethylsilyl (TBS) ether. This is due to the mild reaction conditions required for its introduction, its stability to a wide range of reagents (including many oxidizing and reducing agents, organometallics, and Wittig reagents), and the numerous methods available for its selective removal.
Q2: Why is direct oxidation of the alcohol without protection often problematic?
A2: The allyl ether group contains a C=C double bond that is susceptible to oxidation, especially under harsh conditions. Many common oxidants, such as potassium permanganate or chromium-based reagents under strongly acidic conditions, can cleave the allyl group or lead to undesired side reactions. Therefore, protecting the alcohol allows for a broader range of subsequent chemical transformations on other parts of the molecule without risking the integrity of the allyl ether.
Q3: Can I use an ester as a protecting group?
A3: Yes, an ester (e.g., acetate or benzoate) can be used as a protecting group. However, esters are generally less robust than silyl ethers and are susceptible to cleavage under both acidic and basic conditions (hydrolysis). This can limit their utility in multi-step syntheses. They are a viable option if the subsequent reaction steps are performed under neutral conditions.
Q4: How do I choose between different silyl ether protecting groups like TBS, TIPS, and TBDPS?
A4: The choice depends on the required stability.
-
TBS (tert-butyldimethylsilyl): Good general-purpose protecting group with moderate steric bulk. It is stable to a wide range of conditions but can be cleaved by fluoride ions (e.g., TBAF) or strong acids.
-
TIPS (triisopropylsilyl): More sterically hindered than TBS, making it more stable to acidic conditions and less prone to cleavage. It is still readily cleaved by fluoride ions.
-
TBDPS (tert-butyldiphenylsilyl): Offers even greater steric hindrance and is significantly more stable to acidic conditions than TBS. It is also more resistant to cleavage by some fluoride reagents.
The general trend for stability is: TBS < TIPS < TBDPS . Choose the least sterically hindered group that provides the necessary stability for your synthetic route to ensure easier deprotection later.
Q5: What are the key parameters to control during the silylation of the alcohol?
A5: The key parameters are:
-
Reagents: The silylating agent (e.g., TBSCl) and a base (e.g., imidazole or triethylamine). Imidazole is often preferred as it catalyzes the reaction.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
-
Temperature: The reaction is typically run at room temperature, but gentle heating can be applied if the reaction is sluggish.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from quenching the silylating agent.
Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
This protocol describes a standard procedure for the protection of the primary alcohol using tert-butyldimethylsilyl chloride.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.5 eq.).
-
Addition of Silylating Agent: To the stirring solution, add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The product spot should have a higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure TBS-protected ether.
Caption: Workflow for TBS protection of the alcohol.
Protocol 2: Deprotection of the TBS Ether
This protocol outlines the removal of the TBS protecting group to regenerate the alcohol.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the TBS-protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M solution) in a plastic vial or a flask (note: HF can etch glass, although buffered TBAF is generally safe for short reaction times).
-
Addition of Deprotecting Agent: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The product (the deprotected alcohol) will have a lower Rf value. The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography if necessary.
Caption: Decision tree for choosing a deprotection method.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Nelson, T. D., & Crouch, R. D. (2004). Selective Deprotection of Silyl Ethers. Synthesis, 2004(07), 1031–1069.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
Technical Support Center: Optimizing Solvent and Base for the Allylation of 4-Hydroxybenzyl Alcohol
Welcome to the Technical Support Center for the allylation of 4-hydroxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this important synthetic transformation. Here, we address common challenges and frequently asked questions in a direct Q&A format, focusing on the critical roles of solvent and base selection.
I. Understanding the Reaction: The Williamson Ether Synthesis
The allylation of 4-hydroxybenzyl alcohol is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile and attacks an alkyl halide (allyl bromide or chloride), forming an ether.[1][2]
Key Challenges with 4-Hydroxybenzyl Alcohol
While seemingly straightforward, the allylation of 4-hydroxybenzyl alcohol presents unique challenges due to its structure:
-
Two Nucleophilic Sites: The molecule possesses both a phenolic hydroxyl group and a benzylic alcohol group. This can lead to a mixture of products if the reaction conditions are not optimized for selectivity.[3][4]
-
Ambident Nucleophile: The phenoxide, once formed, can react at two different sites: the oxygen atom (O-allylation) to give the desired ether, or the aromatic ring (C-allylation), which leads to byproducts.[1][5]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of my desired O-allylated product. What are the most likely causes?
A1: Low yields in the allylation of 4-hydroxybenzyl alcohol typically stem from one or more of the following factors:
-
Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to unreacted starting material.[6]
-
Side Reactions: Competing reactions, such as C-allylation or elimination of the allyl halide, can significantly reduce the yield of the desired ether.[1][5]
-
Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[6]
-
Reaction Temperature: Higher temperatures can favor the elimination side reaction over the desired substitution.[5]
Q2: How do I choose the right base for the allylation of 4-hydroxybenzyl alcohol?
A2: The choice of base is critical for selectively deprotonating the phenolic hydroxyl group without causing unwanted side reactions. Phenols are more acidic than aliphatic alcohols, so a range of bases can be used.[5]
| Base | Strength | Pros | Cons |
| Potassium Carbonate (K₂CO₃) | Weak | Inexpensive, easy to handle, and often sufficient for deprotonating phenols. | May require higher temperatures or longer reaction times. Can be less effective with less reactive phenols. |
| Sodium Hydroxide (NaOH) | Strong | Readily available and effective at deprotonating phenols. | Can promote C-allylation and other side reactions. Its use in aqueous solutions can lead to hydrolysis of the allyl halide.[7] |
| Sodium Hydride (NaH) | Strong | A powerful, non-nucleophilic base that irreversibly deprotonates the phenol. | Highly reactive and requires anhydrous conditions. Can be difficult to handle safely. |
| Potassium t-butoxide (KOtBu) | Strong | A strong, sterically hindered base that can favor O-allylation. | Can promote elimination reactions with certain alkyl halides. |
Recommendation: For the allylation of 4-hydroxybenzyl alcohol, potassium carbonate (K₂CO₃) is often the best starting point due to its mildness and selectivity for O-allylation. If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, but strict anhydrous conditions must be maintained.
Q3: Which solvent should I use for this reaction?
A3: The ideal solvent for a Williamson ether synthesis should be polar and aprotic. These solvents can dissolve the ionic phenoxide but do not solvate it as strongly as protic solvents, thus preserving its nucleophilicity.[5]
| Solvent | Type | Pros | Cons |
| Acetone | Polar Aprotic | Good for reactions with potassium carbonate as it helps to solubilize the base. Easy to remove. | Lower boiling point may require longer reaction times. |
| Acetonitrile (CH₃CN) | Polar Aprotic | Excellent solvent for SN2 reactions, promoting fast reaction rates.[3][4] Relatively easy to remove. | Can be toxic. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for a wide range of reaction temperatures. Excellent solvating power.[5] | Difficult to remove completely due to its high boiling point. Can decompose at high temperatures. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Similar to DMF, with a high boiling point and excellent solvating power.[5] | Very difficult to remove. Can be hygroscopic. |
| Ethanol (EtOH) | Polar Protic | Inexpensive and readily available. | Can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction rate.[6] |
Recommendation: Acetonitrile is an excellent first choice for the allylation of 4-hydroxybenzyl alcohol. If higher temperatures are required, DMF can be used, but care must be taken during workup to remove it completely.
Q4: I am observing a significant amount of a C-allylated byproduct. How can I minimize this?
A4: The formation of C-allylated products is a common side reaction when working with phenoxides, which are ambident nucleophiles.[5] To favor O-allylation, consider the following strategies:
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO generally favor O-allylation.[5]
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C selectivity. Generally, larger, less coordinating cations (like cesium) can favor O-allylation.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective in promoting O-allylation.[8] The catalyst forms an ion pair with the phenoxide, and this bulky complex is more likely to react at the less sterically hindered oxygen atom.[7]
Q5: Should I be concerned about the benzylic alcohol reacting?
A5: Yes, the benzylic alcohol is also nucleophilic and can react with the allyl halide, especially under strongly basic conditions. To ensure selective allylation of the phenolic hydroxyl group, protection of the benzylic alcohol is a viable strategy.[3][4] Common protecting groups for alcohols that are stable under basic conditions include silyl ethers (e.g., TBDMS) or benzyl ethers.[3]
III. Experimental Protocols
Protocol 1: Allylation of 4-Hydroxybenzyl Alcohol using Potassium Carbonate in Acetonitrile
This protocol is a good starting point for achieving selective O-allylation.
Materials:
-
4-Hydroxybenzyl alcohol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Allyl bromide
-
Dry acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in dry acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (around 82°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(allyloxymethyl)phenol.
Protocol 2: Phase-Transfer Catalyzed Allylation
This protocol can improve O-allylation selectivity and is particularly useful if C-allylation is a significant issue.
Materials:
-
4-Hydroxybenzyl alcohol
-
Sodium hydroxide (50% aqueous solution)
-
Allyl chloride
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane
Procedure:
-
In a round-bottom flask, combine 4-hydroxybenzyl alcohol (1.0 eq), toluene, and tetrabutylammonium bromide (0.1 eq).
-
Add the 50% aqueous sodium hydroxide solution (2.0 eq) and stir the biphasic mixture vigorously.
-
Add allyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 40-50°C and monitor by TLC.
-
Upon completion, cool the mixture, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualizing the Process
Reaction Mechanism
Caption: Williamson Ether Synthesis of 4-Hydroxybenzyl Alcohol.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
V. References
-
BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers.
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.).
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
American Chemical Society. (1996). Phenoxide Allylation in a Phase-Transfer Catalytic Extraction System. [Link]
-
Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. (2018). Reactivity of Phenol Allylation Using Phase-Transfer Catalysis in Ion-Exchange Membrane Reactor. [Link]
-
BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis with Phenolic Substrates.
-
ACS Publications. (2000). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
RSC Publishing. (2019). Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
ACS Publications. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. [Link]
-
Scholarly Publications Leiden University. (2009). Catalytic allylation of phenols. [Link]
-
Scholarly Publications Leiden University. (2009). Catalytic allylation of phenols : chloride-free route towards epoxy resins. [Link]
-
ResearchGate. (2013). Alkylation of Phenol: A Mechanistic View. [Link]
-
Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?. [Link]
-
Google Patents. (1980). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
BenchChem. (2025). Technical Support Center: Purification of Synthetic 4-Hydroxybenzyl Alcohol.
-
RSC Publishing. (2016). Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform. [Link]
-
ResearchGate. (2017). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Google Patents. (2005). Method for c-allylation of phenols.
-
MDPI. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]
-
ResearchGate. (2014). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
BenchChem. (2025). Technical Support Center: Etherification of 4-Hydroxybenzyl Alcohol.
-
European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol. [Link]
-
Google Patents. (1991). Process for preparing p-hydroxybenzyl alcohol.
-
BenchChem. (2025). Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis.
-
PubChem. (n.d.). 4-Hydroxybenzyl Alcohol. [Link]
-
British Journal of Pharmacology. (2009). In vitro and in vivo evaluation of the anti-angiogenic actions of 4-hydroxybenzyl alcohol. [Link]
-
Google Patents. (1984). Process for the preparation of ortho-hydroxybenzyl alcohols.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of [4-(prop-2-en-1-yloxy)phenyl]methanol: A Mass Spectrometry-Centric Approach
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical milestone. For researchers and scientists, selecting the most efficient and definitive analytical methodology is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the structural elucidation of [4-(prop-2-en-1-yloxy)phenyl]methanol, a molecule featuring a benzyl alcohol core, an ether linkage, and an allyl group. We will explore the nuances of hard and soft ionization techniques and contrast their utility with orthogonal methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by experimental insights and data.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Its high sensitivity and the wealth of structural information that can be obtained through fragmentation analysis make it an indispensable tool for molecular identification.[2][3] For a molecule like this compound, MS can provide not only the accurate molecular weight but also key connectivity information through predictable fragmentation pathways.
Experimental Workflow: A Two-Pronged Mass Spectrometry Strategy
A robust approach to the structural confirmation of this compound involves a combination of a "soft" ionization technique for accurate mass determination and a "hard" ionization technique to induce fragmentation for structural fingerprinting.
Deep Dive into Mass Spectrometry Techniques
Electrospray Ionization (ESI) for Unambiguous Molecular Weight Determination
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules.[4][5] It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, making it the gold standard for accurate molecular weight determination.[6]
Expected ESI-MS Data for this compound:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 165.0910 |
| [M+Na]⁺ | 187.0729 |
| [M+K]⁺ | 203.0468 |
Data based on the monoisotopic mass of C₁₀H₁₂O₂ (164.0837 Da).
The observation of the [M+H]⁺ ion at m/z 165.0910, along with potential sodium and potassium adducts, provides strong evidence for the molecular formula C₁₀H₁₂O₂.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a 1-10 µM solution of this compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (N₂) Temperature: 300-350 °C
-
Drying Gas Flow: 5-10 L/min
-
Nebulizer Pressure: 30-40 psi
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-500.
Electron Ionization (EI) for Characteristic Fragmentation Fingerprinting
Electron ionization (EI) is a hard ionization technique where high-energy electrons bombard the analyte in the gas phase, leading to extensive and reproducible fragmentation.[4] This fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and library matching.[7]
Predicted Fragmentation Pathway of this compound:
The fragmentation of this compound under EI is expected to be driven by the stability of the resulting fragments, particularly the formation of the tropylium ion and other resonance-stabilized cations.
Key Expected Fragments in the EI Mass Spectrum:
| m/z | Proposed Fragment | Significance |
| 164 | [C₁₀H₁₂O₂]⁺˙ | Molecular Ion |
| 123 | [M - C₃H₅]⁺ | Loss of the allyl group |
| 107 | [C₇H₇O]⁺ | Benzylic cation with hydroxyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (often a base peak for benzyl compounds) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
The presence of a strong peak at m/z 91, corresponding to the stable tropylium ion, would be a key indicator of the benzyl moiety. The fragment at m/z 41 would confirm the presence of the allyl group.
Experimental Protocol: EI-MS Analysis (via GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to ensure sample purity and introduce it into the MS in the gas phase.
-
MS Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 35-500.
Comparison with Orthogonal Analytical Techniques
While mass spectrometry provides invaluable data, a comprehensive structural confirmation often relies on the synergy of multiple analytical techniques.[8] NMR and FTIR spectroscopy offer complementary information, focusing on the nuclear and vibrational properties of the molecule, respectively.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides connectivity information.[9] | Isomers can be difficult to distinguish without MS/MS; fragmentation can be complex to interpret. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework and connectivity. | Unambiguous structure elucidation, non-destructive.[2] | Lower sensitivity than MS, requires larger sample amounts.[3] |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, simple, and provides a characteristic fingerprint.[10] | Provides limited information on the overall molecular structure.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules.[12] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, the precise connectivity of atoms can be determined.
Expected ¹H NMR Signals for this compound:
-
Aromatic protons: Two doublets in the δ 6.8-7.4 ppm range, characteristic of a 1,4-disubstituted benzene ring.
-
Benzylic protons (-CH₂OH): A singlet around δ 4.6 ppm.
-
Allylic protons (-O-CH₂-CH=CH₂): A doublet around δ 4.5 ppm.
-
Vinylic protons (-CH=CH₂): A multiplet in the δ 5.2-6.1 ppm range.
-
Hydroxyl proton (-OH): A broad singlet with a variable chemical shift.
Expected ¹³C NMR Signals:
Distinct signals for each of the 10 carbon atoms, with chemical shifts indicative of aromatic, ether-linked, benzylic alcohol, and vinylic carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[13]
Characteristic IR Absorptions for this compound:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (alcohol) | ~3300-3400 | Strong, broad |
| C-H (aromatic) | ~3030-3100 | Sharp, medium |
| C-H (aliphatic) | ~2850-2960 | Sharp, medium |
| C=C (aromatic) | ~1500-1600 | Medium to strong |
| C=C (alkene) | ~1640-1680 | Weak to medium |
| C-O (ether) | ~1240-1260 (aryl-alkyl) | Strong |
| C-O (alcohol) | ~1050 | Strong |
The presence of a broad absorption around 3300 cm⁻¹ (O-H stretch) and strong bands in the C-O stretching region would confirm the alcohol and ether functionalities.
Conclusion: An Integrated Approach for Definitive Confirmation
For the structural confirmation of this compound, mass spectrometry, particularly a combined ESI and EI approach, offers a powerful and efficient workflow. ESI-MS provides the crucial molecular weight information, while EI-MS delivers a detailed fragmentation fingerprint that illuminates the underlying molecular structure.
However, for unequivocal proof of structure, especially in regulated environments, an integrated approach is recommended. The unambiguous connectivity information from NMR spectroscopy and the functional group confirmation from FTIR spectroscopy provide orthogonal data that, when combined with mass spectrometry, leave no room for ambiguity. This multi-technique strategy represents the most rigorous and scientifically sound approach to structural elucidation in modern chemical research.
References
-
Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. [Link]
-
Emwas, A. H., et al. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161–193. [Link]
-
Katiki, M. R. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? ResearchGate. [Link]
- Gauglitz, G., & Moore, D. S. (Eds.). (2014). Handbook of Spectroscopy. Wiley-VCH.
-
EMBL-EBI. Comparison of NMR and MS. Metabolomics. [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
-
Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?[Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Bingol, K. (2018). Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction. Metabolites, 8(1), 13. [Link]
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Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. [Link]
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Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]
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Royal Society of Chemistry. (2017). Electronic Supplementary Information. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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NIST. 4-Methoxybenzyl alcohol, TMS derivative. NIST WebBook. [Link]
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Al-Alwani, M. A., & Al-Zoubi, R. M. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Applied Sciences, 11(21), 10333. [Link]
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SpectraBase. 4-Methoxybenzyl alcohol. [Link]
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MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. [Link]
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Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Texas Tech University. [Link]
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Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0000691). [Link]
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SpectraBase. 4-Methoxybenzyl alcohol - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. 4-Methoxybenzyl alcohol. [Link]
-
Wiley-VCH. (2012). Supporting Information. [Link]
-
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A Comparative Guide to Purity Assessment: Quantitative NMR for Synthesized 4-(Allyloxy)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds and active pharmaceutical ingredients (APIs), the rigorous determination of purity is not merely a quality control step but a fundamental requirement for scientific validity and regulatory compliance. For a molecule like 4-(allyloxy)benzyl alcohol, a versatile synthetic intermediate, even minor impurities can significantly impact downstream reaction yields, biological activity, and safety profiles. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for assessing the purity of synthesized 4-(allyloxy)benzyl alcohol. We will delve into the causality behind experimental choices in qNMR, present a self-validating protocol, and provide the necessary data to empower researchers to make informed decisions for their analytical workflows.
The Principle of Quantitative NMR: A Primary Analytical Method
Quantitative NMR (qNMR) stands as a powerful primary analytical method for determining the purity and concentration of chemical substances.[1] Unlike chromatographic techniques that rely on the comparison of a signal response to that of a reference standard of the same compound, qNMR leverages a fundamental principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This allows for the quantification of an analyte against a certified internal standard of a different chemical structure, a significant advantage when a certified standard of the analyte itself is unavailable or prohibitively expensive.[2] For ¹H qNMR, the most common variant, the high natural abundance (99.99%) and high gyromagnetic ratio of protons contribute to its sensitivity and wide applicability in organic chemistry.[1]
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique for purity determination is contingent on several factors, including the nature of the analyte, expected impurities, and the desired level of accuracy.[4] Below is a comparison of qNMR with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 4-(allyloxy)benzyl alcohol.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.[2] | Separation is based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase.[5] | Separation is based on the volatility and interaction of the analyte and impurities with a stationary phase.[4] |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[6] | Typically requires a certified reference standard of the analyte itself for accurate quantification.[7] | Also typically requires a certified reference standard of the analyte for accurate quantification. |
| Quantification | Provides a direct, primary measure of purity without the need for calibration curves for the analyte.[8] | Purity is often determined by relative peak area percentage, which assumes all components have the same response factor, or by a calibration curve.[5] | Similar to HPLC, purity is often determined by relative peak area percentage or a calibration curve. |
| Sample Throughput | Can be relatively fast, with modern instruments allowing for automated sample changing and data acquisition.[3] | Can be time-consuming due to the need for column equilibration and elution times. | Generally faster than HPLC for volatile compounds. |
| Destructive? | No, the sample can be fully recovered after analysis.[3] | Yes, the sample is consumed during the analysis. | Yes, the sample is consumed during the analysis. |
| Information Provided | Provides structural information for both the analyte and any impurities present in the spectrum, aiding in their identification. | Provides retention time and peak shape, but limited structural information without a hyphenated technique like mass spectrometry (LC-MS). | Provides retention time and, when coupled with a mass spectrometer (GC-MS), detailed structural information about volatile components.[4] |
For 4-(allyloxy)benzyl alcohol, a moderately polar and thermally stable compound, all three techniques are viable. However, qNMR offers the distinct advantage of providing both purity and structural confirmation in a single, non-destructive experiment.[3] This is particularly valuable in a research and development setting where rapid identification of unexpected byproducts is crucial.
Experimental Protocol: Purity Determination of 4-(allyloxy)benzyl Alcohol by ¹H qNMR
This protocol describes a self-validating system for determining the purity of synthesized 4-(allyloxy)benzyl alcohol using an internal standard.
Causality Behind Experimental Choices
-
Internal Standard Selection : The ideal internal standard must be chemically stable, have a known purity, be soluble in the same deuterated solvent as the analyte, and possess at least one signal that is well-resolved from any analyte signals.[9] For 4-(allyloxy)benzyl alcohol, maleic acid is a suitable choice. Its vinylic protons appear as a singlet in a region of the ¹H NMR spectrum that is typically free of signals from aromatic compounds. It is also a high-purity, crystalline solid that is easy to weigh accurately.
-
Solvent Selection : The deuterated solvent must completely dissolve both the analyte and the internal standard.[9] Chloroform-d (CDCl₃) is a good initial choice for 4-(allyloxy)benzyl alcohol and maleic acid.
-
Relaxation Delay (d1) : To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between successive scans. A long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being quantified, is crucial. For many organic molecules, a d1 of 30-60 seconds is sufficient.[4]
-
Number of Scans : A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[10]
Step-by-Step Methodology
-
Sample and Standard Preparation :
-
Accurately weigh approximately 15-20 mg of the synthesized 4-(allyloxy)benzyl alcohol into a clean, dry vial using a 5-figure analytical balance. Record the exact mass (m_analyte).
-
To the same vial, accurately weigh an approximately equimolar amount of the internal standard (e.g., 10-15 mg of maleic acid). Record the exact mass (m_std).
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz or higher spectrometer recommended) :
-
Lock and shim the spectrometer on the sample.
-
Acquire a standard ¹H NMR spectrum to identify the signals of the analyte and internal standard. For 4-(allyloxy)benzyl alcohol in CDCl₃, expect signals for the benzylic CH₂, the allylic CH₂, the vinylic protons, and the aromatic protons.
-
Set up the quantitative experiment with the following key parameters:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 30 seconds
-
Number of scans: 16-64 (to achieve S/N > 250:1 for the signals to be integrated)
-
Acquisition time: ≥ 3 seconds
-
-
-
Data Processing and Purity Calculation :
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For 4-(allyloxy)benzyl alcohol, the benzylic CH₂ protons (a singlet around 4.6 ppm) are a good choice. For maleic acid, the two vinylic protons (a singlet around 6.3 ppm) are ideal.
-
Calculate the purity of the analyte using the following equation[1]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molar mass
-
m : Mass
-
Purity_std : Purity of the internal standard (from the certificate of analysis)
-
"analyte" refers to 4-(allyloxy)benzyl alcohol and "std" refers to the internal standard.
-
-
Visualization of the qNMR Workflow
Caption: Experimental workflow for qNMR purity determination.
Data Presentation and Interpretation
To illustrate the application of this method, consider the following hypothetical experimental data for the purity assessment of a synthesized batch of 4-(allyloxy)benzyl alcohol.
Table 1: Hypothetical qNMR Data for Purity Assessment of 4-(allyloxy)benzyl Alcohol
| Parameter | Value |
| Analyte: 4-(allyloxy)benzyl alcohol | |
| Mass (m_analyte) | 18.52 mg |
| Molar Mass (MW_analyte) | 164.20 g/mol |
| Integrated Signal | Benzylic CH₂ (~4.6 ppm) |
| Number of Protons (N_analyte) | 2 |
| Integral Value (I_analyte) | 1.00 |
| Internal Standard: Maleic Acid | |
| Mass (m_std) | 12.88 mg |
| Molar Mass (MW_std) | 116.07 g/mol |
| Purity (Purity_std) | 99.8% |
| Integrated Signal | Vinylic CH (~6.3 ppm) |
| Number of Protons (N_std) | 2 |
| Integral Value (I_std) | 1.02 |
Purity Calculation:
Purity_analyte (%) = (1.00 / 1.02) * (2 / 2) * (164.20 / 116.07) * (12.88 / 18.52) * 99.8% = 96.2%
This result indicates that the synthesized batch of 4-(allyloxy)benzyl alcohol has a purity of 96.2%. The remaining 3.8% could be attributed to starting materials, byproducts, or residual solvents, which may be identifiable from other signals in the ¹H NMR spectrum.
Logical Relationship in Purity Calculation
Caption: Logical flow of the qNMR purity calculation.
Conclusion
For the purity assessment of synthesized 4-(allyloxy)benzyl alcohol, qNMR presents a robust, accurate, and efficient analytical method. It not only provides a quantitative purity value traceable to a certified reference material but also offers valuable structural insights into the nature of any impurities present. While chromatographic methods like HPLC and GC are powerful separation techniques, qNMR's ability to deliver both qualitative and quantitative data in a single, non-destructive measurement makes it an invaluable tool in the modern research and drug development landscape.[3][11] The adoption of a well-designed qNMR protocol, as outlined in this guide, can significantly enhance the confidence in the quality of synthetic intermediates and final products, ensuring the integrity and reproducibility of scientific research.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
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Journal of Chemical Education. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76–81. [Link]
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Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Brazilian Journal of Pharmaceutical Sciences. Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]
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Slideshare. qHNMR for purity determination. [Link]
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Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
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ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
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A Comparative Guide to the Synthetic Pathways of [4-(prop-2-en-1-yloxy)phenyl]methanol
In the landscape of pharmaceutical and materials science research, the synthesis of versatile building blocks is a critical endeavor. [4-(prop-2-en-1-yloxy)phenyl]methanol, a key intermediate, offers a reactive allyl group and a primary alcohol, making it a valuable precursor for a diverse range of applications, including the development of novel polymers, resins, and pharmacologically active molecules. This guide provides a comprehensive comparison of the primary synthetic routes to this target molecule, offering in-depth analysis, experimental protocols, and supporting data to aid researchers in selecting the most efficient and practical pathway for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from two main retrosynthetic disconnections, primarily revolving around the formation of the ether linkage. The most common and direct approach involves a two-step sequence starting from 4-hydroxybenzaldehyde. An alternative, though more complex, pathway begins with 4-hydroxybenzyl alcohol. This guide will dissect both methodologies, evaluating them on criteria such as efficiency, scalability, and reagent accessibility.
Pathway 1: The Aldehyde-First Approach
This strategy is the most widely employed and is generally considered the more efficient route. It commences with the readily available and inexpensive 4-hydroxybenzaldehyde and proceeds in two distinct steps:
-
Williamson Ether Synthesis: Formation of the allyl ether.
-
Reduction: Conversion of the aldehyde to a primary alcohol.
Caption: The two-step synthesis of this compound starting from 4-hydroxybenzaldehyde.
Mechanistic Considerations and Experimental Insights
The initial step is a classic Williamson ether synthesis, a robust and well-understood S(N)2 reaction.[1][2] The phenolic proton of 4-hydroxybenzaldehyde is acidic and is readily deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic allyl bromide, displacing the bromide and forming the desired ether.[3] The use of a polar aprotic solvent like acetonitrile or DMF is crucial as it solvates the cation of the base without significantly solvating the nucleophile, thus accelerating the reaction rate.[4]
The subsequent reduction of the aldehyde to a primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH(_4)) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this conversion due to its selectivity for aldehydes and ketones, mild reaction conditions, and operational simplicity.
Data Summary: Aldehyde-First Approach
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
| 1 | Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, Allyl bromide, K(_2)CO(_3), Acetonitrile, Reflux | 85-95% | [3] |
| 2 | Aldehyde Reduction | 4-(prop-2-en-1-yloxy)benzaldehyde, NaBH(_4), Methanol, 0 °C to RT | >90% | Inferred from standard procedures |
Pathway 2: The Alcohol-First Approach (A Less Direct Alternative)
An alternative synthetic strategy begins with 4-hydroxybenzyl alcohol. At first glance, this might seem more direct as the benzyl alcohol functionality is already present. However, the presence of two hydroxyl groups (one phenolic and one benzylic) complicates the synthesis.
Caption: A multi-step synthesis starting from 4-hydroxybenzyl alcohol, requiring protection and deprotection steps.
Rationale for the Protection-Deprotection Strategy
The challenge with this route lies in the selective O-alkylation of the phenolic hydroxyl group in the presence of the benzylic alcohol.[4] Under the basic conditions of the Williamson ether synthesis, both hydroxyl groups can be deprotonated, leading to a mixture of products. The phenoxide is the more nucleophilic species, but side reactions are common.[4] To circumvent this, a protection-deprotection strategy is necessary. The benzylic alcohol is first protected with a group that is stable to the basic conditions of the ether synthesis, such as a tert-butyldimethylsilyl (TBDMS) ether. Following the Williamson ether synthesis on the free phenolic hydroxyl, the protecting group is removed to yield the final product.
While chemically sound, this three-step process is inherently less efficient than the aldehyde-first approach due to the additional steps, which typically result in a lower overall yield and increased consumption of reagents and solvents.
Comparative Analysis
| Feature | Pathway 1: Aldehyde-First | Pathway 2: Alcohol-First |
| Starting Material | 4-Hydroxybenzaldehyde | 4-Hydroxybenzyl alcohol |
| Number of Steps | 2 | 3 |
| Overall Efficiency | High | Moderate to Low |
| Atom Economy | Good | Moderate |
| Scalability | Excellent | Good |
| Key Challenges | None significant | Selectivity, need for protection/deprotection |
Experimental Protocols
Pathway 1: Aldehyde-First Approach
Step 1: Synthesis of 4-(prop-2-en-1-yloxy)benzaldehyde
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in dry acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add allyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(prop-2-en-1-yloxy)benzaldehyde as a pale yellow oil.
Step 2: Synthesis of this compound
-
Dissolve 4-(prop-2-en-1-yloxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil or a low-melting solid.
Conclusion
For the synthesis of this compound, the "aldehyde-first" pathway, commencing with 4-hydroxybenzaldehyde, is demonstrably superior in terms of efficiency, atom economy, and simplicity. The two-step sequence involving a Williamson ether synthesis followed by an aldehyde reduction is a robust and high-yielding route. The "alcohol-first" approach, while feasible, is complicated by the need for a protection-deprotection strategy, rendering it a less practical choice for most applications. Researchers and process chemists are therefore advised to utilize the aldehyde-first approach for a more streamlined and cost-effective synthesis of this valuable chemical intermediate.
References
-
BenchChem. (2025). Technical Support Center: Etherification of 4-Hydroxybenzyl Alcohol. Link
-
Wikipedia. (n.d.). Williamson ether synthesis. Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
PubChem. (n.d.). (4-(Prop-2-en-1-yloxy)phenyl)methanol. Link
-
Khan Academy. (n.d.). Williamson ether synthesis. Link
-
Chemtube3d. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Link
Sources
A Comparative Guide to Polymers in Biomedical Applications: Benchmarking [4-(prop-2-en-1-yloxy)phenyl]methanol Against Established Monomers
In the landscape of biomedical research, the selection of a monomer for polymer synthesis is a critical decision that dictates the ultimate performance of drug delivery systems, tissue engineering scaffolds, and medical devices. This guide provides an in-depth comparison of polymers derived from the functional monomer [4-(prop-2-en-1-yloxy)phenyl]methanol (POPM) against industry-standard polymers: Poly(ethylene glycol) (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Poly(caprolactone) (PCL).
While extensive research has solidified the roles of PEG, PLGA, and PCL, POPM remains a novel monomer with untapped potential. Due to the limited experimental data on polymers derived from POPM, this guide will leverage established principles of polymer chemistry to infer its performance characteristics based on its unique molecular structure. This comparative analysis is intended for researchers, scientists, and drug development professionals seeking to explore next-generation biomaterials.
The Promise of Functional Monomers in Polymer-Based Therapeutics
The design of polymers for biomedical applications hinges on the careful selection of monomers that impart desired functionalities. These functionalities can include biocompatibility, controlled degradation, and the ability to conjugate therapeutic agents. The performance of a polymer is a direct reflection of the chemical attributes of its constituent monomers.
A New Contender: this compound (POPM)
POPM presents an intriguing molecular architecture for polymer synthesis. Its structure features:
-
A polymerizable allyl ether group for chain formation.
-
A pendant hydroxyl group , offering a site for drug conjugation or further modification.
-
A phenyl ring , which can enhance thermal stability and provide opportunities for π-π stacking interactions with aromatic drugs.
These features suggest that polymers derived from POPM could offer a unique combination of properties not found in more established biomaterials.
Established Benchmarks in Biomedical Polymers
A meaningful evaluation of POPM's potential requires a comparison against the current standards in the field.
Poly(ethylene glycol) (PEG): The Gold Standard for Biocompatibility
PEG is a hydrophilic polymer renowned for its excellent biocompatibility and its ability to reduce immunogenicity of conjugated drugs.[1][2][][4] This "stealth" property has made PEGylation a widely adopted strategy to extend the circulation half-life of therapeutic proteins and nanoparticles.[1][2]
Poly(lactic-co-glycolic acid) (PLGA): The Workhorse of Biodegradable Drug Delivery
PLGA is a biodegradable and biocompatible copolymer that has been extensively used in controlled drug delivery systems.[5][6][7][8][9] Its degradation rate can be tuned by altering the ratio of lactic acid to glycolic acid, allowing for precise control over drug release kinetics.[8] PLGA is FDA-approved and has a long history of use in clinical applications.[6]
Poly(caprolactone) (PCL): A Versatile Platform for Tissue Engineering
PCL is a semi-crystalline, biodegradable polyester with a slower degradation rate compared to PLGA, making it suitable for long-term implants and tissue engineering scaffolds.[10][11][12][13] Its excellent mechanical properties and biocompatibility have led to its use in a wide range of applications, from bone regeneration to drug delivery.[12][14]
Comparative Performance Analysis
The following table summarizes the key performance characteristics of polymers derived from POPM (inferred) and the established benchmark polymers.
| Property | Poly(POPM) (Inferred) | Poly(ethylene glycol) (PEG) | Poly(lactic-co-glycolic acid) (PLGA) | Poly(caprolactone) (PCL) |
| Biocompatibility | Predicted to be high, due to the presence of hydroxyl groups. | Excellent, low immunogenicity.[1][] | Excellent, widely used in FDA-approved devices.[6] | Excellent, used in long-term implants.[12] |
| Biodegradability | Non-biodegradable (carbon-carbon backbone). | Non-biodegradable, but water-soluble for clearance. | Biodegradable via hydrolysis of ester linkages.[7] | Biodegradable, with a slow degradation rate.[10][12] |
| Drug Release Mechanism | Diffusion-controlled from a non-degradable matrix. | Diffusion from a hydrogel matrix or cleavage of a conjugate. | Bulk erosion and diffusion.[7] | Primarily diffusion-controlled due to slow degradation. |
| Mechanical Properties | Potentially rigid and thermally stable due to the phenyl rings. | Can form soft hydrogels. | Mechanically tunable based on molecular weight and copolymer ratio.[6] | Strong and flexible.[14] |
| Drug Conjugation | Readily achievable via the pendant hydroxyl groups. | Requires functionalization of the terminal hydroxyl groups. | Possible, but less straightforward than for polymers with pendant functional groups. | Possible through modification of the polymer backbone. |
| Hydrophilicity | Amphiphilic, with both hydrophobic (phenyl ring) and hydrophilic (hydroxyl, ether) moieties. | Highly hydrophilic.[1][4] | Hydrophobic, but can be modified to be more hydrophilic.[7] | Hydrophobic.[14] |
Proposed Experimental Workflows
To validate the inferred properties of Poly(POPM) and enable a direct comparison with established polymers, the following experimental workflows are proposed.
Polymer Synthesis and Characterization
Caption: Workflow for nanoparticle formulation and drug release.
Detailed Experimental Protocols
Protocol 1: Synthesis of Poly(POPM) via Free Radical Polymerization
-
Materials : this compound (POPM), Azobisisobutyronitrile (AIBN), Anhydrous Toluene.
-
Procedure :
-
Dissolve POPM (10 mmol) and AIBN (0.1 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into cold methanol.
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer by NMR, GPC, and DSC.
-
Protocol 2: Synthesis of PLGA via Ring-Opening Polymerization
-
Materials : D,L-lactide, Glycolide, Stannous octoate, 1-dodecanol.
-
Procedure :
-
Add D,L-lactide (e.g., 7.2 g, 50 mmol) and glycolide (e.g., 2.9 g, 25 mmol) to a flame-dried Schlenk flask.
-
Add 1-dodecanol (initiator) and stannous octoate (catalyst).
-
Heat the mixture to 130°C under a nitrogen atmosphere with stirring for 24 hours.
-
Dissolve the resulting polymer in dichloromethane and precipitate in cold methanol.
-
Dry the polymer under vacuum.
-
Characterize by NMR and GPC to determine molecular weight and copolymer composition.
-
Protocol 3: In Vitro Drug Release from Polymer Nanoparticles
-
Materials : Drug-loaded nanoparticles, Phosphate-buffered saline (PBS, pH 7.4), Dialysis membrane (appropriate MWCO).
-
Procedure :
-
Suspend a known amount of drug-loaded nanoparticles in PBS.
-
Transfer the suspension to a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the external PBS solution and replace with fresh PBS.
-
Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time.
-
Future Perspectives and Conclusion
While polymers derived from PEG, PLGA, and PCL have demonstrated significant clinical success, there remains a need for novel polymers with tailored properties. Based on its chemical structure, this compound (POPM) holds promise as a monomer for the synthesis of functional polymers for biomedical applications. The pendant hydroxyl group offers a convenient handle for drug conjugation, and the aromatic backbone may impart favorable mechanical and drug-loading properties.
The lack of experimental data on Poly(POPM) underscores the need for further research to validate its potential. The proposed experimental workflows provide a roadmap for the synthesis, characterization, and evaluation of this novel polymer. A thorough investigation of its biocompatibility, degradation profile (if any), and performance in drug delivery and tissue engineering applications will be crucial in determining its place in the armamentarium of biomedical polymers.
The insights provided in this guide are intended to stimulate further investigation into POPM and other novel functional monomers. By expanding the library of available biomaterials, we can continue to advance the development of more effective and personalized therapies.
References
[1]Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry | MCH. (n.d.). Retrieved from [5]Poly(lactic-co-glycolic) Acid (PLGA) Nanoparticles and Transdermal Drug Delivery: An Overview - PubMed. (2023). Curr Pharm Des, 29(37), 2940-2953. Retrieved from [6]Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. (n.d.). Retrieved from [14]Polycaprolactone for Hard Tissue Regeneration: Scaffold Design and In Vivo Implications. (n.d.). Retrieved from [7]Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC - NIH. (n.d.). Retrieved from [8]Recent Progress in Poly (Lactic-co-Glycolic Acid)-Based Biodegradable Drug Delivery Carriers for Pain Management - MDPI. (n.d.). Retrieved from [9]Poly Lactic-co-Glycolic Acid ( PLGA ) as Biodegradable Controlled Drug Delivery Carrier. (2011). Polymers, 3(12), 1928-1970. Retrieved from [10]BIODEGRADABLE POLY-EPSILON-CAPROLACTONE (PCL) FOR TISSUE ENGINEERING APPLICATIONS: A REVIEW - Les Encres Threads. (n.d.). Retrieved from [15]Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications - MDPI. (2023). Polymers, 15(6), 1473. Retrieved from [11]Polycaprolactone in Bone Tissue Engineering: A Comprehensive Review of Innovations in Scaffold Fabrication and Surface Modifications - PMC - NIH. (2024). Polymers, 16(17), 2327. Retrieved from [2]The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC - NIH. (2020). Polymers, 12(2), 298. Retrieved from [16]Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials | Biomacromolecules - ACS Publications. (2023). Retrieved from [17]Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications - PubMed. (2023). Polymers, 15(6), 1473. Retrieved from [18]Direct Synthesis of Aliphatic Polyesters with Pendant Hydroxyl Groups from Bio-Renewable Monomers: A Reactive Precursor for Functionalized Biomaterials | Request PDF - ResearchGate. (n.d.). Retrieved from [12]Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects - Lifescience Global. (2025). Retrieved from [19]Poly(2-oxazoline) with Pendant Hydroxyl Groups via a Silyl Ether-Based Protecting Group | Macromolecules - ACS Publications. (2022). Retrieved from [13]Full article: Poly (α-caprolactone) (PCL) biopolymeric bionanoarchitectures for tissue engineering applications - Taylor & Francis Online. (2024). International Journal of Polymer Science, 2024. Retrieved from [20]Fabrication of Acidic pH-Cleavable Polymer for Anticancer Drug Delivery Using a Dual Functional Monomer | Biomacromolecules - ACS Publications. (n.d.). Retrieved from []Polyethylene Glycol in Medical Devices - BOC Sciences. (n.d.). Retrieved from [4]Polyethylene Glycol-Based Materials: Transformative Applications in Biomedicine and the Food Industry - ResearchGate. (2025). Retrieved from
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A Comparative Guide to the Certificate of Analysis for [4-(prop-2-en-1-yloxy)phenyl]methanol and Its Analogs
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. A Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that attests to the quality, purity, and identity of a chemical compound. This guide provides an in-depth comparison of the analytical standards for [4-(prop-2-en-1-yloxy)phenyl]methanol, a versatile building block in organic synthesis. We will explore the critical quality attributes outlined in a typical CoA and compare them with a closely related analog, [4-(prop-2-yn-1-yloxy)phenyl]methanol, to highlight the nuances in their analytical characterization.
The Critical Role of a Certificate of Analysis
A CoA serves as a guarantee from the supplier that the material meets a predefined set of specifications. For a compound like this compound, which may be used in the synthesis of biologically active molecules, even minor impurities can have significant downstream consequences, potentially leading to failed experiments, misleading biological data, or the generation of unwanted side products. Therefore, a thorough understanding and critical evaluation of the CoA are essential.
Core Specifications for this compound
A typical CoA for this compound will include several key parameters that confirm its identity and purity. These are determined through a series of rigorous analytical tests.
| Parameter | Specification | Typical Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥95% | HPLC, GC |
| Moisture Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | To be reported | GC-HS |
Comparative Analysis: this compound vs. [4-(prop-2-yn-1-yloxy)phenyl]methanol
To better understand the significance of the CoA specifications, we will compare this compound with its alkyne analog, [4-(prop-2-yn-1-yloxy)phenyl]methanol. The subtle difference in their chemical structures—an alkene versus an alkyne functional group—necessitates distinct analytical considerations.
| Property | This compound | [4-(prop-2-yn-1-yloxy)phenyl]methanol |
| CAS Number | 3256-45-9[1] | 34905-02-7[2][3] |
| Molecular Formula | C₁₀H₁₂O₂[1][4] | C₁₀H₁₀O₂[2][3] |
| Molecular Weight | 164.20 g/mol [1] | 162.18 g/mol [2][3] |
| ¹H NMR | Characteristic signals for the allyl group (δ ~5.2-6.1 ppm) | Characteristic signal for the terminal alkyne proton (δ ~2.5 ppm) |
| Purity (Typical) | ≥95% | ≥95% |
This comparative table underscores that while both compounds share a similar core structure, their unique functional groups give rise to distinct physical and spectral properties that must be accurately identified and reported on the CoA.
Experimental Protocols: The Foundation of a Trustworthy CoA
The reliability of a CoA is directly linked to the robustness of the analytical methods used. Here, we detail the standard operating procedures for the key assays.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for determining the purity of non-volatile organic compounds. A validated HPLC method provides a quantitative measure of the main component and any impurities.
Protocol:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically employed to ensure the elution of compounds with varying polarities.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 258 nm).[5]
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.
-
Analysis: The sample is injected, and the peak area of the main component is compared to the total area of all peaks to calculate the purity.
The choice of a C18 column is based on the non-polar nature of the phenyl ring, while the acetonitrile/water mobile phase allows for good separation of the main compound from potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are indispensable for confirming the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's proton and carbon framework.
Protocol:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).[7][8]
-
Data Analysis: The acquired spectra are processed and analyzed to ensure that all signals correspond to the expected structure. For this compound, key signals include the vinyl protons of the allyl group and the aromatic protons. For its alkyne analog, the characteristic acetylenic proton signal is a key diagnostic peak.
Visualizing the Analytical Workflow
To ensure a comprehensive quality assessment, a multi-step analytical workflow is employed. This workflow is designed to be a self-validating system, where the results from different techniques corroborate each other.
Caption: A multi-pronged approach to quality control for chemical reagents.
Logical Relationships in Quality Control Testing
The different analytical tests are not performed in isolation. There is a logical relationship between them, where the results of one test can inform the interpretation of another.
Caption: Decision-making flowchart for product release based on QC data.
References
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Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (PubChem Compound Summary for CID 11744970, (4-(Prop-2-en-1-yloxy)phenyl)methanol). Retrieved from [Link]
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National Center for Biotechnology Information. (PubChem Compound Summary for CID 15203943, [4-(Prop-2-yn-1-yloxy)phenyl]methanol). Retrieved from [Link]
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National Center for Biotechnology Information. (PubChem Compound Summary for CID 250081, (4-(Propan-2-yloxy)phenyl)methanol). Retrieved from [Link]
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PubChemLite. (this compound). Retrieved from [Link]
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PubChemLite. ([4-(prop-2-yn-1-yl)phenyl]methanol). Retrieved from [Link]
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Shabir, G. A. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 72(4), 421–425. [Link]
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SpectraBase. ((E)-[4-(1-IODOPROP-1-EN-2-YL)-PHENYL]-METHANOL). Retrieved from [Link]
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Verma, A., & Joshi, N. (2015). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Records of Natural Products, 9(3), 425-430. Retrieved from [Link]
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A Comparative Guide to the Antioxidant Properties of Substituted Benzyl Alcohols
This guide provides a comprehensive analysis of the antioxidant properties of substituted benzyl alcohols, designed for researchers, scientists, and drug development professionals. By delving into the structure-activity relationships and providing detailed experimental protocols, this document serves as a practical resource for understanding and harnessing the antioxidant potential of this important class of compounds.
Introduction: The Antioxidant Potential of Benzyl Alcohols
Benzyl alcohol, a simple aromatic alcohol, and its substituted derivatives have garnered significant interest for their antioxidant properties.[1] These compounds are structurally related to phenolic antioxidants, which are well-known for their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. The core of their antioxidant activity lies in the ability of the hydroxyl group to donate a hydrogen atom to a free radical, thereby neutralizing it and preventing a cascade of damaging oxidative reactions.
The versatility of the benzene ring allows for the introduction of various substituent groups at the ortho-, meta-, and para-positions. These substituents, through their electronic and steric effects, can profoundly influence the antioxidant capacity of the parent benzyl alcohol molecule. This guide will explore these structure-activity relationships, providing a framework for the rational design of novel and potent benzyl alcohol-based antioxidants.
The Chemical Rationale: Mechanisms of Antioxidant Action
The primary mechanism by which phenolic compounds, including many substituted benzyl alcohols, exert their antioxidant effect is through hydrogen atom transfer (HAT). In this process, the antioxidant donates its phenolic hydrogen atom to a free radical (R•), thus quenching the radical and forming a more stable antioxidant radical (ArO•).
ArOH + R• → ArO• + RH
The stability of the resulting aryloxyl radical is a critical determinant of the antioxidant's efficacy. Substituents on the aromatic ring that can delocalize the unpaired electron of the radical through resonance or inductive effects will enhance its stability and, consequently, the antioxidant activity of the parent molecule.
The following diagram illustrates the general mechanism of hydrogen atom transfer from a substituted benzyl alcohol to a free radical.
Caption: Hydrogen Atom Transfer (HAT) Mechanism.
Structure-Activity Relationship: The Influence of Substituents
The antioxidant activity of substituted benzyl alcohols is intricately linked to the nature and position of the substituents on the aromatic ring. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs)
EDGs, such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups, generally enhance the antioxidant activity of benzyl alcohols. They increase the electron density on the aromatic ring, which in turn weakens the O-H bond of the phenolic hydroxyl group. This facilitates the donation of the hydrogen atom to a free radical. Furthermore, EDGs can effectively stabilize the resulting aryloxyl radical through resonance, further driving the antioxidant reaction.
For instance, the presence of a hydroxyl group at the para or ortho position to the hydroxymethyl group significantly increases antioxidant activity.[2] The para isomer (4-hydroxybenzyl alcohol) is often found to be a more potent antioxidant than the ortho (2-hydroxybenzyl alcohol) and meta (3-hydroxybenzyl alcohol) isomers.[2] This is attributed to the greater resonance stabilization of the phenoxyl radical formed from the para isomer.
Electron-Withdrawing Groups (EWGs)
Conversely, EWGs, such as nitro (-NO2) and cyano (-CN) groups, tend to decrease the antioxidant activity of benzyl alcohols. These groups pull electron density away from the aromatic ring, strengthening the O-H bond and making hydrogen atom donation more difficult. They also destabilize the resulting aryloxyl radical, rendering the antioxidant process less favorable.
The following diagram illustrates the electronic effects of substituents on the antioxidant activity of benzyl alcohols.
Caption: ABTS Radical Cation Scavenging Assay Workflow.
Synthesis of Substituted Benzyl Alcohols
The availability of a diverse range of substituted benzyl alcohols is crucial for comprehensive structure-activity relationship studies. The following section outlines general and specific methods for the synthesis of key derivatives.
General Synthesis Strategies
Many substituted benzyl alcohols can be synthesized from their corresponding benzaldehydes or benzoic acids via reduction.
-
Reduction of Benzaldehydes: A common and efficient method involves the reduction of the corresponding substituted benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent.
-
Reduction of Benzoic Acids: For a more powerful reduction, lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent can be used to reduce substituted benzoic acids to their corresponding benzyl alcohols.
Synthesis of Key Substituted Benzyl Alcohols
Vanillyl alcohol can be prepared by the reduction of vanillin (4-hydroxy-3-methoxybenzaldehyde). A biotechnological approach using bacterial reduction of vanillin has also been developed, offering a high conversion rate under mild and environmentally friendly conditions.
[3]##### 6.2.2. Synthesis of 3,4-Dihydroxybenzyl Alcohol (Protocatechuyl Alcohol) This compound can be synthesized from 3,4-dihydroxybenzaldehyde through reduction. Another route involves the protection of the hydroxyl groups of 3,4-dihydroxybenzaldehyde, followed by a series of reactions and subsequent deprotection.
Methoxybenzyl alcohols can be prepared by the reduction of the corresponding methoxybenzaldehydes or methoxybenzoic acids. For example, 3-methoxybenzyl alcohol can be synthesized by the reduction of 3-methoxybenzoic acid with lithium aluminum hydride.
Amino-substituted benzyl alcohols are typically synthesized by the reduction of the corresponding nitrobenzyl alcohols or nitrobenzaldehydes. For instance, 4-aminobenzyl alcohol can be prepared by the catalytic hydrogenation of 4-nitrobenzyl alcohol.
Nitrobenzyl alcohols can be synthesized by the reduction of the corresponding nitrobenzaldehydes. For example, 3-nitrobenzyl alcohol can be prepared by the reduction of 3-nitrobenzaldehyde with sodium borohydride.
Conclusion and Future Perspectives
Substituted benzyl alcohols represent a promising class of antioxidants with tunable properties. The structure-activity relationships discussed in this guide provide a clear rationale for their antioxidant potential, emphasizing the critical role of electron-donating groups, particularly hydroxyl and methoxy substituents, in enhancing radical scavenging activity. The provided experimental protocols offer a standardized approach for the evaluation and comparison of these compounds.
Future research should focus on expanding the library of substituted benzyl alcohols and conducting comprehensive, comparative studies to generate a robust dataset of their antioxidant activities. This will enable the development of more precise quantitative structure-activity relationship (QSAR) models, facilitating the in-silico design of novel benzyl alcohol derivatives with superior antioxidant efficacy for applications in pharmaceuticals, nutraceuticals, and materials science.
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Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. National Institutes of Health. (URL: [Link])
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Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. PubMed. (URL: [Link])
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Antioxidant and Pro-Oxidant Activities of P-Hydroxybenzyl Alcohol and Vanillin: Effects on Free Radicals, Brain Peroxidation and Degradation of Benzoate, Deoxyribose, Amino Acids and DNA. PubMed. (URL: [Link])
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Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. National Institutes of Health. (URL: [Link])
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Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. (URL: [Link])
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Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl - Indian Academy of Sciences. (URL: [Link])
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of [4-(Prop-2-en-1-yloxy)phenyl]methanol
This guide provides essential, immediate safety and logistical information for the proper disposal of [4-(Prop-2-en-1-yloxy)phenyl]methanol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework to ensure this compound is managed responsibly, protecting both laboratory personnel and the environment. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.
Part 1: Hazard Profile & Immediate Safety Precautions
Understanding the intrinsic hazards of this compound is the first step toward safe handling and disposal. This compound is an aromatic alcohol and an allyl phenyl ether, a structure that dictates its hazard profile. The primary risks are associated with its reactivity and toxicity upon exposure.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] Before handling, ensure you are familiar with these risks and have the appropriate personal protective equipment (PPE) readily available.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | |
| Sensitization, Skin (Category 1) | H317: May cause an allergic skin reaction | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | |
| Source: PubChem CID 11744970[1] |
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and chemical splash goggles when handling this compound.[2][3] Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][4]
-
Avoid Exposure: Do not allow the chemical to come into contact with skin, eyes, or clothing.[3] Avoid ingestion and inhalation.[3]
-
Ether Peroxide Formation Risk: Like other ethers, this compound possesses an ether linkage (C-O-C) and has the potential to form explosive peroxides upon prolonged exposure to air and light.[2][4][5] It is critical to date the container upon opening and test for peroxides if stored for extended periods (e.g., over 12 months). If crystals are observed or if the container is old and undated, do not handle it and contact your institution's Environmental Health and Safety (EHS) office immediately.[2][5]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound is classified as a hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA) due to its irritant and toxic properties.[6][7] It must never be disposed of down the drain or in the regular trash.[7][8]
Key Principles of Segregation:
-
Dedicated Waste Container: This chemical waste must be collected in a dedicated, properly labeled hazardous waste container.
-
Avoid Incompatibles: Do not mix this waste with incompatible chemicals. Due to its structure, it should be segregated from:
Part 3: Step-by-Step Collection and Storage Protocol
Adherence to a standardized collection protocol is a self-validating system that ensures safety and regulatory compliance.
Step 1: Container Selection
Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is appropriate.[4][6] Ensure the container is clean and dry before use. Plastic bottles are often preferred over glass to minimize the risk of breakage.[7]
Step 2: Labeling the Waste Container
Properly labeling the waste container is a critical regulatory requirement.[8][11] The label must be filled out as waste is added. Use an official EHS-provided hazardous waste tag.[7] The label must include:
-
Full Chemical Name: Write "this compound". Do not use abbreviations or chemical formulas.[7] If it is part of a mixture, list all constituents and their approximate percentages.
-
Hazard Identification: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").
-
Generator Information: Your name, Principal Investigator (PI), department, and room number.[7]
Step 3: Accumulating Waste
-
Add waste to the container inside a chemical fume hood.
-
Keep the container securely closed at all times, except when adding waste.[5] This prevents the release of vapors and potential contamination.
-
Fill the container to no more than 90% of its capacity to allow for vapor expansion.[6]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][11]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][11]
-
Use secondary containment (e.g., a chemical-resistant tray or bin) for all liquid hazardous waste.[5]
-
Segregate the container from incompatible materials within the SAA.
Part 4: Final Disposal Pathways
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may vary), it must be transferred for final disposal.[8] This process is managed by your institution's EHS office or a licensed hazardous waste contractor.[11][12]
The decision logic for managing this waste stream is outlined in the workflow diagram below.
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Navigating the Safe Handling of [4-(Prop-2-en-1-yloxy)phenyl]methanol: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. [4-(Prop-2-en-1-yloxy)phenyl]methanol, a versatile intermediate, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for its safe use, from initial risk assessment to final disposal.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound presents a multi-faceted hazard profile that necessitates a stringent approach to personal protection. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards.[1][2] A thorough understanding of these is the first step in a robust safety protocol.
Primary Hazards:
-
Harmful if Swallowed (Acute Toxicity, Oral): Ingestion can lead to adverse health effects.[1]
-
Causes Skin Irritation: Direct contact with the skin can result in localized redness, inflammation, and discomfort.[1]
-
May Cause an Allergic Skin Reaction: Repeated or prolonged contact may lead to skin sensitization, where subsequent exposures, even to minute quantities, can trigger an allergic response.[1]
-
Causes Serious Eye Irritation: Contact with the eyes can cause significant irritation, pain, and potential damage.[1]
-
May Cause Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1]
The causality behind these hazards lies in the chemical's molecular structure, which can interact with biological tissues. The reactive nature of the allyl ether group and the overall aromatic structure contribute to its potential for irritation and sensitization. Therefore, the selection of personal protective equipment (PPE) is not merely a box-ticking exercise but a direct countermeasure to these specific risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | ANSI-approved safety glasses with side shields or chemical splash goggles.[3] | Nitrile gloves (ensure compatibility and change immediately if contaminated).[3] | Standard laboratory coat, fully buttoned, with long sleeves.[3] | Not generally required if handled in a well-ventilated area. |
| Synthesis and purification (larger quantities or potential for aerosol generation) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., butyl rubber or thicker nitrile). Refer to glove manufacturer's resistance guide.[4] | Chemical-resistant apron over a laboratory coat. | Required if dusts are generated or if working outside of a certified chemical fume hood. Use a NIOSH-approved respirator with an appropriate cartridge. |
The Rationale Behind PPE Selection:
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes.[5][6][7] A face shield offers an additional layer of protection against splashes, especially during transfers and reactions.
-
Hand Protection: Nitrile gloves provide a suitable barrier for incidental contact.[3] For prolonged handling or in situations with a higher risk of exposure, more robust gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removal.[6][7]
-
Body Protection: A lab coat protects the skin and personal clothing from contamination.[3] Ensuring it is fully buttoned and has full-length sleeves minimizes the area of exposed skin.[3]
-
Respiratory Protection: The potential for respiratory irritation means that any operation that could generate dust or aerosols should be conducted within a chemical fume hood to ensure adequate ventilation.[3][6][7]
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Immediate first aid response for exposure to this compound.
By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily laboratory workflow, you can confidently and safely utilize this compound in your research and development endeavors.
References
-
PubChem. (this compound). National Center for Biotechnology Information. [Link]
-
PubChem. ((4-(Propan-2-yloxy)phenyl)methanol). National Center for Biotechnology Information. [Link]
-
UCLA Chemistry and Biochemistry. (Methanol - Standard Operating Procedure). University of California, Los Angeles. [Link]
-
GOV.UK. (Incident management: methanol). GOV.UK. [Link]
-
Methanol Institute. (First Aid for Suspected Methanol Poisoning). Methanol Institute. [Link]
-
Chemical Label. (this compound). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
